5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76221. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-amino-1-phenyltriazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c10-8-7(9(11)15)12-13-14(8)6-4-2-1-3-5-6/h1-5H,10H2,(H2,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHURUUSZJHIVTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10942467 | |
| Record name | 5-Amino-1-phenyl-1H-1,2,3-triazole-4-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10942467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20317-25-3 | |
| Record name | 20317-25-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76221 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Amino-1-phenyl-1H-1,2,3-triazole-4-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10942467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document delves into the primary synthetic methodologies, with a focus on the prevalent base-catalyzed [3+2] cycloaddition reaction. It offers a detailed examination of the reaction mechanism, step-by-step experimental protocols, and critical analysis of the process. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and development of novel triazole-based therapeutic agents. The core structure of the target molecule is a 5-amino-1,2,3-triazole-4-carboxamide (ATC), which has been identified as a novel and promising scaffold in the development of treatments for diseases such as Chagas' disease.[1]
Introduction: The Significance of the 5-Amino-1,2,3-triazole Scaffold
The 1,2,3-triazole ring system is a cornerstone in modern medicinal chemistry, renowned for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds. The specific substitution pattern of this compound endows it with a unique electronic and structural profile, making it a compelling building block for the design of new therapeutic agents. The presence of the amino and carboxamide functionalities provides avenues for further molecular elaboration and interaction with biological targets. Research into analogous structures has demonstrated their potential as potent inhibitors of various enzymes and receptors, highlighting the importance of efficient and well-understood synthetic routes to this class of compounds.
Primary Synthetic Strategy: Base-Catalyzed [3+2] Cycloaddition
The most direct and widely employed method for the synthesis of this compound is the base-catalyzed [3+2] cycloaddition of phenyl azide with 2-cyanoacetamide. This reaction offers a convergent and atom-economical approach to the desired triazole core.
Reaction Scheme
Figure 1: General reaction scheme for the synthesis of the target molecule.
Causality Behind Experimental Choices
The selection of reagents and conditions for this synthesis is guided by fundamental principles of organic chemistry:
-
Phenyl Azide: Serves as the 1,3-dipole in the cycloaddition reaction. The phenyl group at the N1 position of the resulting triazole is a common feature in many biologically active molecules.
-
2-Cyanoacetamide: This molecule is a crucial component, acting as the two-carbon unit in the cycloaddition. The presence of the electron-withdrawing cyano and carboxamide groups activates the central methylene protons, facilitating their deprotonation by a base.
-
Base (e.g., Sodium Ethoxide): The role of the base is to deprotonate the active methylene group of 2-cyanoacetamide, generating a carbanion. This nucleophilic carbanion then initiates the attack on the terminal nitrogen of the phenyl azide.
-
Solvent (e.g., Ethanol): Ethanol is a common solvent for this reaction, as it can dissolve the reactants and the sodium ethoxide base.
Detailed Reaction Mechanism
The base-catalyzed reaction between phenyl azide and 2-cyanoacetamide proceeds through a stepwise mechanism:
-
Deprotonation: The base (B:) abstracts a proton from the active methylene carbon of 2-cyanoacetamide, forming a resonance-stabilized carbanion.
-
Nucleophilic Attack: The generated carbanion acts as a nucleophile and attacks the terminal, electrophilic nitrogen atom of the phenyl azide. This results in the formation of a linear triazene intermediate.
-
Intramolecular Cyclization: The terminal nitrogen of the triazene intermediate, now bearing a negative charge, attacks the electrophilic carbon of the nitrile group. This intramolecular cyclization forms the five-membered triazole ring.
-
Tautomerization/Protonation: A final protonation step, typically from the solvent or during aqueous workup, yields the aromatic this compound.
Figure 2: Stepwise mechanism of the base-catalyzed cycloaddition.
Experimental Protocol: A Self-Validating System
The following protocol is a generalized procedure based on established methodologies for the synthesis of analogous 5-amino-1,2,3-triazole-4-carboxamides.[1][2] Researchers should optimize the conditions based on their specific laboratory setup and reagent purity.
Materials and Reagents
| Reagent/Material | Purity | Supplier | Notes |
| Phenyl Azide | >95% | Commercially Available | Handle with care; azides are potentially explosive. |
| 2-Cyanoacetamide | >98% | Commercially Available | Store in a dry environment. |
| Sodium Ethoxide | 21% solution in Ethanol | Commercially Available | Handle under inert atmosphere. |
| Anhydrous Ethanol | >99.5% | Commercially Available | Use a freshly opened bottle or dried solvent. |
| Diethyl Ether | ACS Grade | Commercially Available | For precipitation and washing. |
| Hydrochloric Acid | 1 M aqueous solution | Commercially Available | For neutralization. |
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-cyanoacetamide (1.0 eq) in anhydrous ethanol.
-
Addition of Base: To the stirred solution, add sodium ethoxide (1.1 eq) solution in ethanol dropwise at room temperature. Stir the mixture for 15-30 minutes to ensure complete formation of the carbanion.
-
Addition of Phenyl Azide: Add phenyl azide (1.0 eq) to the reaction mixture.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly add the reaction mixture to a beaker of ice-cold water.
-
Neutralize the solution with 1 M hydrochloric acid to a pH of ~7.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold diethyl ether to remove any remaining impurities.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final product as a crystalline solid.
-
Characterization: Confirm the identity and purity of the synthesized this compound using standard analytical techniques.
Expected Characterization Data
| Technique | Expected Data |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₉H₉N₅O |
| Molecular Weight | 203.20 g/mol |
| ¹H NMR | Signals corresponding to the phenyl protons, the amino protons, and the carboxamide protons. |
| ¹³C NMR | Resonances for the phenyl carbons, the triazole ring carbons, and the carbonyl carbon. |
| IR (cm⁻¹) | Characteristic peaks for N-H stretching (amino and amide), C=O stretching (amide), and aromatic C-H stretching. |
| Mass Spectrometry | [M+H]⁺ peak at m/z 204.0880 |
Potential Isomerization: The Dimroth Rearrangement
It is crucial for researchers working with 5-amino-1,2,3-triazoles to be aware of the Dimroth rearrangement, an isomerization reaction where the endocyclic and exocyclic nitrogen atoms can exchange places.[3] In the context of this compound, this could potentially lead to the formation of a 5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide isomer, especially under harsh thermal or acidic/basic conditions.[3] Careful control of reaction conditions and thorough characterization of the final product are essential to ensure the desired isomer is obtained.
Conclusion
The synthesis of this compound is a well-established process, primarily relying on the robust and efficient base-catalyzed [3+2] cycloaddition of phenyl azide and 2-cyanoacetamide. This guide has provided a detailed, in-depth look at this synthetic route, from the underlying chemical principles to a practical experimental protocol. By understanding the reaction mechanism and being mindful of potential side reactions like the Dimroth rearrangement, researchers can confidently and reproducibly synthesize this valuable heterocyclic scaffold for applications in drug discovery and development. The provided framework for a self-validating experimental system, coupled with comprehensive characterization, ensures the scientific integrity of the synthetic process.
References
- Dimroth, O. (1909). Ueber intramolekulare Umlagerungen. Umlagerungen in der Reihe des 1, 2, 3-Triazols. Justus Liebig's Annalen der Chemie, 364(2), 183-226.
-
Brand, S., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, 60(19), 8048–8064. Available at: [Link]
-
Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. (2021). Chemical Engineering Journal, 417, 129218. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-298. Available at: [Link]
-
Wang, K., et al. (2009). Cyanoacetamide multicomponent reaction (I): parallel synthesis of cyanoacetamides. Journal of Combinatorial Chemistry, 11(5), 920-927. Available at: [Link]
Sources
5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide chemical properties
An In-Depth Technical Guide to the Chemical Properties of 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Abstract
This technical guide provides a comprehensive examination of the chemical properties, synthesis, and characterization of this compound. This compound belongs to the 1,2,3-triazole class of nitrogen-containing heterocycles, a scaffold recognized for its broad utility and significance in medicinal chemistry and materials science. As a derivative of the 5-amino-1,2,3-triazole-4-carboxamide (ATC) core, it serves as a valuable building block for the development of novel therapeutic agents.[1][2] This document is structured to provide researchers, chemists, and drug development professionals with a detailed understanding of the molecule's structural features, physicochemical parameters, synthetic routes, and spectroscopic signature. By synthesizing data from established literature and chemical databases, this guide aims to facilitate further research and application of this versatile compound.
Introduction
The 1,2,3-Triazole Scaffold: A Privileged Structure
The 1,2,3-triazole ring is a five-membered heterocycle that has garnered significant attention in the scientific community. Its unique chemical features, including a large dipole moment, the capacity for hydrogen bonding, and high stability to metabolic degradation and various chemical conditions, make it an attractive component in the design of functional molecules.[3] In drug discovery, triazoles are considered "privileged scaffolds" because their derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, and antitumor properties.[3][4]
Significance of this compound
This compound (PubChem CID: 253350) is a specific derivative within the broader class of 1,2,3-triazoles. Its structural framework, featuring a phenyl group at the N1 position, an amino group at C5, and a carboxamide at C4, offers multiple points for chemical modification, making it a highly tractable scaffold for developing structure-activity relationships (SAR).[5] The core ATC structure has been identified as a novel and potent hit series in phenotypic screens against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas' disease.[1][2][6][7] Furthermore, related scaffolds have been investigated as inhibitors of the bacterial SOS response, a pathway critical for DNA repair and the development of antibiotic resistance.[5] This highlights the compound's potential as a foundational element for creating next-generation therapeutics.
Molecular Structure and Physicochemical Properties
Chemical Identity
The fundamental identity of the molecule is established by its structure and standard chemical identifiers.
Caption: 2D structure of this compound.
Physicochemical Data Summary
The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing absorption, distribution, metabolism, and excretion (ADME). The following table summarizes key computed properties for the title compound.
| Property | Value | Source |
| Molecular Formula | C₉H₉N₅O | [8] |
| Molecular Weight | 203.20 g/mol | [8] |
| CAS Number | 20317-25-3 | [8] |
| IUPAC Name | 5-amino-1-phenyltriazole-4-carboxamide | [8] |
| Hydrogen Bond Donors | 3 | [9] |
| Hydrogen Bond Acceptors | 5 | [9] |
| Polar Surface Area (PSA) | 99.8 Ų | [9] |
| cLogP (Predicted) | 0.7 | [9] |
Structural Analysis
X-ray crystallography studies on analogous 1,2,3- and 1,2,4-triazole derivatives reveal that the triazole ring is consistently planar.[10][11][12] The phenyl ring attached at the N1 position is typically oriented at a slight dihedral angle to the plane of the triazole ring, a conformation that minimizes steric hindrance.[12] The exocyclic amino and carboxamide groups also lie nearly in the plane of the heterocycle, allowing for electron delocalization within the system. This planarity and the presence of multiple hydrogen bond donors and acceptors facilitate intermolecular interactions such as hydrogen bonding and π–π stacking, which are crucial for crystal packing and receptor binding.[3][12]
Synthesis and Purification
Retrosynthetic Analysis
The synthesis of 5-amino-1,2,3-triazole-4-carboxamides is highly modular, allowing for rapid diversification. A common and efficient retrosynthetic approach involves the disconnection of the triazole ring, leading back to two key precursors: an organic azide and an active methylene compound. For the title compound, this corresponds to phenyl azide and 2-cyanoacetamide. This pathway is advantageous due to the commercial availability of a wide variety of starting materials.
Caption: Retrosynthetic analysis for the target molecule.
Recommended Synthetic Protocol
The following protocol describes a generalized base-catalyzed cycloaddition for the synthesis of this compound. This method is adapted from established procedures for analogous compounds.[2]
Materials:
-
Phenyl azide
-
2-Cyanoacetamide
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Diethyl ether
-
Hydrochloric acid (1 M)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-cyanoacetamide (1.0 eq) in anhydrous ethanol.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add a solution of sodium ethoxide (1.1 eq) in ethanol dropwise. The formation of the enolate is critical for the subsequent nucleophilic attack. Stir the mixture for 15-20 minutes at 0 °C.
-
Azide Addition: Add phenyl azide (1.0 eq) to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux (approx. 78 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Precipitation: Add cold diethyl ether to the residue to precipitate the sodium salt of the product. Collect the solid by vacuum filtration.
-
Neutralization: Dissolve the collected solid in a minimal amount of water and neutralize by dropwise addition of 1 M HCl until the pH is ~7. The neutral product will precipitate out of the solution.
-
Isolation: Collect the crude product by vacuum filtration, wash with cold water, and dry under vacuum.
Purification and Characterization Workflow
The purity of the final compound is paramount for its use in biological assays. The following workflow ensures the isolation of a highly pure product.
Protocol:
-
Primary Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
-
Chromatography (If Needed): If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A gradient elution system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) is typically effective.
-
Purity Assessment: Final purity should be assessed by High-Performance Liquid Chromatography (HPLC) and determination of the melting point.
-
Structural Confirmation: The identity of the compound must be confirmed using spectroscopic methods as detailed in Section 4.0.
Caption: Workflow for purification and characterization.
Spectroscopic and Analytical Characterization
Spectroscopic data provides definitive proof of a molecule's structure. While a specific experimental spectrum for the title compound is not publicly available, the expected characteristics can be reliably predicted based on its functional groups and data from closely related analogs.[13][14]
| Technique | Expected Observations |
| ¹H NMR | ~7.2-7.6 ppm: Multiplet, 5H (protons of the phenyl ring).~7.0-7.5 ppm: Broad singlet, 2H (protons of the -CONH₂ group).~5.5-6.5 ppm: Broad singlet, 2H (protons of the -NH₂ group). |
| ¹³C NMR | ~160-165 ppm: C=O of the carboxamide.~145-155 ppm: C5 of the triazole ring (attached to -NH₂).~120-140 ppm: Carbons of the phenyl ring and C4 of the triazole ring. |
| FT-IR (cm⁻¹) | 3450-3200: N-H stretching (asymmetric and symmetric) from NH₂ and CONH₂ groups.3100-3000: Aromatic C-H stretching.~1660: C=O stretching (Amide I band).~1600: N-H bending. |
| Mass Spec (ESI+) | Expected [M+H]⁺: m/z 204.09 |
Chemical Reactivity and Derivatization Potential
The utility of this compound in research stems from the reactivity of its functional groups, which allows for systematic structural modifications.
-
5-Amino Group: This primary amine is a key site for derivatization. It can undergo acylation, sulfonylation, or reductive amination to introduce a wide variety of substituents. These modifications are crucial for probing the SAR of the scaffold, as changes at this position can significantly impact biological activity.[5][15]
-
4-Carboxamide Group: The amide can be hydrolyzed to the corresponding carboxylic acid, which serves as a handle for further reactions, such as esterification or coupling with amines to form new amides. The amide nitrogen can also be alkylated under certain conditions.
-
Phenyl Ring: The phenyl group can be substituted with various electron-donating or electron-withdrawing groups through electrophilic aromatic substitution, although this typically requires synthesis from a pre-functionalized phenyl azide. Modifying this ring is a common strategy to tune the compound's lipophilicity and electronic properties.[1]
Applications in Research and Drug Development
The 5-amino-1,2,3-triazole-4-carboxamide (ATC) scaffold is a validated starting point for drug discovery programs.[2]
-
Anti-Chagas Disease Agents: Optimization of the ATC core has led to the discovery of compounds with improved potency, solubility, and metabolic stability, resulting in promising candidates with significant efficacy in murine models of Chagas' disease.[1][6] The title compound serves as a key intermediate for accessing libraries of such analogs.
-
Bacterial SOS Response Inhibitors: The ATC scaffold was identified in high-throughput screens as an inhibitor of the RecA/LexA pathway, which governs the bacterial SOS response to DNA damage.[5] Inhibiting this pathway can sensitize bacteria to existing antibiotics and slow the emergence of resistance, representing a novel anti-infective strategy.
Conclusion
This compound is a chemically tractable and biologically relevant heterocyclic compound. Its robust and modular synthesis, combined with multiple sites for functionalization, makes it an exceptionally valuable scaffold for medicinal chemists. The established importance of the core structure in targeting infectious diseases provides a strong rationale for its continued investigation. This guide has consolidated the key chemical properties, synthetic methodologies, and analytical characteristics to provide a solid foundation for researchers aiming to exploit this promising molecule in their scientific endeavors.
References
-
Study of Structural, Vibrational, and Molecular Docking Properties of (1S,9aR)-1-({4-[4-(Benzyloxy)-3-methoxyphenyl]-1H-1,2,3-triazol-1-yl}methyl)octahydro-2H-quinolizine. (MDPI) [Link]
-
Crystal Structures of two Triazole Derivatives. (ResearchGate) [Link]
-
Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. (NIH) [Link]
-
Crystal Structures of two Triazole Derivatives. (Taylor & Francis Online) [Link]
-
Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. (Journal of Medicinal Chemistry) [Link]
-
Structures of 1,2,3-triazole derivatives (3a-h). (ResearchGate) [Link]
-
Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. (NIH) [Link]
-
Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. (PubMed Central) [Link]
-
Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. (LCNTDR) [Link]
-
This compound. (PubChem) [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (The Royal Society of Chemistry) [Link]
-
Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. (PubMed) [Link]
-
Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. (NIH) [Link]
-
5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide. (PubChem) [Link]
-
5-Amino-1-benzyl-1H-[3][10][11]triazole-4-carboxylic acid (4-trifluoromethoxy-phenyl)-amide - 1H NMR Spectrum. (SpectraBase) [Link]
-
Transition-metal-free synthesis of 5-amino-1,2,3-triazoles via nucleophilic addition/cyclization of carbodiimides with diazo compounds. (Organic Chemistry Frontiers - RSC Publishing) [Link]
-
Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. (MDPI) [Link]
-
1H-1,2,3-Triazole-4-carboxylic acid, 5-amino-1-benzyl- - 1H NMR Spectrum. (SpectraBase) [Link]
-
NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (National Chemical Laboratory, India) [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi | LCNTDR [londonntd.org]
- 7. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C9H9N5O | CID 253350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide | C10H11N5O | CID 225435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. rsc.org [rsc.org]
- 14. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids [mdpi.com]
- 15. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Expanding Therapeutic Landscape of Triazole Compounds
An In-depth Technical Guide to the Mechanism of Action of Novel Triazole Compounds
The triazole scaffold, a five-membered heterocycle containing three nitrogen atoms, represents a cornerstone in modern medicinal chemistry. Historically lauded for their profound impact on the management of fungal infections, the therapeutic applications of triazole derivatives have expanded significantly.[1][2] Today, novel triazole-containing molecules are being rigorously investigated and developed as potent anticancer, antibacterial, and antiviral agents.[3][4][5][6] This guide provides a comprehensive exploration of the multifaceted mechanisms of action of these novel triazole compounds, with a focus on elucidating their molecular targets and downstream cellular consequences. We will delve into both the classical and emerging paradigms of their bioactivity, supported by detailed experimental protocols for their investigation.
Part 1: The Antifungal Powerhouse: Targeting Fungal Cell Membrane Integrity
The quintessential mechanism of action for the vast majority of antifungal triazoles is the disruption of ergosterol biosynthesis, a critical component of the fungal cell membrane.[7][8][9] This is achieved through the specific inhibition of a cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51 or Erg11p).[10][11][12][13][14][15]
The Canonical Mechanism: Inhibition of Lanosterol 14α-Demethylase (CYP51)
The nitrogen atoms within the triazole ring avidly coordinate with the heme iron atom at the active site of CYP51, effectively blocking the enzyme's catalytic activity.[11][16][17] This inhibition prevents the conversion of lanosterol to ergosterol. The consequences of this enzymatic blockade are twofold:
-
Ergosterol Depletion: The scarcity of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane, leading to increased permeability and impaired function of membrane-bound proteins.[7][8][18]
-
Accumulation of Toxic Sterol Intermediates: The enzymatic block results in the accumulation of 14α-methylated sterols, such as lanosterol, which are toxic to the fungal cell and further disrupt membrane function.[7][19][20]
This dual-pronged assault on the fungal cell membrane ultimately leads to fungistatic or fungicidal effects.[11]
Caption: Inhibition of Lanosterol 14α-Demethylase (CYP51) by Novel Triazole Compounds.
An Emerging Secondary Mechanism: Feedback Regulation of HMG-CoA Reductase
Recent research in Aspergillus fumigatus has unveiled a secondary mechanism of action for triazoles. The accumulation of sterol intermediates, resulting from CYP51 inhibition, appears to trigger a negative feedback loop that regulates HMG-CoA reductase (Hmg1), the rate-limiting enzyme in the ergosterol biosynthesis pathway.[19] This suggests that novel triazoles may exert a multi-faceted attack on this critical fungal pathway.
Part 2: Beyond Fungi: The Anticancer Potential of Novel Triazoles
The chemical versatility of the triazole scaffold has enabled its development as a promising pharmacophore in anticancer drug discovery.[3][4][5] Novel triazole derivatives have been shown to exert their anticancer effects through a variety of mechanisms, often by being hybridized with other known cytotoxic moieties.[1]
Induction of Apoptosis and Cell Cycle Arrest
A primary anticancer mechanism of many novel triazole compounds is the induction of apoptosis (programmed cell death) and arrest of the cell cycle.[21] This is often achieved by:
-
Modulating Apoptotic Pathways: Triazole derivatives can increase the levels of pro-apoptotic proteins such as Bax, cytochrome c, APAF1, and caspases-3 and -9, while downregulating anti-apoptotic proteins like Bcl-2.[22][23]
-
Cell Cycle Regulation: These compounds can cause cell cycle arrest, frequently at the G0/G1 or G2/M phases, by suppressing the expression of key cell cycle regulators like cyclin D1 and cyclin E.[21][22]
For instance, certain triazole-estradiol hybrids have demonstrated cytotoxicity against triple-negative breast cancer cells by inhibiting EGFR and its downstream signaling pathways, leading to G0/G1 phase arrest and apoptosis.[22] Similarly, thiophenol-formaldehyde-triazole derivatives have been shown to induce apoptosis in ovarian cancer cells.[24]
Inhibition of Key Cancer-Related Enzymes and Pathways
Novel triazole compounds have been designed to target a range of enzymes and signaling pathways that are crucial for cancer cell proliferation and survival.[3] These targets include:
-
Kinases: Inhibition of kinases such as EGFR, BRAFV600E, and those involved in the ERK and mTOR pathways.[3][22][23]
-
Other Enzymes: Inhibition of carbonic anhydrases and topoisomerases.[3]
-
DNA Interaction: Some triazole derivatives can interfere with DNA interactions.[3]
Caption: Anticancer Mechanisms of Novel Triazole Compounds.
Part 3: A New Frontier: Triazoles as Antibacterial Agents
The escalating crisis of antimicrobial resistance has spurred the search for new classes of antibacterial agents.[6][25] Triazole-containing compounds are emerging as promising candidates with diverse mechanisms of action.[2][25][26]
Multi-Modal Antibacterial Mechanisms
Unlike the often singular target in fungi, triazole-based antibacterial agents can exhibit multiple modes of action, which is advantageous in overcoming resistance.[26] These mechanisms include:
-
Inhibition of Bacterial Enzymes: Targeting essential enzymes involved in processes like DNA replication.[26]
-
Production of Reactive Oxygen Species (ROS): Inducing oxidative stress within the bacterial cell, leading to damage of cellular components.[26]
-
Disruption of the Bacterial Cell Membrane: Rupturing the phospholipid bilayer of the bacterial cell.[26]
The 1,2,3-triazole ring can serve as a versatile linker to connect two different bioactive moieties, creating hybrid molecules with enhanced antibacterial activity.[26]
Part 4: Experimental Protocols for Elucidating Mechanisms of Action
A robust and multi-faceted experimental approach is essential to accurately define the mechanism of action of a novel triazole compound. The following section provides detailed, step-by-step methodologies for key assays.
Workflow for Mechanism of Action Studies
Caption: General Experimental Workflow for Elucidating the Mechanism of Action.
Protocol: In Vitro CYP51 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a novel triazole compound against lanosterol 14α-demethylase (CYP51).
-
Principle: This assay measures the enzymatic activity of recombinant CYP51 in the presence of varying concentrations of the inhibitor. The conversion of lanosterol to its demethylated product is quantified.
-
Methodology:
-
Reagents and Materials: Recombinant human or fungal CYP51, cytochrome P450 reductase, lanosterol, NADPH, buffer solution, novel triazole compound stock solution, and a suitable detection system (e.g., LC-MS).
-
Assay Preparation: Prepare a reaction mixture containing CYP51, cytochrome P450 reductase, and lanosterol in the reaction buffer.
-
Inhibitor Addition: Add varying concentrations of the novel triazole compound (typically in a serial dilution) to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., ketoconazole).
-
Reaction Initiation: Start the reaction by adding NADPH. Incubate at 37°C for a predetermined time (e.g., 10-20 minutes).[27]
-
Reaction Termination and Extraction: Stop the reaction and extract the sterols using an organic solvent like ethyl acetate.
-
Analysis: Analyze the extracted sterols by LC-MS to quantify the amount of product formed.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol: Ergosterol Quantification Assay
-
Objective: To quantify the total ergosterol content in fungal cells treated with a novel triazole compound.
-
Principle: Fungal cells are treated with the compound, and the sterols are extracted and quantified spectrophotometrically based on the characteristic four-peaked absorbance spectrum of ergosterol.
-
Methodology:
-
Cell Culture and Treatment: Grow a fungal culture (e.g., Candida albicans) to the mid-logarithmic phase. Treat the cells with the novel triazole compound at various concentrations (e.g., 0.5x, 1x, and 2x MIC) for a specified duration. Include an untreated control.
-
Cell Harvesting: Harvest the fungal cells by centrifugation and wash them with sterile water.
-
Sterol Extraction: Resuspend the cell pellet in a saponification solution (e.g., alcoholic potassium hydroxide) and incubate. Extract the non-saponifiable lipids (including ergosterol) with n-heptane.
-
Spectrophotometric Analysis: Scan the absorbance of the n-heptane layer from 230 to 300 nm.
-
Quantification: Calculate the ergosterol content based on the absorbance values at specific wavelengths, accounting for the dry weight of the cell pellet. A significant reduction in ergosterol content in treated cells compared to the control indicates inhibition of the ergosterol biosynthesis pathway.[28]
-
Protocol: Caspase-3/7 Activity Assay (for Apoptosis)
-
Objective: To measure the activity of executioner caspases-3 and -7 in cancer cells treated with a novel triazole compound.
-
Principle: This is a luminescent assay that uses a proluminescent caspase-3/7 substrate. Upon cleavage by active caspase-3/7, a substrate for luciferase is released, resulting in a luminescent signal that is proportional to caspase activity.
-
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of the novel triazole compound. Include an untreated control and a positive control for apoptosis (e.g., staurosporine).
-
Assay Reagent Addition: After the treatment period, add the caspase-glo 3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: An increase in luminescence in treated cells compared to the control indicates the induction of apoptosis through the activation of caspases-3 and -7.[22][23]
-
Part 5: Data Presentation and Interpretation
The clear and concise presentation of quantitative data is crucial for evaluating the potency and mechanism of novel triazole compounds.
Table 1: In Vitro Activity of Novel Triazole Compounds
| Compound | Target Organism/Cell Line | Assay | IC50 / MIC (µM) | Reference |
| Fz25 | MDA-MB-231 (TNBC) | MTT | 8.12 ± 0.85 | [22] |
| Fz57 | MDA-MB-231 (TNBC) | MTT | 21.18 ± 0.23 | [22] |
| Fz200 | MDA-MB-231 (TNBC) | MTT | 10.86 ± 0.69 | [22] |
| Compound 19a | A549 (Lung Cancer) | MTT | 0.0211 - 0.0294 | [21] |
| Compound 46a-c | A549 (Lung Cancer) | SRB | 0.03 - 0.14 | [21] |
| Compound 6b | Candida albicans | Broth Microdilution | 0.0156–0.5 (MIC80) | [10] |
| Compound 6c | Cryptococcus neoformans | Broth Microdilution | 0.0156–0.5 (MIC80) | [10] |
TNBC: Triple-Negative Breast Cancer; MTT/SRB: Cell Viability Assays; MIC: Minimum Inhibitory Concentration.
Conclusion and Future Directions
The therapeutic potential of novel triazole compounds extends far beyond their established role as antifungal agents. Their diverse mechanisms of action, encompassing the inhibition of fungal ergosterol biosynthesis, induction of apoptosis in cancer cells, and multi-modal antibacterial activity, underscore the remarkable versatility of the triazole scaffold. The continued exploration of structure-activity relationships will undoubtedly lead to the development of next-generation triazoles with enhanced potency, selectivity, and pharmacokinetic profiles. A thorough understanding of their molecular mechanisms, elucidated through the rigorous application of the experimental protocols outlined in this guide, is paramount to realizing their full therapeutic potential in addressing critical unmet needs in infectious diseases and oncology.
References
-
Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). (n.d.). PubMed. Retrieved from [Link]
-
Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2020). ResearchGate. Retrieved from [Link]
-
Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry. (n.d.). ACS Bio & Med Chem Au. Retrieved from [Link]
-
Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2020). PubMed. Retrieved from [Link]
-
Novel 1, 2, 4-Triazoles as Antifungal Agents. (n.d.). PubMed Central. Retrieved from [Link]
-
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. (n.d.). PubMed Central. Retrieved from [Link]
-
A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. (2024). National Center for Biotechnology Information. Retrieved from [Link]
-
1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). PubMed Central. Retrieved from [Link]
-
Triazole-Estradiol Analogs Induce Apoptosis and Inhibit EGFR and Its Downstream Pathways in Triple Negative Breast Cancer. (n.d.). MDPI. Retrieved from [Link]
-
Thiophenol-formaldehyde triazole causes apoptosis induction in ovary cancer cells and prevents tumor growth formation in mice model. (2019). PubMed. Retrieved from [Link]
-
Understanding the impact of triazoles on female fertility and embryo development. (2024). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. (2023). PubMed Central. Retrieved from [Link]
-
Advances in synthetic approach to and antifungal activity of triazoles. (n.d.). PubMed Central. Retrieved from [Link]
-
Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity. (2020). ResearchGate. Retrieved from [Link]
-
A comprehensive review on triazoles as anticancer agents. (n.d.). DergiPark. Retrieved from [Link]
-
Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity. (2020). SciSpace. Retrieved from [Link]
-
Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. (2024). MDPI. Retrieved from [Link]
-
Is the emergence of fungal resistance to medical triazoles related to their use in the agroecosystems? A mini review. (n.d.). PubMed Central. Retrieved from [Link]
-
Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Recent advances in antifungal drug development targeting lanosterol 14α-demethylase (CYP51): A comprehensive review with structural and molecular insights. (2023). PubMed. Retrieved from [Link]
-
Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. (2023). ACS Publications. Retrieved from [Link]
-
Identifying novel inhibitors against drug-resistant mutant CYP-51 Candida albicans: A computational study to combat fungal infections. (n.d.). PubMed Central. Retrieved from [Link]
-
Mechanisms of action in antifungal drugs. (n.d.). EBSCO. Retrieved from [Link]
-
1,2,4-Triazoles as Important Antibacterial Agents. (2021). ResearchGate. Retrieved from [Link]
-
Triazoles as antimicrobial: A review. (2017). International Journal of Chemical Studies. Retrieved from [Link]
-
Structures of covalent (72) and non‐covalent (73) Pf20S inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
-
Beyond Conventional Antifungals: Combating Resistance Through Novel Therapeutic Pathways. (n.d.). PubMed Central. Retrieved from [Link]
-
Non-coordinating Inhibitors of CYP51. (n.d.). ResearchGate. Retrieved from [Link]
-
Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. (1999). ASM Journals. Retrieved from [Link]
-
The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. (2019). Frontiers. Retrieved from [Link]
-
1,2,3-Triazoles and their metal chelates with antimicrobial activity. (2023). Frontiers. Retrieved from [Link]
-
Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. (n.d.). ASM Journals. Retrieved from [Link]
-
Antifungal agents: mechanisms of action. (n.d.). Retrieved from [Link]
-
Effect of some triazole fungicides on intracellular pH and on cell membrane permeability in leaves of Elodea densa (Planch.) Casp. (1991). PubMed. Retrieved from [Link]
-
Effects of triazoles on fungi. (1983). Semantic Scholar. Retrieved from [Link]
-
Mechanisms of action of the antifungal drugs. (n.d.). ResearchGate. Retrieved from [Link]
-
Sterol Biosynthesis Inhibiting Triazole Fungicides. (n.d.). ResearchGate. Retrieved from [Link]
-
The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
-
Resistance to antifungals that target CYP51. (n.d.). PubMed Central. Retrieved from [Link]
-
CYP51 azole inhibition profiles. Inhibition profiles for 5d (•), 5f... (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Journal of Research in Pharmacy » Submission » A comprehensive review on triazoles as anticancer agents [dergipark.org.tr]
- 2. chemijournal.com [chemijournal.com]
- 3. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Is the emergence of fungal resistance to medical triazoles related to their use in the agroecosystems? A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in antifungal drug development targeting lanosterol 14α-demethylase (CYP51): A comprehensive review with structural and molecular insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Beyond Conventional Antifungals: Combating Resistance Through Novel Therapeutic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Understanding the impact of triazoles on female fertility and embryo development: Mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Thiophenol-formaldehyde triazole causes apoptosis induction in ovary cancer cells and prevents tumor growth formation in mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. journals.asm.org [journals.asm.org]
- 28. Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Rise of a Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide to the Biological Activity of 1,2,3-Triazole-4-Carboxamide Derivatives
The 1,2,3-triazole ring system has emerged as a cornerstone in modern drug discovery, valued for its exceptional chemical stability and its capacity to engage in a variety of non-covalent interactions, including hydrogen bonding and dipole-dipole interactions.[1][2] This five-membered heterocyclic scaffold is not merely a passive linker; it actively participates in binding to biological targets, often acting as a bioisostere for amide bonds, which enhances metabolic stability.[1] When functionalized at the 4-position with a carboxamide group, the resulting 1,2,3-triazole-4-carboxamide core becomes a "privileged scaffold," a molecular framework that can bind to multiple, diverse biological targets, leading to a broad spectrum of pharmacological activities.[3][4][5]
The widespread adoption of this scaffold was significantly accelerated by the advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][6] This highly efficient and regiospecific reaction allows for the straightforward synthesis of 1,4-disubstituted 1,2,3-triazoles from a wide array of terminal alkynes and organic azides, making vast chemical libraries accessible for screening.[6][7] This guide, intended for researchers and drug development professionals, synthesizes the current understanding of the diverse biological activities of these derivatives, focusing on the causality behind experimental design and the molecular mechanisms that drive their therapeutic potential.
Core Synthetic Strategy: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The foundation of exploring 1,2,3-triazole-4-carboxamide diversity lies in its accessible synthesis. The CuAAC reaction is the most prevalent and efficient method.[6] Its reliability and mild reaction conditions are why it has become a staple in medicinal chemistry laboratories. The reaction's success hinges on the in-situ generation of a copper(I) catalyst, often from a copper(II) salt like CuSO₄·5H₂O in the presence of a reducing agent such as sodium ascorbate.
Protocol 1: General Synthesis of a 1,2,3-Triazole-4-Carboxamide Derivative
This protocol provides a representative procedure for the coupling of an alkyne-bearing carboxamide with an organic azide.
-
Reactant Preparation: Dissolve the terminal alkyne-carboxamide (1.0 eq) and the selected organic azide (1.1 eq) in a 1:1 mixture of tert-butanol and water. The choice of a solvent system that can dissolve both polar and non-polar reactants is crucial for reaction efficiency.
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq).
-
Reaction Initiation: To the stirring solution from step 1, add the sodium ascorbate solution, followed by an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq). A color change to pale yellow or green is often indicative of reaction initiation.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress is monitored by Thin Layer Chromatography (TLC). The disappearance of the limiting starting material (typically the alkyne) signals completion, which often occurs within 2-12 hours.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 1,2,3-triazole-4-carboxamide derivative.[8]
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[9][10]
Anticancer Activity: A Multifaceted Approach
The most extensively documented biological activity of 1,2,3-triazole-4-carboxamides is their potent and varied anticancer effects.[3][4] These compounds have demonstrated efficacy against a wide range of cancer cell lines, including those of lung, breast, colon, and central nervous system origin, often through highly specific mechanisms of action.[1][11]
Mechanisms of Antineoplastic Action
These derivatives rarely act as simple cytotoxic agents. Instead, they often function by inhibiting specific enzymes or pathways that are critical for cancer cell proliferation and survival.
-
Kinase Inhibition: A primary mechanism is the inhibition of protein kinases that are overactive in cancer cells. Derivatives have been developed as potent inhibitors of c-Met kinase, Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[9][11][12] Molecular docking studies reveal that the triazole and carboxamide moieties form key hydrogen bonds within the ATP-binding pocket of these kinases, preventing phosphorylation of downstream targets and halting signal transduction.[9][12]
-
Topoisomerase Inhibition: Certain derivatives, particularly those hybridized with scaffolds like podophyllotoxin, function as inhibitors of DNA topoisomerase-IIα.[3] By stabilizing the enzyme-DNA cleavage complex, they introduce double-strand breaks in DNA, ultimately triggering apoptosis.
-
Tubulin Polymerization Inhibition: Similar to established drugs like vinca alkaloids, some triazole-carboxamides disrupt microtubule dynamics. They bind to tubulin, inhibiting its polymerization into microtubules, which are essential for forming the mitotic spindle during cell division.[13] This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[1][14]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 1,2,3-triazole-4-carboxamide scaffold has yielded crucial insights into the structural requirements for potent anticancer activity.
| R¹ Substituent (at N1 of triazole) | R² Substituent (on Carboxamide) | Target/Cell Line | Activity (IC₅₀) | Reference |
| p-tolyl | 2,5-dichlorophenyl | Leukemia, Melanoma, Lung (NCI60) | Significant Activity | [11] |
| 2,5-dimethoxyphenyl | 5-(tert-Butyl)-2-(pentyloxy)phenyl | PXR (Antagonist) | Low nanomolar | [15] |
| Phenyl-etodolac moiety | Phenyl | A549 (Lung Cancer) | 3.29 - 10.71 µM | [13] |
| Various aryl groups | Various aryl groups | HeLa, PANC-1, A-549 | Significant Activity | [9] |
| Podophyllotoxin moiety | N/A | A549 (Lung Cancer) | 21.1 - 29.4 nM | [13] |
Table 1: Representative Structure-Activity Relationships of 1,2,3-Triazole-4-Carboxamide Derivatives as Anticancer Agents.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., A549 human lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere and enter a logarithmic growth phase by incubating for 24 hours at 37°C in a 5% CO₂ humidified atmosphere. This pre-incubation is critical for ensuring reproducible results.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (<0.5%) across all wells to avoid solvent-induced toxicity. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with solvent only) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours. The duration is optimized based on the cell line's doubling time.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gentle shaking on an orbital shaker for 10 minutes ensures complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Antimicrobial and Antifungal Activity
The unique structural features of the 1,2,3-triazole-4-carboxamide scaffold also lend themselves to potent antimicrobial activity. These compounds are highly stable to metabolic degradation and can form hydrogen bonds, improving their interaction with microbial targets.[2]
Derivatives have shown significant activity against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, Gram-negative bacteria such as Escherichia coli, and fungi like Candida albicans.[2][10][16] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall integrity.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus ATCC 29213) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance with a plate reader.
Antiviral Activity
The 1,2,3-triazole scaffold is a key component in several antiviral agents, and the carboxamide derivatives are no exception.[17][18] They have been investigated for activity against a wide range of viruses, including influenza virus, herpes simplex virus (HSV), measles virus, and hepatitis C virus (HCV).[17][18][19]
For instance, 5-hydroxy-1-(β-D-ribofuranosyl)-1,2,3-triazole-4-carboxamide, a nucleoside analog, showed significant activity against herpes and measles viruses.[19] The mechanism often involves the inhibition of viral enzymes crucial for replication, such as polymerases or proteases, or interference with viral entry and assembly. The structure-activity relationships of 1,2,3-triazole-containing lupinine derivatives against influenza virus showed that antiviral potency is highly dependent on the nature of the substituent at the C-4 position of the triazole ring.[20]
Anti-inflammatory Activity
Several series of 1,2,3- and 1,2,4-triazole derivatives have been reported to possess significant anti-inflammatory properties.[21][22][23][24] The mechanism of action can involve the inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis, or the modulation of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[23][24] Studies on human peripheral blood mononuclear cells (PBMC) have shown that certain triazole derivatives can suppress inflammatory responses with an efficacy comparable to that of ibuprofen.[23]
Conclusion and Future Outlook
The 1,2,3-triazole-4-carboxamide scaffold represents a remarkably versatile and potent platform in medicinal chemistry. Enabled by the efficiency of click chemistry, researchers have developed a vast number of derivatives exhibiting a wide spectrum of biological activities, with anticancer applications being the most prominent. The ability of these compounds to inhibit key targets like kinases, topoisomerases, and microbial enzymes underscores their therapeutic potential.
Future research will likely focus on several key areas:
-
Hybrid Molecules: The combination of the triazole-carboxamide core with other known pharmacophores to create hybrid molecules with dual or enhanced mechanisms of action is a promising strategy.[3][13]
-
Target Selectivity: Fine-tuning the substituents on the scaffold to improve selectivity for specific enzyme isoforms or cancer-specific targets will be critical for reducing off-target effects and improving therapeutic indices.
-
Overcoming Resistance: Designing derivatives that are effective against drug-resistant cancer cell lines or microbial strains remains a significant challenge and a high-priority area of investigation.[2]
The continued exploration of the chemical space around this privileged scaffold, guided by mechanistic insights and detailed structure-activity relationship studies, holds immense promise for the discovery of next-generation therapeutic agents.
References
-
Synthesis and anticancer activity evaluation of new 1,2,3-triazole-4-carboxamide derivatives. (2025). Medicinal Chemistry Research. Available from: [Link]
-
Synthesis and anticancer activity evaluation of new 1,2,3-triazole-4-carboxamide derivatives. (2013). Medicinal Chemistry Research. Available from: [Link]
-
Sharma, D. K., & Singh, S. (2024). 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 213-219. Available from: [Link]
-
Revankar, G. R., Solan, V. C., Robins, R. K., & Witkowski, J. T. (1981). Synthesis and biological activity of certain 1,2,3-triazole carboxamide nucleosides related to bredinin and pyrazofurin. Nucleic Acids Symposium Series, (9), 65-68. Available from: [Link]
-
Gong, L., et al. (2022). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. European Journal of Medicinal Chemistry. Available from: [Link]
-
Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies. (2023). Letters in Drug Design & Discovery. Available from: [Link]
-
Al-Majid, A. M., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules. Available from: [Link]
-
Gudimella, V., et al. (2022). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules. Available from: [Link]
-
Pahovnik, D., et al. (2022). Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. Molecules. Available from: [Link]
-
A Literature Review Focusing on the Antiviral Activity of[3][11][19] and[3][9][11]-triazoles. (2023). Mini-Reviews in Medicinal Chemistry. Available from: [Link]
-
A Literature Review Focusing on the Antiviral Activity of[3][11][19] and[3][9][11]-triazoles. (2023). Mini-Reviews in Medicinal Chemistry. Available from: [Link]
-
Bhatia, R., Rathore, P., & Nayak, S. (2012). Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives. Journal of Pharmaceutical and Scientific Innovation. Available from: [Link]
-
Mphahane, N., et al. (2019). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. BMC Chemistry. Available from: [Link]
-
Al-Sanea, M. M., et al. (2022). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules. Available from: [Link]
-
Orazzhanova, L., et al. (2024). Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine. Molecules. Available from: [Link]
-
1, 2, 3-TRIAZOLE DERIVATIVES AS POSSIBLE ANTI- INFLAMMATORY AGENTS. (2009). Rasayan Journal of Chemistry. Available from: [Link]
-
A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
-
Witkowski, J. T., Robins, R. K., Khare, G. P., & Sidwell, R. W. (1973). Synthesis and antiviral activity of 1,2,4-triazole-3-thiocarboxamide and 1,2,4-triazole-3-carboxamidine ribonucleosides. Journal of Medicinal Chemistry, 16(8), 935-937. Available from: [Link]
-
An insight on medicinal attributes of 1,2,3- and 1,2,4-triazole derivatives as alpha-amylase and alpha-glucosidase inhibitors. (2023). Bioorganic Chemistry. Available from: [Link]
-
Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. Available from: [Link]
-
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (2021). Frontiers in Pharmacology. Available from: [Link]
-
Synthetic 1,2,4-triazole-3-carboxamides Induce Cell Cycle Arrest and Apoptosis in Leukemia Cells. (2023). Anti-Cancer Agents in Medicinal Chemistry. Available from: [Link]
-
Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (2024). Journal of the Iranian Chemical Society. Available from: [Link]
-
Chemical structure of carboxamide derivatives containing 1,2,3-triazole ring. (2023). ResearchGate. Available from: [Link]
-
Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (2024). ResearchGate. Available from: [Link]
-
Synthesis and antimicrobial activities of some new 1,2,3-triazole derivatives. (2007). European Journal of Medicinal Chemistry. Available from: [Link]
-
Burska, R., et al. (2015). Synthesis and anti-inflammatory activity of new 1,2,4-triazole derivatives. Bioorganic & Medicinal Chemistry Letters, 25(13), 2593-2598. Available from: [Link]
-
Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2024). Pharmaceuticals. Available from: [Link]
-
A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles. (2023). ResearchGate. Available from: [Link]
-
Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. (2022). RSC Medicinal Chemistry. Available from: [Link]
-
Microwave-assisted synthesis of 1,2,4-triazole-3-carboxamides from esters and amines under neutral conditions. (2014). Tetrahedron Letters. Available from: [Link]
-
Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. (2022). RSC Medicinal Chemistry. Available from: [Link]
-
Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. (2024). Molecules. Available from: [Link]
-
New Methods for Synthesis of 1,2,3-Triazoles: A Review. (2021). Polycyclic Aromatic Compounds. Available from: [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. scispace.com [scispace.com]
- 8. Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsdronline.com [ijpsdronline.com]
- 10. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eurekaselect.com [eurekaselect.com]
- 15. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles | Bentham Science [benthamscience.com]
- 19. Synthesis and biological activity of certain 1,2,3-triazole carboxamide nucleosides related to bredinin and pyrazofurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine | MDPI [mdpi.com]
- 21. Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives | Semantic Scholar [semanticscholar.org]
- 22. Bot Verification [rasayanjournal.co.in]
- 23. Synthesis and anti-inflammatory activity of new 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Analysis of 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Abstract
This technical guide provides a comprehensive exploration of the spectroscopic techniques essential for the structural elucidation and characterization of 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry.[1][2][3] The 1,2,3-triazole scaffold is a cornerstone in the development of novel therapeutic agents, making a thorough understanding of its analytical profile crucial for researchers, scientists, and drug development professionals. This document moves beyond procedural lists to explain the causal reasoning behind analytical choices, grounding each technique in established scientific principles. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, presenting detailed experimental protocols, data interpretation, and visual workflows to ensure a self-validating and authoritative guide.
Introduction: The Molecular Profile
This compound (Molecular Formula: C₉H₉N₅O, Molecular Weight: 203.20 g/mol ) is a disubstituted triazole featuring key functional groups that dictate its chemical behavior and spectroscopic signature.[4] The molecule's core structure consists of a 1,2,3-triazole ring, a phenyl substituent at the N1 position, a primary amino group at C5, and a primary carboxamide at C4. This specific arrangement of aromatic and amine/amide functionalities creates a unique electronic environment that is precisely interrogated by the spectroscopic methods detailed herein. Unambiguous characterization is the bedrock of chemical research and drug development, ensuring that biological and chemical findings are attributed to the correct molecular entity.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[5] For substituted triazoles, both 1D (¹H, ¹³C) and 2D experiments are essential for assigning the specific substitution pattern on the heterocyclic ring.[5]
Workflow for NMR Analysis
Caption: General workflow for comprehensive NMR analysis.
Proton (¹H) NMR Analysis
Expert Insight: The choice of deuterated solvent is critical. Dimethyl sulfoxide-d6 (DMSO-d6) is preferred for this compound due to its excellent solubilizing power and its ability to slow the exchange of labile N-H protons, allowing for their observation as distinct, often broad, signals.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of DMSO-d6.
-
Homogenization: Vortex the sample until the solid is completely dissolved.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Record the spectrum on a 400 MHz or higher spectrometer. Acquire at least 16 scans to ensure a good signal-to-noise ratio. The residual solvent peak for DMSO-d6 appears at ~2.50 ppm.
Data Interpretation: The ¹H NMR spectrum provides four key pieces of information: chemical shift (electronic environment), integration (proton count), multiplicity (neighboring protons), and coupling constants.
| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Phenyl (Ar-H) | 7.2 - 7.8 | Multiplet (m) | 5H | Protons on the phenyl ring are in a characteristic aromatic region. The specific pattern depends on the electronic effects of the triazole ring.[6] |
| Amide (-CONH₂) | ~7.0 - 8.0 (two signals possible) | Broad Singlet (br s) | 2H | Labile protons with chemical shifts highly dependent on concentration and temperature. Two signals can appear due to restricted rotation around the C-N bond. |
| Amino (-NH₂) | ~6.0 - 7.0 | Broad Singlet (br s) | 2H | Labile protons, typically appearing as a broad signal that does not couple with other protons. |
Carbon-13 (¹³C) NMR Analysis
Expert Insight: ¹³C NMR, typically acquired with broadband proton decoupling, shows a single peak for each unique carbon atom. This is invaluable for confirming the total number of carbons and identifying key functional groups like carbonyls and the substituted carbons of the triazole ring.
Experimental Protocol:
-
Sample: Use the same sample prepared for ¹H NMR analysis.
-
Acquisition: Record the spectrum using a standard pulse program with proton decoupling. A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
Data Interpretation:
| Carbon Group | Expected Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (-C =O) | 160 - 165 | The carboxamide carbonyl carbon is significantly deshielded and appears far downfield.[7] |
| Triazole (C4 & C5) | 135 - 150 | The two carbons within the heterocyclic triazole ring have distinct chemical shifts influenced by the attached substituents (amino and carboxamide).[8] |
| Phenyl (ipso-C) | 135 - 140 | The carbon of the phenyl ring directly attached to the triazole nitrogen. |
| Phenyl (Ar-C) | 120 - 130 | The remaining five carbons of the phenyl ring appear in the typical aromatic carbon region. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy probes the vibrational modes of molecules. It is an exceptionally rapid and reliable method for confirming the presence of key functional groups, which absorb infrared radiation at characteristic frequencies.
Key Vibrational Modes
Caption: Key IR vibrational modes for APTC.
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and perform a background scan.
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.
-
Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
Data Interpretation: The IR spectrum provides a distinct "fingerprint" for the molecule.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Rationale |
| N-H Stretch (Amine & Amide) | 3100 - 3500 | Medium-Strong, Broad | The primary amine (-NH₂) and primary amide (-CONH₂) groups each exhibit symmetric and asymmetric stretching, resulting in a complex, broad band.[9][10][11] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Weak-Medium | Characteristic of C-H bonds on the phenyl ring. |
| C=O Stretch (Amide I) | 1650 - 1680 | Strong, Sharp | This is one of the most intense and diagnostic peaks in the spectrum, confirming the presence of the carboxamide group.[9][11] |
| N-H Bend (Amide II & Amine) | 1580 - 1650 | Medium-Strong | This band arises from the bending motion of the N-H bonds and often appears close to the Amide I band.[9][12] |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium | A series of absorptions confirming the presence of the phenyl ring. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound and offers structural clues through analysis of its fragmentation patterns. Electrospray ionization (ESI) is the preferred method for a polar, nitrogen-containing molecule like this one, as it readily forms protonated molecular ions.[13][14]
Expert Insight: High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming a newly synthesized compound's identity. It provides a mass measurement accurate to several decimal places, allowing for the unambiguous determination of the molecular formula.[6]
Potential ESI-MS Fragmentation Pathway
Caption: A plausible fragmentation pathway for APTC in ESI-MS.
Experimental Protocol (LC-MS):
-
Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like acetonitrile or methanol, often with 0.1% formic acid to promote protonation.
-
Injection: Inject a small volume (1-5 µL) into the liquid chromatography (LC) system coupled to the mass spectrometer.
-
Ionization: Utilize an ESI source operating in positive ion mode.
-
Analysis: Scan a mass range (e.g., m/z 50-500) to detect the molecular ion and key fragments.
Data Interpretation:
| Ion | Expected m/z (Monoisotopic) | Interpretation |
| [M+H]⁺ | 204.0858 | The protonated molecular ion. Its accurate mass from HRMS confirms the elemental composition C₉H₉N₅O. |
| [M+H - N₂]⁺ | 176.0807 | A characteristic fragmentation of the 1,2,3-triazole ring involves the neutral loss of a nitrogen molecule (N₂). |
| [M+H - CONH₂]⁺ | 160.0776 | Cleavage of the carboxamide group. |
| [C₆H₅N₂]⁺ | 105.0453 | Phenyl diazonium ion, resulting from cleavage of the N-phenyl bond. |
UV-Visible (UV-Vis) Spectroscopy: Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. It is particularly useful for analyzing compounds with conjugated systems and chromophores.
Expert Insight: The absorption profile is highly sensitive to the solvent environment. Comparing spectra in polar and non-polar solvents can provide insights into the nature of the electronic transitions (e.g., π→π* vs. n→π*).[15]
Experimental Protocol:
-
Solvent Selection: Choose a UV-transparent solvent, such as ethanol or acetonitrile.
-
Sample Preparation: Prepare a dilute solution of the compound to ensure the absorbance is within the linear range of the spectrophotometer (typically < 1.5 AU). A stock solution can be serially diluted to find the optimal concentration.
-
Measurement: Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample. Scan the wavelength range from approximately 200 to 400 nm.
Data Interpretation: The molecule contains multiple chromophores (phenyl ring, triazole ring, carbonyl group) linked in a conjugated system. This is expected to produce distinct absorption bands.
| Transition Type | Expected λmax (nm) | Rationale |
| π→π | ~260 - 300 | This strong absorption band arises from electronic transitions within the extended conjugated system involving the phenyl and triazole rings.[15] The exact position is influenced by the amino and carboxamide substituents. |
| n→π | >300 (often a weak shoulder) | A weaker, lower-energy transition involving the non-bonding electrons on the nitrogen and oxygen atoms. This may appear as a shoulder on the tail of the stronger π→π* band.[15] |
Conclusion
The structural verification of this compound is achieved not by a single technique, but by the synergistic convergence of data from multiple spectroscopic methods. NMR spectroscopy provides the definitive structural map of the C-H framework. IR spectroscopy rapidly confirms the presence of critical N-H and C=O functional groups. Mass spectrometry validates the molecular weight and formula while offering clues to the molecule's stability and substructures. Finally, UV-Vis spectroscopy characterizes the electronic properties of the conjugated system. Together, these techniques form a self-validating analytical workflow, providing the high-confidence data required for advancing research and development in medicinal chemistry.
References
-
American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. ACS Publications. [Link]
-
Wujcik, A., et al. (2014). Determination of 22 Triazole Compounds Including Parent Fungicides and Metabolites in Apples, Peaches, Flour, and Water by Liquid Chromatography/Tandem Mass Spectrometry. Journal of AOAC INTERNATIONAL. [Link]
-
AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. Sciex. [Link]
-
Maquestiau, A., et al. (1974). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Alonso, D., et al. (2010). 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry. [Link]
-
Kumar, A., et al. (2018). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. RSC Advances. [Link]
-
ResearchGate. (n.d.). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. ResearchGate. [Link]
-
SpectraBase. (n.d.). 1,2,3-Triazole - Optional[1H NMR] - Spectrum. [Link]
-
SpectraBase. (n.d.). 3-phenyl-s-triazole-5-methanol - Optional[UV-VIS] - Spectrum. [Link]
-
Gaina, L., et al. (2020). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][5][13][16]triazoles. Molecules. [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]
-
Cortes, S. (2020). 10.7: Functional Groups and IR Tables. Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). UV–Vis (A–C) and fluorescence spectra (D–F) of triazoles 5b–e,i in.... [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
De Rycker, M., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry. [Link]
-
Barbero, N., et al. (2018). 4-Phenyl-1,2,3-triazoles as Versatile Ligands for Cationic Cyclometalated Iridium(III) Complexes. Molecules. [Link]
-
Das, S., et al. (2022). Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. ACS Omega. [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. [Link]
-
University of Calgary. (n.d.). IR: amines. [Link]
-
Smirnov, A., et al. (2022). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules. [Link]
-
ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]
-
De Rycker, M., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. ACS Publications. [Link]
-
Pokhodylo, N., et al. (2020). Selected 5-amino-1-aryl-1H-1,2,3-triazole scaffolds as promising antiproliferative agents. The Ukrainian Biochemical Journal. [Link]
-
Semantic Scholar. (1975). Crystal structure of 5-amino-1H-1,2,3-triazole-4-carboxamide. [Link]
-
National Institutes of Health. (n.d.). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selected 5-amino-1-aryl-1H-1,2,3-triazole scaffolds as promising antiproliferative agents | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 4. This compound | C9H9N5O | CID 253350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 6. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction [mdpi.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Discovery of New Phenyl-Triazole Based Therapeutic Agents
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Phenyl-Triazole Scaffold as a Privileged Core in Medicinal Chemistry
The landscape of modern drug discovery is perpetually in search of molecular scaffolds that are not only synthetically accessible but also possess the inherent ability to interact with a wide array of biological targets. The phenyl-triazole core has unequivocally emerged as one such "privileged structure".[1] This five-membered heterocyclic ring system, containing three nitrogen atoms and appended with a phenyl group, exists primarily as two constitutional isomers: the 1,2,3-triazole and the 1,2,4-triazole. Its remarkable versatility is evidenced by the broad spectrum of pharmacological activities demonstrated by its derivatives, including potent anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[1][2][3] The triazole ring's unique electronic properties, its capacity to engage in hydrogen bonding, and its metabolic stability make it an ideal building block for creating novel therapeutic agents.[4][5]
This guide provides a comprehensive technical overview of the contemporary drug discovery and development workflow for novel phenyl-triazole-based agents. We will navigate from the foundational principles of synthetic chemistry and rational design, through the intricacies of biological evaluation and target validation, to the advanced stages of lead optimization and preclinical assessment. The narrative is grounded in field-proven insights, explaining not just the "how" but the critical "why" behind experimental choices, thereby offering a robust framework for professionals in the field.
Part I: The Foundation - Synthesis and Rational Design
The journey to a novel therapeutic agent begins with the molecule itself. The ability to efficiently synthesize a diverse library of compounds is paramount for establishing a robust Structure-Activity Relationship (SAR).
Core Synthetic Strategies: Building the Phenyl-Triazole Framework
The choice of synthetic route is fundamentally dictated by the desired triazole isomer.
1. The 1,2,3-Triazole Isomer via "Click Chemistry"
The advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles.[4][6] Its power lies in its high efficiency, exceptional regioselectivity, mild reaction conditions, and tolerance of a wide range of functional groups. This makes it an invaluable tool in medicinal chemistry for rapidly linking molecular fragments to generate extensive compound libraries.[7]
-
Causality: The CuAAC reaction proceeds with high fidelity because of the specific catalytic cycle involving copper acetylide intermediates, which ensures the exclusive formation of the 1,4-disubstituted product. This predictability is crucial for drug discovery, as it eliminates the need for tedious separation of isomers, accelerating the design-make-test cycle.
2. The 1,2,4-Triazole Isomer: Classical Cyclization Methods
The synthesis of 1,2,4-triazoles typically involves the cyclization of intermediates derived from hydrazines or their analogs. A common and effective method is the reaction of thiocarbohydrazide with substituted benzoic acids, followed by treatment with aldehydes to form Schiff bases, which serve as versatile precursors.[8] These classical methods, while sometimes requiring harsher conditions than click chemistry, provide reliable access to the 1,2,4-triazole core, which is present in numerous clinically approved drugs.
Experimental Protocol: Representative CuAAC Synthesis of a Phenyl-1,2,3-Triazole Derivative
This protocol describes a general procedure for the synthesis of a (1-phenyl-1H-1,2,3-triazol-4-yl)methanol derivative, a common building block.
Objective: To synthesize a 1,4-disubstituted 1,2,3-triazole via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Materials:
-
Phenyl azide (1.0 eq)
-
Propargyl alcohol (1.1 eq)
-
Sodium Ascorbate (0.2 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Solvent: tert-Butanol/Water (1:1 v/v)
-
Ethyl acetate, brine, anhydrous sodium sulfate
Step-by-Step Procedure:
-
Reactant Setup: In a round-bottom flask, dissolve phenyl azide (1.0 eq) and propargyl alcohol (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare fresh solutions of sodium ascorbate (0.2 eq) and CuSO₄·5H₂O (0.1 eq) in minimal water.
-
Initiation of Reaction: Add the sodium ascorbate solution to the main reaction flask, followed by the dropwise addition of the CuSO₄·5H₂O solution. The reaction mixture will typically change color, indicating the formation of the active Cu(I) catalyst.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure 1,2,3-triazole derivative.[9][10] Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Workflow for Phenyl-Triazole Synthesis and Diversification
The initial synthesis is merely the starting point. Systematic structural modifications are introduced to explore the chemical space and build a comprehensive SAR profile.
Caption: General workflow for synthesis and diversification of phenyl-triazole agents.
Part II: Biological Evaluation and Target Validation
With a library of compounds in hand, the next critical phase is to assess their biological activity and identify their molecular targets. The diverse therapeutic potential of phenyl-triazoles means they can be screened against a wide range of diseases.[1][11]
Key Therapeutic Targets
Phenyl-triazole derivatives have shown remarkable efficacy by modulating the activity of various critical biomolecules.
-
Anticancer Targets: In oncology, these compounds have been developed as potent inhibitors of key signaling proteins. For example, derivatives have been designed to selectively inhibit Tropomyosin receptor kinase A (TrkA), a driver in certain cancers.[12] Other identified targets include tubulin, carbonic anhydrases, and various other kinases, where the triazole scaffold either interacts directly with the active site or serves as a rigid linker to position other pharmacophoric groups.[13][14]
-
Antimicrobial Targets: The fight against antimicrobial resistance has been significantly aided by triazole-based agents. In bacteria, they have been shown to inhibit essential enzymes like DNA gyrase and penicillin-binding protein 2a (PBP2a), which is crucial for cell wall biosynthesis in MRSA.[11] In fungi, the primary target is often lanosterol 14α-demethylase (CYP51), an enzyme vital for ergosterol biosynthesis, a key component of the fungal cell membrane.[15][16]
-
Antiviral Targets: Phenyl-triazoles have emerged as promising antiviral agents. Specific derivatives have been designed to inhibit the HIV-1 capsid (CA) protein, disrupting the viral life cycle at both early and late stages.[17][18] More recently, they have been investigated as inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[19]
Experimental Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)
This protocol outlines the widely used MTT assay to determine the concentration at which a compound inhibits cancer cell growth by 50% (IC₅₀).
Objective: To assess the antiproliferative activity of synthesized phenyl-triazole derivatives against a human cancer cell line (e.g., KM-12, A549).[12][20]
Materials:
-
Human cancer cell line (e.g., KM-12)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
Synthesized phenyl-triazole compounds (dissolved in DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a negative control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Data Presentation: Sample SAR Table
Quantitative data from biological assays must be organized systematically to derive meaningful structure-activity relationships.
| Compound ID | R¹ (Phenyl Substitution) | R² (Triazole Substitution) | Target Kinase IC₅₀ (nM)[12] | MRSA MIC (µg/mL)[11] |
| Lead-01 | 4-H | -CH₂OH | 1751 | 32 |
| Opt-02a | 4-F | -CH₂OH | 834 | 16 |
| Opt-02b | 4-Cl | -CH₂OH | 450 | 8 |
| Opt-03 | 4-Cl | -CH₂-Piperazine | 1.6 | 4 |
| Opt-04 | 3,5-diF | -CH₂-Piperazine-Aniline | 0.17 | >64 |
This table presents hypothetical data based on real trends to illustrate SAR progression.
Visualization of a Target Pathway: TrkA Signaling
Understanding the mechanism of action often involves mapping how a drug interferes with cellular signaling.
Caption: Inhibition of the TrkA signaling pathway by a phenyl-triazole agent.[12]
Part III: From Hit to Lead - The Optimization Cycle
Identifying an initial "hit" compound with moderate activity is a major milestone, but it is far from the end of the discovery process. The subsequent phase, lead optimization, is an iterative cycle of design, synthesis, and testing aimed at refining the molecule's properties to meet the stringent criteria for a clinical candidate.
The Iterative Cycle of Lead Optimization
The goal of this phase is to systematically enhance the desirable attributes of a lead compound while minimizing its liabilities. This involves a multi-parameter optimization process:
-
Improving Potency and Selectivity: SAR data from initial screens guide further chemical modifications to enhance binding affinity for the intended target (potency). Equally important is ensuring the compound does not bind strongly to other, unintended targets (selectivity), which is key to reducing the risk of side effects. For instance, selective TrkA inhibitors must be optimized to have lower activity against related kinases like TrkB and TrkC.[12]
-
Optimizing ADME Properties: A potent compound is therapeutically useless if it cannot reach its target in the body. The optimization process heavily focuses on improving ADME (Absorption, Distribution, Metabolism, Excretion) properties. This may involve modifying the molecule to increase solubility, improve metabolic stability, or enhance oral bioavailability.[17]
-
The Role of Computational Chemistry: Modern lead optimization is heavily reliant on computational tools.
-
Molecular Docking: This technique predicts how a compound might bind to the three-dimensional structure of its target protein. It allows scientists to visualize key interactions, such as hydrogen bonds or hydrophobic contacts, and rationally design new modifications to improve this fit.[14][19]
-
Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations can predict the stability of the compound-target complex over time, providing deeper insights into the binding dynamics.[18]
-
Caption: The iterative cycle of lead optimization in drug discovery.
Advanced Preclinical Evaluation
Once a compound demonstrates a promising profile with high potency, good selectivity, and favorable ADME properties, it progresses to more complex biological testing.
-
Advanced Cell-Based Assays: For anticancer agents, this includes assays that model more complex tumor behaviors. The wound healing assay measures a compound's ability to inhibit cell migration, while the colony formation assay assesses its impact on the long-term proliferative capacity of single cells.[12]
-
In Vivo Efficacy Models: The ultimate test of a compound's potential is its performance in a living organism. This involves using well-established animal models of disease, such as mouse models of systemic fungal infection or xenograft models where human tumors are grown in immunodeficient mice.[12][15] These studies provide critical data on efficacy, pharmacokinetics, and preliminary safety before a compound can be considered for human clinical trials.
Conclusion and Future Perspectives
The phenyl-triazole scaffold represents a cornerstone of modern medicinal chemistry, consistently yielding therapeutic candidates across a remarkable range of diseases. Its synthetic tractability, particularly via click chemistry, combined with its favorable physicochemical properties, ensures its continued relevance in drug discovery.[4]
The future of phenyl-triazole research is bright and will likely focus on several key areas. The concept of creating hybrid molecules that combine the phenyl-triazole core with other known pharmacophores to develop multi-target agents is a rapidly growing field.[21] Furthermore, the integration of artificial intelligence and machine learning into the design cycle promises to accelerate the identification of novel, highly potent, and selective compounds. As our understanding of disease biology deepens, this versatile scaffold will undoubtedly be adapted to address new and challenging therapeutic targets, reinforcing its status as a truly privileged structure in the pharmacopeia.
References
-
Design, Synthesis and Structure-Activity Relationships of 4-Phenyl-1H-1,2,3-Triazole Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Promising Antiviral Activities. (2020). European Journal of Medicinal Chemistry. [Link]
-
Rational design and synthesis of novel phenyltriazole derivatives targeting MRSA cell wall biosynthesis. (2024). RSC Medicinal Chemistry. [Link]
-
Phenylpyrazolone-1,2,3-triazole Hybrids as Potent Antiviral Agents with Promising SARS-CoV-2 Main Protease Inhibition Potential. (2023). Molecules. [Link]
-
Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Phenyl Substituted Thiazole Linked 1, 2, 4-triazole Derivatives: Synthesis and Their Biological Evaluation. (2021). Letters in Organic Chemistry. [Link]
-
1,2,4-Triazoles as Important Antibacterial Agents. (2014). Molecules. [Link]
-
Design, synthesis and anti-tumor efficacy of novel phenyl thiazole/triazole derivatives as selective TrkA inhibitors. (2022). Bioorganic & Medicinal Chemistry. [Link]
-
Anticancer Properties of 1,2,4-Triazoles. (2022). Iconic Research and Engineering Journals. [Link]
-
Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (2014). Journal of Advanced Pharmaceutical Technology & Research. [Link]
-
Rational design of the phenyltriazole derivatives. (2024). ResearchGate. [Link]
-
Triazole analogues as potential pharmacological agents: a brief review. (2021). Future Journal of Pharmaceutical Sciences. [Link]
-
Structure−activity relationship (SAR) of 1,2,3-triazoles toward MAO inhibition. (2021). ResearchGate. [Link]
-
Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2020). ResearchGate. [Link]
-
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (2021). Frontiers in Pharmacology. [Link]
-
Design, synthesis and structure-activity relationships of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives as novel HIV-1 capsid inhibitors with promising antiviral activities. (2020). European Journal of Medicinal Chemistry. [Link]
-
1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. (2012). ResearchGate. [Link]
-
Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. (2021). RSC Medicinal Chemistry. [Link]
-
Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2022). Molecules. [Link]
-
Recent Advancements in Triazole-based Click Chemistry in Cancer Drug Discovery and Development. (2023). Current Medicinal Chemistry. [Link]
-
Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. (2018). Bioorganic & Medicinal Chemistry Letters. [Link]
-
1,2,3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants. (2022). Molecules. [Link]
-
1-Phenyl-1H- and 2-phenyl-2H-1,2,3-triazol derivatives: Design, synthesis and inhibitory effect on alpha-glycosidases. (2014). European Journal of Medicinal Chemistry. [Link]
-
Synthesis and biological evaluation of phenyl-1H-1,2,3-triazole derivatives as anti-inflammatory agents. (2023). ResearchGate. [Link]
-
Synthesis of substituted-phenyl-1,2,4-triazol-3-thione analogues with modified D-glucopyranosyl residues and their antiproliferative activities. (2009). Semantic Scholar. [Link]
-
Recent advances in the researches of triazole compounds as medicinal drugs. (2021). ResearchGate. [Link]
-
Pharmacological activities of Triazole analogues as antibacterial, antifungal, antiviral agents. (2018). ResearchGate. [Link]
-
A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship (SAR). (2022). Journal of Chemistry. [Link]
-
Recent Advancements in Triazole-based Click Chemistry in Cancer Drug Discovery and Development. (2023). ResearchGate. [Link]
-
Triazole Compounds: Recent Advances in Medicinal Research. (2022). International Journal of Scientific Research in Science and Technology. [Link]
-
Antiviral activity of 1,2,4-triazole derivatives (microreview). (2022). Vìsnik Farmacìï. [Link]
-
ADVANCEMENTS AND FUTURE PERSPECTIVES OF 1, 2, 3 TRIAZOLE SCAFFOLD AS PROMISING ANTIVIRAL AGENT IN DRUG DISCOVERY. (2022). Indo American Journal of Pharmaceutical Sciences. [Link]
-
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2023). Molecules. [Link]
-
Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. (2022). Journal of Medicinal Chemistry. [Link]
-
Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. (2022). Molecules. [Link]
-
New triazole broad-spectrum antifungal agents targeting CYP51. (2023). BioWorld. [Link]
-
1H-1,2,3-triazoles currently under clinical trials. (2021). ResearchGate. [Link]
-
Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (2024). ResearchGate. [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. (2021). Bioorganic & Medicinal Chemistry. [Link]
-
Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration. (2018). Future Medicinal Chemistry. [Link]
Sources
- 1. Triazole analogues as potential pharmacological agents: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijprajournal.com [ijprajournal.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. dspace.nuft.edu.ua [dspace.nuft.edu.ua]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rational design and synthesis of novel phenyltriazole derivatives targeting MRSA cell wall biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and anti-tumor efficacy of novel phenyl thiazole/triazole derivatives as selective TrkA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis and Structure-Activity Relationships of 4-Phenyl-1H-1,2,3-Triazole Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Promising Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis and structure-activity relationships of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives as novel HIV-1 capsid inhibitors with promising antiviral activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phenylpyrazolone-1,2,3-triazole Hybrids as Potent Antiviral Agents with Promising SARS-CoV-2 Main Protease Inhibition Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Structural Characterization of 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Abstract
This technical guide provides a comprehensive overview of the structural characterization of 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide, a member of the promising 5-amino-1,2,3-triazole-4-carboxamide (ATC) class of compounds. The ATC core is a novel scaffold with significant potential in medicinal chemistry, particularly in the development of new therapeutics.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic pathways and analytical techniques essential for the definitive structural elucidation of this molecule. While specific experimental data for the N1-phenyl substituted title compound is not widely published, this guide leverages data from closely related analogs to provide a robust framework for its characterization.
Introduction: The Significance of the 5-Amino-1,2,3-triazole-4-carboxamide (ATC) Scaffold
The 5-amino-1,2,3-triazole-4-carboxamide (ATC) scaffold has emerged as a molecule of significant interest in contemporary medicinal chemistry. Its novelty and demonstrated biological activity, particularly against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas' disease, underscore its therapeutic potential.[1][2] The structural rigidity of the triazole ring, combined with the hydrogen bonding capabilities of the amino and carboxamide groups, provides a unique platform for designing targeted therapeutics. The title compound, this compound, incorporates a phenyl group at the N1 position of the triazole ring, which is expected to significantly influence its physicochemical properties, metabolic stability, and target engagement. A thorough understanding of its three-dimensional structure is therefore paramount for any drug discovery and development program.
This guide will delineate the critical steps for a comprehensive structural characterization, beginning with its synthesis and proceeding through crystallographic and spectroscopic analysis.
Synthesis of the Title Compound
The synthesis of this compound can be achieved through a well-established synthetic route for this class of compounds.[1][2] A plausible and efficient method involves the cyclization of an azide with an activated cyano-containing precursor. The causality behind this choice of reaction lies in its high efficiency and regioselectivity.
Proposed Synthetic Workflow
The synthesis can be conceptualized as a two-step process, starting from readily available commercial reagents.
Caption: Proposed synthetic workflow for the title compound.
Detailed Experimental Protocol
Step 1: Synthesis of Phenyl Azide from Aniline
-
Dissolve aniline in an aqueous solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the benzenediazonium chloride solution.
-
In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction to stir for 1-2 hours at low temperature.
-
Extract the resulting phenyl azide with an organic solvent such as diethyl ether or dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure. Caution: Phenyl azide is a potentially explosive compound and should be handled with appropriate safety precautions.
Step 2: Cyclization to form this compound
-
In a suitable solvent such as ethanol or DMF, dissolve 2-cyanoacetamide.
-
Add a base, such as sodium ethoxide, to the solution to deprotonate the active methylene group of the 2-cyanoacetamide.
-
Slowly add the previously synthesized phenyl azide to this solution.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with an appropriate acid.
-
The product may precipitate out of the solution or can be obtained after removal of the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the title compound.
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. While a crystal structure for the title compound is not publicly available, an analysis of the closely related 5-amino-1H-1,2,3-triazole-4-carboxamide provides invaluable insight into the core structure of the triazole-carboxamide moiety.[3][4] The primary difference is the absence of the N1-phenyl group, which in the title compound would introduce steric bulk and potential for pi-stacking interactions, influencing the crystal packing.
Crystal Structure Analysis of 5-amino-1H-1,2,3-triazole-4-carboxamide
The crystal structure of 5-amino-1H-1,2,3-triazole-4-carboxamide was determined to be in the monoclinic space group P2₁/c.[3] The key structural features are the planarity of the triazole ring and the extensive network of hydrogen bonds formed between the amino and carboxamide groups of adjacent molecules.[3][4]
Molecular Structure of the Core Scaffold
Caption: 2D representation of this compound.
Tabulated Crystallographic Data for the Core Scaffold
The following table summarizes key bond lengths from the crystal structure of 5-amino-1H-1,2,3-triazole-4-carboxamide.[3] These values are expected to be largely conserved in the title compound.
| Bond | Bond Length (Å) |
| N(1)-N(2) | 1.355 |
| N(2)-N(3) | 1.295 |
| N(3)-C(4) | 1.360 |
| C(4)-C(5) | 1.415 |
| C(5)-N(1) | 1.350 |
| C(4)-C(amide) | 1.450 |
| C(5)-N(amino) | 1.330 |
| C(amide)-O | 1.240 |
| C(amide)-N | 1.325 |
Data extracted from the publication on 5-amino-1H-1,2,3-triazole-4-carboxamide.[3]
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.
¹H NMR Spectroscopy:
-
Aromatic Protons: The protons on the N1-phenyl group are expected to appear as multiplets in the aromatic region (typically δ 7.0-8.0 ppm).
-
Amine and Amide Protons: The protons of the C5-amino group and the C4-carboxamide group will appear as broad singlets, and their chemical shifts can be concentration-dependent and may exchange with D₂O. They are typically found in the range of δ 5.0-8.0 ppm.
¹³C NMR Spectroscopy:
-
Aromatic Carbons: The carbons of the phenyl ring will show signals in the aromatic region (δ 110-140 ppm).
-
Triazole Carbons: The C4 and C5 carbons of the triazole ring are expected to have distinct chemical shifts, likely in the range of δ 120-150 ppm.
-
Carboxamide Carbonyl: The carbonyl carbon of the carboxamide group will appear as a characteristic signal further downfield (δ 160-170 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Expected Characteristic Absorptions:
-
N-H Stretching: The amino and amide N-H groups will show characteristic stretching vibrations in the range of 3200-3500 cm⁻¹.
-
C=O Stretching: The carbonyl group of the carboxamide will exhibit a strong absorption band around 1650-1680 cm⁻¹.
-
C=N and C=C Stretching: The stretching vibrations of the triazole and phenyl rings will appear in the 1400-1600 cm⁻¹ region.
-
Aromatic C-H Stretching: These will be observed just above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
Expected Findings:
-
Molecular Ion Peak: In an ESI-MS experiment, the primary observation would be the protonated molecule [M+H]⁺. For C₉H₉N₅O, the expected m/z would be approximately 204.08.
-
Fragmentation: High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns, such as the loss of the carboxamide group or fragmentation of the phenyl ring, which can be used to further confirm the structure.
Conclusion: A Framework for Characterization
This guide has outlined a comprehensive, multi-technique approach to the structural characterization of this compound. While a complete experimental dataset for this specific molecule is not yet available in the public domain, the principles and methodologies described herein provide a robust and scientifically sound framework for its synthesis and elucidation. The provided data from closely related analogs, particularly the crystal structure of the core ATC scaffold, serves as an authoritative reference point for researchers in this field. The combination of synthesis, X-ray crystallography, NMR, FTIR, and mass spectrometry constitutes a self-validating system for the unambiguous structural determination of this and other novel compounds within the promising ATC class.
References
-
Brand, S., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, 60(17), 7284–7299. [Link]
-
Kálmán, A., Simon, K., Schawartz, J., & Horváth, G. (1974). Crystal structure of 5-amino-1H-1,2,3-triazole-4-carboxamide. Journal of the Chemical Society, Perkin Transactions 2, (15), 1849-1852. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Brand, S., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. ACS Publications. [Link]
-
Mo, C. Y., et al. (2019). Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. ACS Infectious Diseases, 5(9), 1544-1556. [Link]
-
Kálmán, A., Simon, K., Schawartz, J., & Horváth, G. (1974). Crystal structure of 5-amino-1H-1,2,3-triazole-4-carboxamide. Sci-Hub. [Link]
-
NIST. (n.d.). 1H-[1][3][5]Triazole-4-carboxamide, 5-amino-1-(phenylmethyl)-. NIST Chemistry WebBook. [Link]
-
Kálmán, A., Simon, K., Schawartz, J., & Horváth, G. (1975). Crystal structure of 5-amino-1H-1,2,3-triazole-4-carboxamide. Semantic Scholar. [Link]
-
Li, Y., et al. (2018). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. European Journal of Medicinal Chemistry, 157, 101-119. [Link]
-
Zhang, L., et al. (2020). Transition-metal-free synthesis of 5-amino-1,2,3-triazoles via nucleophilic addition/cyclization of carbodiimides with diazo compounds. Organic Chemistry Frontiers, 7(10), 1262-1267. [Link]
Sources
- 1. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Crystal structure of 5-amino-1H-1,2,3-triazole-4-carboxamide | Semantic Scholar [semanticscholar.org]
- 4. Sci-Hub. Crystal structure of 5-amino-1H-1,2,3-triazole-4-carboxamide / J. Chem. Soc., Perkin Trans. 2, 1974 [sci-hub.st]
- 5. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide: Synthesis, Biological Activity, and Future Perspectives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1] Among its derivatives, 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide has emerged as a molecule of significant interest, demonstrating potential as an anticancer and antiparasitic agent. This technical guide provides a comprehensive literature review of this compound, detailing its synthesis, summarizing its known biological activities with available quantitative data, and postulating its mechanism of action. Furthermore, this guide offers detailed experimental protocols for its synthesis and cytotoxic evaluation, alongside visualizations of key chemical transformations and biological assay workflows. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the 1,2,3-triazole framework.
Introduction: The Prominence of the 1,2,3-Triazole Core
The 1,2,3-triazole ring system is a five-membered heterocycle containing three nitrogen atoms. Its unique structural and electronic properties, including its high aromatic stability, significant dipole moment, and capacity for hydrogen bonding, make it an attractive pharmacophore in drug design.[2] The facile and robust synthesis of 1,4-disubstituted 1,2,3-triazoles via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry," has further fueled its widespread adoption in the generation of diverse molecular libraries for biological screening.[3]
Derivatives of 1,2,3-triazole have demonstrated a remarkable array of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[1][3] The carboxamide moiety, when appended to the triazole ring, introduces an additional site for hydrogen bonding and can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide focuses specifically on this compound, a compound that has shown promise in several therapeutic areas.
Synthesis and Chemical Properties
The synthesis of this compound is typically achieved through a multi-step process, commencing with the formation of a triazole ester precursor, followed by hydrolysis and subsequent amidation. A key consideration in the synthesis of 5-amino-1,2,3-triazoles is the potential for the Dimroth rearrangement, an isomerization where the exocyclic and endocyclic nitrogen atoms exchange places.[4] This rearrangement is often influenced by factors such as the nature of substituents and the reaction conditions.[5]
General Synthetic Pathway
A plausible and commonly employed synthetic route to the title compound is outlined below. This pathway is a composite of established methodologies for the synthesis of related 1,2,3-triazole-4-carboxamides.
Caption: General synthetic scheme for this compound.
Detailed Experimental Protocol: Synthesis of Ethyl 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylate
This protocol is adapted from established procedures for the synthesis of similar 1,2,3-triazole esters.[6][7]
-
Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve sodium metal (1.0 eq) in anhydrous ethanol at 0 °C.
-
Addition of Ethyl 2-cyanoacetate: To the freshly prepared sodium ethoxide solution, add ethyl 2-cyanoacetate (1.0 eq) dropwise at 0 °C. Stir the mixture for 15-30 minutes at this temperature.
-
Addition of Phenyl Azide: Add a solution of phenyl azide (1.0 eq) in anhydrous ethanol dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired ethyl 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylate.
Subsequent Steps: Hydrolysis and Amidation
-
Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid by treatment with a base such as sodium hydroxide in a mixture of water and ethanol, followed by acidification.
-
Amidation: The resulting carboxylic acid can be converted to the final carboxamide by reaction with an ammonia source in the presence of a suitable peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DCC (N,N'-Dicyclohexylcarbodiimide).[8]
Biological Activities and Therapeutic Potential
The this compound scaffold has demonstrated promising biological activities, particularly in the realms of anticancer and antiparasitic research.
Anticancer Activity
| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |
| 2-(5-amino-1-phenyl-1H-1,2,3-triazol-4-yl)-6-bromoquinazolin-4(3H)-one | Ovarian Cancer (OVCAR-4) | Growth Percentage (GP) | 6.63% | [9] |
| 2-(5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)quinazolin-4(3H)-one | Ovarian Cancer (OVCAR-4) | Growth Percentage (GP) | -4.08% | [9] |
| 5,7-diamino-3-(3-(trifluoromethyl)phenyl)-3H-[4][9]triazolo[4,5-b]pyridine-6-carbonitrile | Lung Cancer (EKVX) | Growth Percentage (GP) | 29.14% | [9] |
Antiparasitic Activity
The 5-amino-1,2,3-triazole-4-carboxamide (ATC) core has been identified as a novel and potent scaffold against Trypanosoma cruzi, the causative agent of Chagas' disease.[7] Through phenotypic high-content screening, a hit compound with this core demonstrated submicromolar activity.[7] Optimization of this series led to improvements in potency, aqueous solubility, and metabolic stability, culminating in compounds that significantly suppressed parasite burden in a murine model of Chagas' disease.[7]
Postulated Mechanism of Action
The precise molecular mechanisms underlying the biological activities of this compound are not yet fully elucidated. However, based on studies of related compounds, several potential pathways can be hypothesized.
In the context of its anticancer activity, the ability of some 1,2,3-triazole carboxamides to bind to the active sites of EGFR and CDK4-Cyclin D3 suggests a potential mechanism involving the inhibition of key signaling pathways that regulate cell proliferation, survival, and differentiation.[10] The inhibition of these kinases could lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Hypothesized anticancer mechanism of action.
Experimental Protocols: In Vitro Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
MTT Assay Protocol
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plate for a further 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Future Perspectives and Conclusion
This compound and its derivatives represent a promising class of compounds with significant therapeutic potential. The available data on their anticancer and antiparasitic activities warrant further investigation. Future research should focus on:
-
Elucidation of the precise mechanism of action: Identifying the specific molecular targets and signaling pathways modulated by this compound is crucial for its rational development as a therapeutic agent.
-
Structure-activity relationship (SAR) studies: A systematic exploration of the chemical space around the this compound core will be essential for optimizing its potency, selectivity, and pharmacokinetic properties.
-
In vivo efficacy studies: Preclinical studies in animal models of cancer and Chagas' disease are necessary to validate the in vitro findings and assess the therapeutic potential of this compound class.
References
-
Pokhodylo, N., Shyyka, O., Finiuk, N., & Stoika, R. (2020). Selected 5-amino-1-aryl-1H-1,2,3-triazole scaffolds as promising antiproliferative agents. The Ukrainian Biochemical Journal, 92(6), 94-102. [Link]
-
El-Sayed, N. A., et al. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-Amino[5][9]Triazole Derivatives. Journal of Heterocyclic Chemistry, 55(6), 1450-1465. [Link]
-
Dimroth, O. (1909). Ueber intramolekulare Umlagerungen. Umlagerungen in der Reihe des 1, 2, 3-Triazols. Justus Liebig's Annalen der Chemie, 364(2), 183-226. [Link]
-
Baronti, C., et al. (2013). Ruthenium-Catalyzed Synthesis of 5-Amino-1,2,3-triazole-4-carboxylates for Triazole-Based Scaffolds: Beyond the Dimroth Rearrangement. The Journal of Organic Chemistry, 78(15), 7539-7546. [Link]
-
Mo, C. Y., et al. (2021). Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. ACS Infectious Diseases, 7(5), 1215-1227. [Link]
-
Brand, S., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, 60(17), 7284-7299. [Link]
-
Sharma, D. K., & Singh, S. (2024). 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 213-219. [Link]
-
Sharma, D. K., & Singh, S. (2024). 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 213-219. [Link]
-
Rani, A., et al. (2020). CuAAC-ensembled 1,2,3-triazole-linked isosteres as pharmacophores in drug discovery: review. RSC Advances, 10(10), 5648-5676. [Link]
-
Brand, S., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, 60(17), 7284-7299. [Link]
-
Singh, M., et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of the Iranian Chemical Society, 21(1), 1-25. [Link]
-
Zhang, Z., et al. (2021). Transition-metal-free synthesis of 5-amino-1,2,3-triazoles via nucleophilic addition/cyclization of carbodiimides with diazo compounds. Organic Chemistry Frontiers, 8(10), 2269-2274. [Link]
-
Sharma, D. K., & Singh, S. (2023). Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies. Combinatorial Chemistry & High Throughput Screening, 26(10), 1883-1896. [Link]
-
Baklanov, M. Y., et al. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules, 27(23), 8201. [Link]
-
Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. New Journal of Chemistry, 42(15), 12597-12607. [Link]
-
Bonandi, E., et al. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today, 22(10), 1572-1581. [Link]
-
El-Shorbagy, A., et al. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer. Molecules, 26(6), 1693. [Link]
-
Lee, J. H., et al. (2015). The effect of 5-aminoimidazole-4-carboxamide-ribonucleoside was mediated by p38 mitogen activated protein kinase signaling pathway in FRO thyroid cancer cells. The Korean Journal of Internal Medicine, 30(6), 889-897. [Link]
-
Drake, L. A., et al. (2019). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. Anticancer Drugs, 30(1), 65-71. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Gribanov, P. S., et al. (2021). One‐Pot Synthesis of 5‐Amino‐1,2,3‐triazole Derivatives via Dipolar Azide−Nitrile Cycloaddition and Dimroth Rearrangement under Solvent‐Free Conditions. European Journal of Organic Chemistry, 2021(9), 1378-1384. [Link]
-
Baklanov, M. Y., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Molecules, 27(6), 1999. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
Pokhodylo, N., & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids. Biopolymers and Cell, 37(4), 303-314. [Link]
-
Omran, Z. S., et al. (2024). Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. Pharmacia, 71, 421-432. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. Selected 5-amino-1-aryl-1H-1,2,3-triazole scaffolds as promising antiproliferative agents | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 10. ijpsdronline.com [ijpsdronline.com]
Methodological & Application
Application Note and Protocol for the Synthesis of 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Abstract
This document provides a comprehensive guide for the synthesis of 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide, a heterocyclic compound with significant potential in medicinal chemistry and drug development.[1][2] The protocol details a robust and efficient method based on the base-catalyzed 1,3-dipolar cycloaddition of phenyl azide with 2-cyanoacetamide. This application note is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering in-depth procedural details, mechanistic insights, safety protocols, and data presentation to ensure reproducible and safe execution of the synthesis.
Introduction and Scientific Context
The 1,2,3-triazole moiety is a prominent scaffold in a multitude of biologically active compounds, exhibiting a wide range of pharmacological activities.[3] Among its derivatives, the 5-amino-1,2,3-triazole-4-carboxamide core has emerged as a particularly interesting pharmacophore.[1][4] The presence of both amino and carboxamide functional groups provides avenues for further structural modifications, making it a versatile building block for combinatorial chemistry and the development of new therapeutic agents. The target molecule, this compound (PubChem CID: 253350), serves as a key intermediate for the synthesis of more complex molecules with potential applications in treating diseases such as Chagas' disease.[1][4][5]
This guide focuses on a well-established synthetic route that leverages the fundamental principles of cycloaddition chemistry, providing a reliable method for obtaining the target compound in good yield and purity.
Mechanistic Pathway and Rationale
The synthesis of this compound is achieved through a base-catalyzed [3+2] cycloaddition reaction.[6][7][8] This reaction, a variation of the Huisgen cycloaddition, involves the reaction of an azide (the 1,3-dipole) with a compound containing an activated methylene group, in this case, a nitrile.
The key steps of the mechanism are as follows:
-
Deprotonation: A strong base, such as sodium ethoxide, deprotonates the α-carbon of 2-cyanoacetamide. This is the crucial activation step, as the methylene group in 2-cyanoacetamide is activated by the adjacent electron-withdrawing cyano and carboxamide groups, making the protons acidic.[3]
-
Nucleophilic Attack: The resulting carbanion acts as a nucleophile and attacks the terminal nitrogen atom of the phenyl azide.
-
Ring Closure: An intramolecular cyclization occurs, leading to the formation of the 1,2,3-triazole ring.
-
Protonation: The reaction is quenched, and the final product is protonated to yield this compound.
This specific regioselective outcome is characteristic of the reaction between azides and active methylene nitriles, consistently yielding the 5-amino-1,2,3-triazole isomer.[3][6]
It is worth noting the concept of the Dimroth rearrangement, a process where endocyclic and exocyclic heteroatoms can interchange in certain triazole systems.[9][10][11] While not the primary reaction pathway here, understanding this potential isomerization is crucial for the characterization and stability assessment of the final product under various conditions.
Reaction Mechanism Diagram
Caption: Reaction mechanism for the synthesis.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| Phenyl Azide | Synthesis Grade | (e.g., Sigma-Aldrich) | 622-37-7 | Caution: Potentially explosive, handle with care.[12] |
| 2-Cyanoacetamide | ≥98% | (e.g., Sigma-Aldrich) | 107-91-5 | |
| Sodium Metal | Reagent Grade | (e.g., Sigma-Aldrich) | 7440-23-5 | Caution: Highly reactive with water. |
| Absolute Ethanol | Anhydrous, ≥99.5% | (e.g., Sigma-Aldrich) | 64-17-5 | |
| Diethyl Ether | Anhydrous | (e.g., Sigma-Aldrich) | 60-29-7 | |
| Hydrochloric Acid | 2 M solution | (e.g., Sigma-Aldrich) | 7647-01-0 | For neutralization. |
| Round-bottom flask | 250 mL | - | - | Oven-dried before use. |
| Magnetic stirrer and stir bar | - | - | - | |
| Condenser | - | - | - | |
| Ice bath | - | - | - | |
| Buchner funnel and filter paper | - | - | - | |
| pH paper | - | - | - |
Step-by-Step Synthesis Procedure
Step 1: Preparation of Sodium Ethoxide Solution
-
Under an inert atmosphere (e.g., nitrogen or argon), place 100 mL of absolute ethanol in a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a condenser.
-
Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas. Ensure adequate ventilation and maintain a gentle reflux until all the sodium has dissolved.
-
Allow the resulting sodium ethoxide solution to cool to room temperature.
Step 2: Reaction Mixture Assembly
-
To the freshly prepared sodium ethoxide solution, add 8.4 g (0.1 mol) of 2-cyanoacetamide with stirring.
-
Once the 2-cyanoacetamide has dissolved, add 11.9 g (0.1 mol) of phenyl azide dropwise over 15-20 minutes. An ice bath can be used to control the initial exotherm.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours.
Step 3: Product Isolation and Purification
-
After 24 hours, pour the reaction mixture into 400 mL of cold water.
-
Acidify the aqueous solution to pH 5-6 with 2 M hydrochloric acid. A precipitate will form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product with cold water (2 x 50 mL) and then with a small amount of cold diethyl ether to aid in drying.
-
Dry the product under vacuum to obtain this compound.
Expected Yield: 75-85%
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
Melting Point: Compare with the literature value.
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=O, C=N).
-
Mass Spectrometry: To determine the molecular weight.[5]
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis.
Safety and Hazard Management
CRITICAL SAFETY NOTICE: This protocol involves the use of highly hazardous materials. A thorough risk assessment must be conducted before commencing any experimental work.[13][14][15][16]
-
Sodium Azide and Phenyl Azide: Azides are toxic and potentially explosive.[12] They can form highly explosive heavy metal azides if they come into contact with certain metals (e.g., lead, copper).[14] Avoid contact with acids, as this will generate highly toxic and explosive hydrazoic acid.[12][13] All manipulations involving azides should be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14]
-
Sodium Metal: Sodium is a highly reactive metal that reacts violently with water to produce flammable hydrogen gas and a corrosive solution. Handle under an inert atmosphere and away from any source of water.
-
Waste Disposal: All azide-containing waste must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.[12][13] Do not pour azide solutions down the drain, as explosive metal azides can form in the plumbing.[16]
Conclusion
The protocol described herein provides a reliable and efficient method for the synthesis of this compound. By understanding the underlying chemical principles and adhering strictly to the safety precautions, researchers can successfully synthesize this valuable building block for applications in medicinal chemistry and drug discovery.
References
-
Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. (2021). Journal of Materials Chemistry A.
-
Dimroth rearrangement. (n.d.). In Wikipedia. Retrieved January 15, 2026, from
-
Consecutive Tandem Cycloaddition between Nitriles and Azides; Synthesis of 5-Amino-1H-[3][9]-triazoles. (2012). Synlett.
-
A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (2025). MDPI.
-
General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. (2022). Molecules.
-
Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. (2021). RSC Publishing.
-
The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. (2021). Chemistry of Heterocyclic Compounds.
-
Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. (2020). MDPI.
-
Synthetic approaches to 5‐Amino 1,2,3‐triazoles and their derivatives. (2021). ResearchGate.
-
Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. (2017). Journal of Medicinal Chemistry.
-
Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. (2017). PubMed Central.
-
Lab Safety Guideline: Sodium Azide. (n.d.). University of Tennessee Health Science Center.
-
Safe Handling of Azides. (2013). University of Pittsburgh.
-
Sodium Azide NaN3. (2019). University of Illinois Urbana-Champaign.
-
Safe Handling of Sodium Azide (SAZ). (n.d.). University of Wisconsin-Madison.
-
Sodium azide. (n.d.). UC Davis Safety Services.
-
One‐Pot Synthesis of 5‐Amino‐1,2,3‐triazole Derivatives via Dipolar Azide−Nitrile Cycloaddition and Dimroth Rearrangement under Solvent‐Free Conditions. (2021). European Journal of Organic Chemistry.
-
This compound. (n.d.). PubChem. Retrieved January 15, 2026, from
-
Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. (2024). Beilstein Journal of Organic Chemistry.
-
Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. (2024). MDPI.
-
Why is phenyl azide so unreactive in [3 + 2] cycloaddition reactions? Demystifying Sustmann's paradigmatic parabola. (2020). Organic Chemistry Frontiers.
-
Reactivity of N-Phenyl-1-Aza-2-Cyano-1,3-Butadienes in the Diels-Alder Reaction. (1995). The Journal of Organic Chemistry.
-
Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds: Beyond the Dimroth rearrang. (2012). Tetrahedron.
-
Synthesis of 4-amino-1H-1,2,3-triazole-5-carboxamide: A Detailed Protocol for Researchers. (2025). BenchChem.
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024). ResearchGate.
-
Selected 5-amino-1-aryl-1H-1,2,3-triazole scaffolds as promising antiproliferative agents. (2020). The Ukrainian Biochemical Journal.
-
Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides. (2025). ResearchGate.
-
Why is Phenyl Azide so unreactive in [3+2] Cycloaddition reactions? Demystifying Sustmann's Paradigmatic Parabola. (2020). ResearchGate.
-
5-Amino-1-(2-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide. (n.d.). Santa Cruz Biotechnology.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selected 5-amino-1-aryl-1H-1,2,3-triazole scaffolds as promising antiproliferative agents | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C9H9N5O | CID 253350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 10. benthamscience.com [benthamscience.com]
- 11. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. safety.pitt.edu [safety.pitt.edu]
- 13. uthsc.edu [uthsc.edu]
- 14. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]
- 15. ehs.wisc.edu [ehs.wisc.edu]
- 16. safety.vetmed.ucdavis.edu [safety.vetmed.ucdavis.edu]
Application Notes and Protocols for the Antimicrobial Evaluation of 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Introduction: The Emergent Potential of Triazole-Carboxamides in Antimicrobial Research
The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health, necessitating an urgent and continuous pipeline of novel antimicrobial agents.[1][2] The 1,2,3-triazole scaffold has emerged as a privileged structure in medicinal chemistry, renowned for its metabolic stability, synthetic accessibility via "click chemistry," and its presence in a wide array of bioactive molecules.[1] Coupled with a carboxamide moiety, which is critical to the function of many clinically approved drugs, the resulting triazole-carboxamide core represents a promising frontier for the discovery of new antimicrobial agents.
This application note focuses on 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide , a representative compound of this class. While literature on this specific molecule has highlighted its potential against protozoan parasites, its broader antimicrobial spectrum against clinically relevant bacteria and fungi remains an area ripe for exploration.[3] This guide, designed for the research and drug development professional, provides a comprehensive framework and detailed, field-proven protocols for the systematic in vitro evaluation of its antibacterial and antifungal activities.
The methodologies presented are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). By adhering to these robust protocols, researchers can generate reliable, reproducible, and comparable data, which is the cornerstone of any antimicrobial drug discovery program.
Scientific Foundation: Mechanism of Action and Experimental Rationale
Triazole-based compounds are most famously recognized for their antifungal properties. The established mechanism of action for most antifungal triazoles involves the targeted inhibition of lanosterol 14α-demethylase (CYP51), a crucial cytochrome P450 enzyme in the ergosterol biosynthesis pathway.[1] Ergosterol is the primary sterol component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. It is hypothesized that this compound may exert similar antifungal activity.
The antibacterial potential of novel triazole hybrids is multifaceted, with reported mechanisms including the inhibition of essential enzymes like DNA gyrase and dihydrofolate reductase, disruption of bacterial cell wall formation, and the generation of reactive oxygen species.[1][4] The protocols outlined below are designed to quantitatively determine the compound's efficacy by measuring its ability to inhibit microbial growth, providing the foundational data needed to infer potential mechanisms and guide further development.
Part 1: Essential Materials and Reagent Preparation
Success in antimicrobial susceptibility testing (AST) is predicated on meticulous preparation and quality control of all reagents and materials.
Test Compound
-
Compound: this compound
-
Purity: ≥95% (essential for accurate MIC determination)
-
Storage: Store as a dry powder at 2-8°C, protected from light and moisture.
Microbial Strains
A panel of quality control (QC) strains, as recommended by CLSI and EUCAST, is mandatory for validating assay performance. A screening panel should include representatives of Gram-positive and Gram-negative bacteria, as well as clinically relevant yeast and mold species.
Recommended QC Strains:
-
Bacteria:
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus ATCC® 29213™ (for broth dilution) or ATCC® 25923™ (for disk diffusion)
-
Pseudomonas aeruginosa ATCC® 27853™
-
-
Yeast:
-
Candida albicans ATCC® 90028™
-
Candida parapsilosis ATCC® 22019™
-
-
Mold (for advanced studies):
-
Aspergillus fumigatus ATCC® 204305™
-
Culture Media and Reagents
-
For Bacteria:
-
For Fungi:
-
RPMI-1640 Medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
For disk diffusion: Mueller-Hinton Agar supplemented with 2% glucose and 0.5 µg/mL methylene blue dye (GMB).
-
-
General Reagents:
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile 0.85% Saline
-
0.5 McFarland Turbidity Standard
-
Sterile 96-well, U-bottom microtiter plates
-
Sterile petri dishes (90 mm or 150 mm)
-
Sterile filter paper disks (6 mm)
-
Sterile swabs, pipettes, and other consumables
-
Preparation of Compound Stock Solution
The accurate preparation of the stock solution is the most critical step for ensuring reliable MIC values.
Protocol: Stock Solution Preparation (1280 µg/mL)
-
Rationale: A high-concentration stock is prepared in 100% DMSO to ensure complete dissolution. DMSO is a common solvent for novel compounds but can be toxic to microbes at higher concentrations. Therefore, its final concentration in the assay must be kept low (typically ≤1%).
-
Calculation: To prepare 10 mL of a 1280 µg/mL (1.28 mg/mL) stock solution, weigh out 12.8 mg of this compound.
-
Procedure: a. Aseptically weigh 12.8 mg of the compound into a sterile, conical tube. b. Add 10 mL of 100% sterile DMSO. c. Vortex vigorously until the compound is completely dissolved. A brief sonication may be used if necessary. d. Aliquot the stock solution into sterile, single-use cryovials (e.g., 0.5 mL per vial). e. Store aliquots at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Part 2: Core Antimicrobial Assays
This section provides step-by-step protocols for determining the antimicrobial activity of the test compound. The workflow diagram below illustrates the overall process.
Diagram: General Workflow for Antimicrobial Susceptibility Testing
Caption: High-level workflow from preparation to data analysis.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The protocol is based on CLSI documents M07 (bacteria) and M27/M60 (yeasts).[5][6][7][8]
Step 1: Inoculum Preparation
-
From a fresh (18-24h) agar plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.
-
Suspend the colonies in sterile saline.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is critical as it corresponds to a standardized cell density (approx. 1.5 x 10⁸ CFU/mL for bacteria).
-
Within 15 minutes of standardization, dilute this suspension in the appropriate sterile broth (CAMHB for bacteria, RPMI for yeast) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This typically requires a 1:100 dilution followed by a 1:2 dilution in the final plate.
Step 2: Preparation of the 96-Well Plate
-
Add 100 µL of sterile broth to wells 2 through 12 in each row designated for testing.
-
Prepare an intermediate dilution of the compound stock. For a highest final concentration of 128 µg/mL, dilute the 1280 µg/mL stock 1:5 in broth (e.g., 50 µL stock + 200 µL broth). This yields a 256 µg/mL solution.
-
Add 200 µL of this 256 µg/mL solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This creates a concentration gradient from 128 µg/mL to 0.25 µg/mL.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no compound, no inoculum).
Step 3: Inoculation and Incubation
-
Add 100 µL of the standardized inoculum (prepared in Step 1) to wells 1 through 11. Do not add inoculum to well 12.
-
The final volume in each well is now 200 µL, and the drug concentrations and inoculum density are halved to their final test concentrations.
-
Seal the plate with a breathable film or place it in a container with a moist towel to prevent evaporation.
-
Incubate at 35°C ± 2°C.
-
Bacteria: 16-20 hours.
-
Yeasts: 24 hours.[7]
-
Step 4: MIC Determination
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[9]
-
View the plate from the bottom using a reading mirror. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Record the MIC value for each organism.
Protocol: Disk Diffusion Assay
This qualitative or semi-quantitative method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk. This protocol is based on CLSI M02 and EUCAST guidelines.[1][4][6][7]
Step 1: Inoculum and Plate Preparation
-
Prepare a standardized inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Within 15 minutes, dip a sterile cotton swab into the standardized suspension and remove excess fluid by pressing it against the inside wall of the tube.
-
Inoculate a dry MHA plate by swabbing the entire surface evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
Step 2: Disk Preparation and Application
-
Rationale: Since pre-made disks are not available for novel compounds, they must be prepared in-house. A defined amount of the compound is applied to sterile paper disks.
-
Aseptically apply a known amount of the this compound stock solution to sterile 6-mm paper disks (e.g., 10 µL of a 3 mg/mL solution to yield a 30 µg disk). Allow the solvent (DMSO) to evaporate completely in a sterile environment.
-
Using sterile forceps, place the impregnated disks firmly onto the surface of the inoculated agar plate.
-
Ensure disks are spaced far enough apart to prevent overlapping zones of inhibition. A positive control disk (e.g., ciprofloxacin 5 µg) should be included on each plate.
Step 3: Incubation and Measurement
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter (mm) using a ruler or caliper.[10]
Part 3: Data Presentation and Interpretation
Organizing results in a clear, standardized format is crucial for analysis and comparison.
Quantitative Data Summary
MIC values should be summarized in a table. The following serves as a template for reporting experimental findings.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | Gram Stain / Type | MIC (µg/mL) of Test Compound | Positive Control (Antibiotic) | MIC (µg/mL) of Control |
| S. aureus ATCC® 29213™ | Gram-positive | [Experimental Result] | Vancomycin | [Experimental Result] |
| E. coli ATCC® 25922™ | Gram-negative | [Experimental Result] | Ciprofloxacin | [Experimental Result] |
| P. aeruginosa ATCC® 27853™ | Gram-negative | [Experimental Result] | Ciprofloxacin | [Experimental Result] |
| C. albicans ATCC® 90028™ | Yeast | [Experimental Result] | Fluconazole | [Experimental Result] |
| C. parapsilosis ATCC® 22019™ | Yeast | [Experimental Result] | Fluconazole | [Experimental Result] |
| [Additional Strain 1] | [Specify] | [Experimental Result] | [Specify] | [Experimental Result] |
| [Additional Strain 2] | [Specify] | [Experimental Result] | [Specify] | [Experimental Result] |
Note: Results for QC strains must fall within the acceptable ranges published by CLSI/EUCAST for the assay to be considered valid.
Interpretation of Results
-
MIC Values: A lower MIC value indicates greater potency. For novel compounds, there are no established clinical breakpoints. Initial interpretation is based on comparison to known antibiotics and empirical thresholds (e.g., MICs ≤2 µg/mL are often considered potent).
-
Zone Diameters: A larger zone of inhibition suggests greater susceptibility. These results are qualitative but provide a valuable initial screen and can be correlated with MIC data.
Part 4: Troubleshooting and Quality Control
Adherence to QC is non-negotiable for data integrity.
| Potential Issue | Possible Cause(s) | Corrective Action |
| No growth in control well (MIC assay) | Inoculum not added; inactive inoculum; residual inhibitor in well. | Repeat assay, ensuring proper inoculation technique. Prepare fresh inoculum. |
| Growth in sterility control well | Contamination of broth, plate, or water. | Discard all reagents from that batch. Use fresh, sterile materials. Review aseptic technique. |
| QC strain MIC/zone out of range | Incorrect inoculum density; degraded compound/disks; improper incubation; media issue. | Re-standardize inoculum. Use a new aliquot of compound/new disks. Verify incubator temperature. Test a new lot of media. |
| Confluent growth in disk diffusion is spotty | Inoculum too light; uneven swabbing. | Repeat test with a properly adjusted 0.5 McFarland inoculum and ensure even distribution on the agar surface. |
| "Double zones" or "feathering" at zone edge | Compound may be bacteriostatic; presence of resistant subpopulations. | Re-examine after a full incubation period. Consider performing a time-kill assay to differentiate between bactericidal and bacteriostatic activity. |
Part 5: Safety Precautions
All laboratory work involving chemical and biological agents requires adherence to strict safety protocols.
-
Chemical Safety: this compound is a novel chemical entity with an unknown toxicological profile. Assume it is hazardous.
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the dry powder in a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) if available. For novel compounds, treat with the caution afforded to potent chemical agents.
-
-
Biological Safety: The microorganisms used are classified under Biosafety Level 2 (BSL-2).
-
All work with live cultures must be performed in a biological safety cabinet (BSC).[11]
-
Decontaminate all work surfaces with an appropriate disinfectant (e.g., 10% bleach or 70% ethanol) before and after use.[12][13]
-
All contaminated materials (plates, tubes, tips) must be decontaminated, typically by autoclaving, before disposal.[12][13]
-
Never eat, drink, or apply cosmetics in the laboratory.[12][13]
-
Conclusion
This document provides a detailed and scientifically grounded framework for conducting the initial antimicrobial characterization of this compound. By following the standardized CLSI and EUCAST protocols for broth microdilution and disk diffusion, researchers can produce high-quality, reliable data. This information is the critical first step in assessing the compound's potential as a lead candidate in the vital search for new antimicrobial therapies.
References
-
Antimicrobial susceptibility testing EUCAST disk diffusion method - National Institute for Communicable Diseases (NICD). Available at: [Link]
-
Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry. ACS Bio & Med Chem Au. Available at: [Link]
-
Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). National Institutes of Health. Available at: [Link]
-
Disk diffusion test method. Available at: [Link]
-
CLSI M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Available at: [Link]
-
CLSI M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. Clinical and Laboratory Standards Institute. Available at: [Link]
-
CLSI M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard-Eighth Edition. Regulations.gov. Available at: [Link]
-
CLSI M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. GlobalSpec. Available at: [Link]
-
CLSI M02:2024 Performance Standards for Antimicrobial Disk Susceptibi. Intertek Inform. Available at: [Link]
-
CLSI M02,M100 - M02 Performance Standards for Antimicrobial Disk Susceptibility Tests; M100 Performance Standards for Antimicrobial Susceptibility Testing. GlobalSpec. Available at: [Link]
-
1,2,4-Triazoles as Important Antibacterial Agents. National Institutes of Health. Available at: [Link]
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. National Institutes of Health. Available at: [Link]
-
Facile Synthesis, Characterization and antimicrobial evaluation of a Novel Series of 1-(2- ((2-bromophenyl) ethynyl) phenyl)-N-substituted -1H-1,2,3-triazole-4-carboxamides. ResearchGate. Available at: [Link]
-
Discovery of triazole derivatives for biofilm disruption, anti-inflammation and metal ion chelation. Frontiers. Available at: [Link]
-
M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. Available at: [Link]
-
Biosafety: Guidelines for Working with Pathogenic and Infectious Microorganisms. National Institutes of Health. Available at: [Link]
-
12 Safe Practices for the Microbiology Laboratory. Carolina Biological Supply Company. Available at: [Link]
-
M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. ResearchGate. Available at: [Link]
-
Antimicrobial Susceptibility Testing Challenges. American Association for Clinical Chemistry. Available at: [Link]
-
Microorganisms Safety Guide. Science Buddies. Available at: [Link]
-
Antimicrobial Susceptibility Testing. National Institutes of Health. Available at: [Link]
-
Antimicrobial Screening of Some Newly Synthesized Triazoles. Available at: [Link]
-
Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. National Institutes of Health. Available at: [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Karadeniz Technical University. Available at: [Link]
-
Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Available at: [Link]
-
Synthesis and antimicrobial activity of novel (1-phenyl-1H-1,2,3-triazo-4-yl) methyl-2-acetamido-1-phenyl-1H-benzo[f]chromene-3-carboxylate and 2-amino-octahydro-4-phenyl-2H-chromene-3-. CSIR-NIScPR. Available at: [Link]
-
Antimicrobial Susceptibility Testing. National Institutes of Health. Available at: [Link]
-
Understanding Susceptibility Results. YouTube. Available at: [Link]
-
Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. National Institutes of Health. Available at: [Link]
-
Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. National Institutes of Health. Available at: [Link]
-
Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels. Medscape. Available at: [Link]
-
Synthesis, Characterization and Pharmacological Evaluation of Antimicrobial Activity of Novel 1,2,4-Triazole Derivatives. JETIR. Available at: [Link]
-
Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. ACS Publications. Available at: [Link]
-
Identification of amino acid tethered triazoles as potential antifungal leads: appraisal of their mode of action. Journal of Pharmacy and Chemistry. Available at: [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available at: [Link]
-
Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. MDPI. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Progress and challenges in the development of triazole antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New and Updated Microbiology Docs CLSI M27, M60, M38, and M61 | News | CLSI [clsi.org]
- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of stock solutions of macrolide and ketolide compounds for antimicrobial susceptibility tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. standards.globalspec.com [standards.globalspec.com]
- 13. static.igem.org [static.igem.org]
Application of Triazole Derivatives in Cancer Cell Line Studies: A Technical Guide for Researchers
The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space. Among the myriad of heterocyclic compounds, triazole derivatives have emerged as a particularly promising scaffold in oncology research. Their versatile chemical nature, arising from the five-membered ring containing three nitrogen atoms, allows for diverse structural modifications, leading to a broad spectrum of biological activities.[1][2] This technical guide provides an in-depth overview of the application of triazole derivatives in cancer cell line studies, detailing their mechanisms of action and providing field-proven protocols for their evaluation.
The Scientific Rationale: Why Triazole Derivatives in Cancer Research?
Triazole derivatives exhibit their anticancer effects through a variety of mechanisms, often targeting key cellular processes that are dysregulated in cancer.[3][4] Their ability to interact with a range of biological targets makes them attractive candidates for drug development.
Mechanisms of Action:
-
Enzyme Inhibition: A primary mode of action for many triazole derivatives is the inhibition of enzymes crucial for cancer cell survival and proliferation.[3]
-
Kinase Inhibition: Many triazoles act as kinase inhibitors, targeting enzymes like EGFR, BRAF, PIM-1, and c-Kit. By blocking the ATP-binding sites of these kinases, they can halt downstream signaling cascades that promote cancer cell growth.[3][5]
-
STAT3 Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that is often constitutively active in cancer. Certain 1,2,4-triazole derivatives have demonstrated the ability to inhibit the STAT3 signaling pathway.[3]
-
-
Induction of Apoptosis: Triazole compounds can trigger programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells.[6][7]
-
Cell Cycle Arrest: By interfering with the cell cycle, triazole derivatives can prevent cancer cells from dividing and proliferating.[6][7][8] Some compounds have been shown to arrest the cell cycle at the G1[8] or G2/M phase.[7]
-
DNA Intercalation: Some derivatives can insert themselves into the DNA double helix, disrupting replication and transcription, which ultimately leads to cell death.[3]
The following diagram illustrates a simplified overview of a common signaling pathway targeted by triazole derivatives, leading to the inhibition of cell proliferation and survival.
Caption: Simplified MAPK/PI3K-AKT signaling pathway.
Evaluating the Anticancer Potential: Key In Vitro Assays
A systematic evaluation of triazole derivatives in cancer cell lines is crucial to determine their efficacy and mechanism of action. The following experimental workflow outlines the key assays.
Caption: Experimental workflow for evaluating triazole derivatives.
Cell Viability and Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] This assay is often the first step in screening novel compounds for anticancer activity.[11]
Protocol: MTT Assay
-
Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.
-
Seed 100 µL of the cell suspension (typically 5 x 10⁴ cells/well) into each well of a 96-well plate.[11]
-
Include wells with medium only as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[11]
-
-
Treatment with Triazole Derivatives:
-
Prepare a series of dilutions of the triazole derivative in complete culture medium.
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of fresh medium containing different concentrations of the triazole derivative.
-
Include an untreated control (cells in fresh medium only) and a vehicle control (cells treated with the solvent used to dissolve the compound, e.g., DMSO).[11]
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well.[9]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[12]
-
| Triazole Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 4g | HT-29 (Colon) | 12.69 ± 7.14 | [13] |
| Compound 4g | HCT-116 (Colon) | 1.09 ± 0.17 | [8] |
| Compound 8 | HT-1080 (Fibrosarcoma) | 15.13 | [6] |
| Compound 8c | A549 (Lung) | 3.6 (EGFR inhibition) | [5] |
| TP6 | B16F10 (Melanoma) | 41.12 | [12] |
Quantifying Programmed Cell Death: Apoptosis Assay
The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.[14][15] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment and Harvesting:
-
Seed cells (e.g., 1 x 10⁶ cells in a T25 flask) and treat them with the triazole derivative at its IC₅₀ concentration for a specified time.[14]
-
Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.[14]
-
Wash the cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).[14]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[15]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 2 µL of PI staining solution (1 mg/mL).[14][15]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[15]
-
-
Flow Cytometry Analysis:
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Investigating Cell Proliferation: Cell Cycle Analysis
Cell cycle analysis using flow cytometry and propidium iodide (PI) staining is a fundamental technique to assess the effect of a compound on cell proliferation.[17] PI stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content.[17] This allows for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]
Protocol: Cell Cycle Analysis
-
Cell Preparation and Fixation:
-
Staining:
-
Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[18]
-
Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) to degrade RNA and prevent its staining by PI.[18]
-
Add PI staining solution (e.g., 50 µg/mL).[18]
-
Incubate for at least 20 minutes at room temperature in the dark.[19]
-
-
Flow Cytometry Analysis:
-
Data Analysis:
-
Generate a DNA content histogram.
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[18]
-
Elucidating Molecular Mechanisms: Western Blotting
Western blotting is a powerful technique to detect specific proteins in a cell lysate and to analyze their expression levels and post-translational modifications, such as phosphorylation.[20][21] This is crucial for investigating the effect of triazole derivatives on specific signaling pathways.[22][23]
Protocol: Western Blotting
-
Protein Extraction:
-
Protein Quantification and Gel Electrophoresis:
-
Determine the protein concentration of the lysates.
-
Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-PAGE gel.[22]
-
Run the gel to separate the proteins by molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[24]
-
-
Blocking and Antibody Incubation:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a specific primary antibody against the protein of interest (e.g., p-ERK, total ERK, p-AKT, total AKT, cleaved caspase-3) overnight at 4°C with gentle shaking.[24]
-
Wash the membrane three times with TBST.[24]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[24]
-
Wash the membrane again three times with TBST.[24]
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate (ECL).[22]
-
Detect the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between treated and untreated samples.
-
Conclusion and Future Perspectives
Triazole derivatives represent a versatile and promising class of compounds for the development of novel anticancer therapies.[1] The protocols detailed in this guide provide a robust framework for the in vitro evaluation of these compounds in cancer cell lines. By systematically assessing their cytotoxicity, and their effects on apoptosis, the cell cycle, and key signaling pathways, researchers can gain a comprehensive understanding of their therapeutic potential. Future research should continue to explore the vast chemical space of triazole derivatives, optimize their structure-activity relationships, and investigate their efficacy in more complex preclinical models.
References
-
[Synthesis and anticancer activity of[12][14] triazole [4,3-b][6][12][14] tetrazine derivatives - Springer]([Link])
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. ijpbs.com [ijpbs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. kumc.edu [kumc.edu]
- 17. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 18. wp.uthscsa.edu [wp.uthscsa.edu]
- 19. bio-protocol.org [bio-protocol.org]
- 20. medium.com [medium.com]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Note & Protocol: High-Throughput Screening of 1,2,3-Triazole Libraries for Accelerated Drug Discovery
However, I need to strengthen the link between the specific properties of 1,2,3-triazoles and the HTS process itself. While I know they are made via click chemistry, I need to find more explicit details on how this synthetic route is leveraged to create large, diverse libraries suitable for HTS. I also want to find more specific case studies where 1,2,3-triazole libraries were screened to identify inhibitors for a particular target class (e.g., kinases, proteases), which would make the application note more authoritative and practical.
Therefore, I will refine my search to focus on these more specific areas before proceeding with structuring and writing the full guide.I have successfully gathered more specific information. I found several review articles highlighting the advantages of the 1,2,3-triazole scaffold in medicinal chemistry, emphasizing its role as a stable, versatile linker and pharmacophore that is easily synthesized via click chemistry, making it ideal for creating large, diverse libraries for HTS. I also located specific examples of HTS campaigns targeting kinases (Aurora kinase, Plk1, EGFR) and proteases where 1,2,3-triazole libraries were successfully employed. This provides the concrete case studies I was looking for. Furthermore, I found practical guides and considerations for performing the CuAAC reaction, which will be invaluable for writing the detailed protocols.
The current information is sufficient to build a comprehensive and well-supported application note. I can now proceed with structuring the document, writing the content, designing the diagrams, and compiling the protocols and reference list as planned. I do not require further Google searches at this stage.
Final Answer: I have sufficient information to fulfill the user's request.
Abstract
The 1,2,3-triazole scaffold has emerged as a "privileged" structure in modern medicinal chemistry, owing to its remarkable synthetic accessibility, metabolic stability, and capacity to engage in diverse biological interactions.[1][2] Its facile construction via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," makes it exceptionally suited for the rapid assembly of large, diverse chemical libraries.[1][3][4] This guide provides an in-depth framework for leveraging these properties in high-throughput screening (HTS) campaigns, detailing the strategic design of triazole libraries, robust assay development, and a rigorous hit validation cascade designed to efficiently identify and advance high-quality lead compounds.
The Power of the Triazole Scaffold in HTS-Driven Discovery
The utility of the 1,2,3-triazole ring in drug discovery is multifaceted. It acts as a rigid linker that correctly orients pharmacophoric groups, serves as a bioisostere for the amide bond but with superior metabolic stability, and its nitrogen atoms can act as hydrogen bond acceptors, contributing to target affinity.[1][5] The true enabling technology for screening triazole-based compounds is the CuAAC reaction, which allows for the creation of vast "diversity-oriented" libraries from two sets of simple building blocks: azides and terminal alkynes.[6][7]
The key advantages of using CuAAC for generating HTS libraries include:
-
High Yield & Purity: The reaction is highly efficient, often proceeding to near-quantitative conversion, which minimizes the need for extensive purification—a critical factor for library synthesis.[4][8]
-
Mild & Orthogonal Conditions: The reaction typically occurs in benign solvents, including water, and is tolerant of a wide array of functional groups, allowing for immense chemical diversity.[3][4]
-
Modular Assembly: A "mix-and-match" approach with diverse azide and alkyne building blocks allows for the exponential expansion of a chemical library from a manageable set of starting materials.
This synthetic tractability directly translates into the rapid generation of thousands of unique, drug-like molecules, providing a rich chemical space to explore in an HTS campaign.
Strategic Blueprint for a Triazole Library HTS Campaign
A successful HTS campaign is not merely a large-scale experiment but a multi-stage funnel designed to progressively filter a large library down to a small number of well-validated, promising hits. This process demands meticulous planning, robust assay design, and a logical triage strategy.
Assay Development: The Foundation of a Successful Screen
The primary assay must be robust, reproducible, and amenable to miniaturization (typically in 384- or 1536-well formats). The goal is to develop an assay with a high signal-to-background ratio and excellent statistical performance, as measured by the Z'-factor. A Z'-factor greater than 0.5 is considered the standard for a reliable HTS assay.
Key Considerations for Assay Development:
-
Target Relevance: The assay must accurately reflect the biological question being asked. For enzyme targets, this means operating under initial velocity conditions (typically <10-20% substrate turnover).
-
Detection Method: Common HTS readouts include fluorescence intensity, fluorescence polarization (FP), FRET, luminescence, and absorbance. The choice depends on the target and potential for compound interference.
-
Reagent Stability & Cost: Reagents must be stable over the course of the screen and cost-effective, given the large number of wells.
-
DMSO Tolerance: Screening compounds are typically stored in dimethyl sulfoxide (DMSO). The assay must be tolerant to the final concentration of DMSO used (usually 0.5-1.0%).
Protocol 1: General HTS Assay Validation (Z'-Factor Determination)
-
Plate Layout: Designate 16-24 wells on a 384-well plate for positive controls (max signal) and 16-24 wells for negative controls (min signal).
-
Reagent Addition: Dispense all assay components (buffer, enzyme, substrate, etc.) except the control inhibitor/activator to all wells using an automated liquid handler.
-
Control Addition: Add the positive control (e.g., a known potent inhibitor) to the designated wells. Add vehicle (e.g., DMSO) to the negative control wells.
-
Incubation: Incubate the plate under the optimized assay conditions (time, temperature).
-
Detection: Read the plate using the appropriate detection instrument.
-
Calculation: Calculate the Z'-factor using the following formula: Z' = 1 - [(3 * (SDpos + SDneg)) / |Meanpos - Meanneg|] Where SD is the standard deviation.
-
Acceptance: A Z' > 0.5 indicates a robust and reliable assay suitable for HTS.
Navigating the Hit Landscape: Triage and Validation of Triazoles
A primary screen will inevitably identify numerous false positives. A rigorous triage process is essential to eliminate these artifacts and focus resources on genuine hits.
Hit Confirmation and Potency Determination
Initial "hits" from the single-point primary screen must be re-tested to confirm their activity. This is typically done by generating a dose-response curve (8-12 concentrations) to determine the potency (IC₅₀ or EC₅₀) of the compound. Only compounds that show a clear, titratable dose-response relationship are advanced.
The Critical Step: Counter-Screening for Artifacts
Many compounds, known as Pan-Assay Interference Compounds (PAINS), appear as hits by interfering with the assay technology rather than interacting specifically with the biological target.[9] These compounds often contain reactive chemical motifs. It is crucial to identify and eliminate them early.
Common Mechanisms of Assay Interference:
-
Compound Aggregation: Compounds form aggregates that non-specifically sequester and inhibit enzymes. This can often be mitigated by including a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.
-
Fluorescence Interference: The compound itself is fluorescent or quenches the signal of a fluorescent probe.
-
Redox Activity: Compounds that are redox-active can interfere with assays that rely on redox-sensitive reagents or readouts.
-
Reactivity: Some compounds may react directly and covalently with target proteins or assay reagents.
Table 1: Example Hit Triage Cascade
| Stage | Purpose | Assay Example | Outcome |
| Primary HTS | Identify initial actives | Single-point fluorescence assay | ~1,000 "actives" |
| Hit Confirmation | Confirm activity & potency | 10-point dose-response (IC₅₀) | ~200 confirmed "hits" |
| Counter-Screen | Rule out assay interference | Assay run without target enzyme | ~150 hits pass |
| Orthogonal Assay | Confirm on-target activity | Label-free binding assay (e.g., DSF) | ~50 validated hits |
| SAR by Analogue | Assess tractability | Test commercially available analogues | ~5-10 promising chemotypes |
Orthogonal Validation
An orthogonal assay uses a different detection method or principle to measure the compound's effect on the target. This provides strong evidence that the observed activity is due to a genuine interaction with the target and not an artifact of the primary assay format. For example, if the primary screen was a fluorescence-based enzyme activity assay, an orthogonal follow-up could be a biophysical assay like Differential Scanning Fluorimetry (DSF) or Surface Plasmon Resonance (SPR) that directly measures compound binding to the target protein.
Case Study: Screening a Triazole Library Against a Protein Kinase
Protein kinases are a major class of drug targets. The 1,2,3-triazole scaffold has been successfully used to develop potent kinase inhibitors.[5][10][11] In a hypothetical campaign against "Kinase X," a triazole library is screened to identify new ATP-competitive inhibitors.
Primary Assay: A time-resolved FRET (TR-FRET) assay that measures the phosphorylation of a peptide substrate. Library: A 50,000-member 1,2,3-triazole library synthesized via CuAAC. Primary Screen: Performed at 10 µM compound concentration. Hit Rate: 1.2% (600 initial hits). Triage Results:
-
Dose-Response: 210 compounds confirmed with IC₅₀ < 10 µM.
-
Counter-Screen (TR-FRET Interference): 185 compounds showed no interference with the assay components.
-
Orthogonal Assay (DSF): 65 compounds showed a significant thermal shift (ΔTₘ > 2 °C), confirming direct binding to Kinase X.
-
Outcome: A promising series based on a 1-(benzyl)-4-(phenyl)-1,2,3-triazole core was identified for further medicinal chemistry optimization.
Detailed Protocols
Protocol 2: Small-Scale Parallel Synthesis of a 1,2,3-Triazole Library Plate (96-well format)
This protocol describes a method for rapidly synthesizing a small library for initial validation or SAR expansion using the CuAAC reaction.
Materials:
-
96-well plate with 1-2 mL wells.
-
Stock solutions of 10 diverse terminal alkynes in DMSO (100 mM).
-
Stock solutions of 8 diverse azides in DMSO (100 mM).
-
Copper(II) sulfate solution (50 mM in H₂O).
-
Sodium ascorbate solution (250 mM in H₂O, freshly prepared).
-
DMSO and H₂O.
Procedure:
-
Aliquot Alkynes: To each column of the 96-well plate, add 20 µL of a different alkyne stock solution (e.g., Alkyne 1 to all wells in column 1, Alkyne 2 to column 2, etc.). This corresponds to 2 µmol of alkyne per well.
-
Aliquot Azides: To each row of the 96-well plate, add 24 µL of a different azide stock solution (e.g., Azide A to all wells in row A, Azide B to row B, etc.). This corresponds to 2.4 µmol of azide (1.2 equivalents).
-
Prepare Catalyst Premix: In a separate tube, prepare the catalyst premix. For a 96-well plate, combine 200 µL of Copper(II) sulfate solution and 200 µL of Sodium ascorbate solution. Mix until the yellow-orange color of the Cu(I) complex appears.
-
Initiate Reaction: To each well, add 156 µL of a 1:1 DMSO:H₂O mixture. Then, add 4 µL of the catalyst premix to each well. The final volume is ~200 µL and the final substrate concentration is ~10 mM.
-
Incubate: Seal the plate and shake at room temperature for 12-18 hours.
-
Analysis & Storage: Confirm reaction completion in a few representative wells using LC-MS. The resulting plate contains ~10 mM solutions of the triazole products, which can be diluted directly for screening assays.
Conclusion
The combination of the 1,2,3-triazole scaffold's favorable medicinal chemistry properties and the synthetic efficiency of click chemistry provides a powerful engine for modern drug discovery. By integrating diversity-oriented synthesis with a well-designed HTS and a rigorous, multi-step hit validation cascade, research teams can significantly enhance the speed and efficiency of identifying novel, high-quality starting points for therapeutic programs. Careful attention to assay robustness and a proactive strategy to eliminate artifacts like PAINS are critical for ensuring that the output of the screen is a set of truly valuable and tractable chemical series.
References
-
Baell JB, Holloway GA (April 2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays". Journal of Medicinal Chemistry. 53 (7): 2719–40. [Link]
-
Ghaffari, S., Ghasemi, S., Ghasemi, A. et al. (2022). "The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool". Expert Opinion on Drug Discovery. 17(11):1209-1236. [Link]
-
Dahlin JL, Walters MA (July 2014). "The essential roles of chemistry in high-throughput screening triage". Future Medicinal Chemistry. 6 (11): 1265–90. [Link]
-
Prajapati, C. L., et al. (2021). "1, 2, 3-triazoles: Scaffold with medicinal significance". Materials Today: Proceedings. 47, 429-436. [Link]
-
Aher, N. G., et al. (2022). "ADVANCEMENTS AND FUTURE PERSPECTIVES OF 1, 2, 3 TRIAZOLE SCAFFOLD AS PROMISING ANTIVIRAL AGENT IN DRUG DISCOVERY". International Journal of Pharmaceutical Sciences and Research. 13(12): 1000-16. [Link]
-
Labinsights. (2024). "A Comprehensive Guide to Click Chemistry Reaction". Labinsights. [Link]
-
Carvalho, I., et al. (2010). "'Click chemistry' synthesis of a library of 1,2,3-triazole-substituted galactose derivatives and their evaluation against Trypanosoma cruzi and its cell surface trans-sialidase". Bioorganic & Medicinal Chemistry. 18(7):2412-27. [Link]
-
Singh, M., et al. (2025). "Accessing a small library of pluripotent 1,4,5-trisubstituted 1H-1,2,3-triazoles via Diversity-oriented synthesis". ResearchGate. [Link]
-
Hein, C. D., et al. (2014). "Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition". Bioconjugate Chemistry. 25(11), 2056-2069. [Link]
-
Kumar, R., et al. (2024). "Diversity-oriented synthesis of 1H-1,2,3-triazole tethered pyrazolo[5,1-b]quinazoline hybrids as antimicrobial agents". Molecular Diversity. 28(5):2875-2896. [Link]
-
Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides". Chemical Communications. 49(82), 9317-9331. [Link]
-
Organic Chemistry Portal. "Click Chemistry Azide-Alkyne Cycloaddition". Organic Chemistry Portal. [Link]
-
Johnson, C. R., et al. (2019). "Development of Highly Selective 1,2,3-Triazole-containing Peptidic Polo-like Kinase 1 Polo-box Domain-binding Inhibitors". Molecules. 24(8), 1521. [Link]
-
Park, H., et al. (2014). "Click approach to the discovery of 1,2,3-triazolylsalicylamides as potent Aurora kinase inhibitors". Bioorganic & Medicinal Chemistry. 22(16):4369-76. [Link]
-
Farhan, H. M., et al. (2025). "Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review". RSC Medicinal Chemistry. [Link]
Sources
- 1. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. labinsights.nl [labinsights.nl]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Diversity-oriented synthesis of 1H-1,2,3-triazole tethered pyrazolo[5,1-b]quinazoline hybrids as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Click approach to the discovery of 1,2,3-triazolylsalicylamides as potent Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Evaluation of 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive framework for the in vitro evaluation of 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide. The protocols and application notes herein are designed to be a self-validating system, grounded in established scientific principles and supported by authoritative references. This document offers full editorial control to the researcher, encouraging adaptation and optimization based on specific experimental goals.
The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibition properties.[1][2][3] The specific compound, this compound, belongs to a class of compounds that has shown promise in diverse therapeutic areas, from antiparasitic to anticancer applications.[2][4][5][6] This guide will detail the in vitro methodologies to explore these potential activities.
I. Preliminary Assessment: Compound Characterization and Handling
Before initiating biological assays, it is crucial to characterize the test compound, this compound, for purity and solubility.
A. Purity Assessment:
-
Method: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Mass Spectrometry (MS).
-
Rationale: To ensure that the observed biological activity is attributable to the compound of interest and not impurities. A purity of >95% is generally recommended for in vitro screening.
B. Solubility Determination:
-
Method: Serial dilution in a panel of relevant solvents (e.g., DMSO, ethanol, aqueous buffers).
-
Rationale: To establish appropriate stock solution concentrations and to avoid precipitation in culture media, which can lead to erroneous results. The final concentration of the organic solvent in the assay should be kept to a minimum (typically <0.5%) to avoid solvent-induced toxicity.
II. Anticancer Activity Evaluation
Derivatives of 5-amino-1-aryl-1H-1,2,3-triazoles have demonstrated significant antiproliferative effects against various cancer cell lines.[2] The following protocols are designed to assess the cytotoxic and antiproliferative potential of this compound.
A. Cytotoxicity Profiling using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8][9][10] Metabolically active cells reduce the yellow MTT to a purple formazan product, the quantity of which is directly proportional to the number of viable cells.[7][8]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include a vehicle control (medium with the same percentage of DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Formazan Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation: Cytotoxicity of this compound
| Cell Line | Compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |
| MCF-7 | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| A549 | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
This table should be populated with experimental data.
Experimental Workflow for Anticancer Evaluation
Caption: Workflow for assessing the anticancer activity of this compound using the MTT assay.
III. Antimicrobial Activity Evaluation
The triazole core is a hallmark of many antifungal agents, and derivatives have shown broad-spectrum antimicrobial activity.[1] The following protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[11]
A. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12]
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Inoculum:
-
Culture the test microorganisms (e.g., Staphylococcus aureus as a Gram-positive representative, Escherichia coli as a Gram-negative representative, and Candida albicans as a fungal representative) in appropriate broth overnight.
-
Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized suspension in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in the appropriate broth. The concentration range should be broad enough to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Inoculate each well containing the compound dilutions with the prepared microbial suspension.
-
Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Data Presentation: Antimicrobial Activity of this compound
| Microorganism | Compound | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | This compound | |
| Ciprofloxacin (Positive Control) | ||
| Escherichia coli (ATCC 25922) | This compound | |
| Ciprofloxacin (Positive Control) | ||
| Candida albicans (ATCC 90028) | This compound | |
| Fluconazole (Positive Control) |
This table should be populated with experimental data.
Experimental Workflow for Antimicrobial MIC Determination
Caption: Logical progression for characterizing an enzyme inhibitor from initial screening to mechanism of action studies.
V. Concluding Remarks
The protocols outlined in this guide provide a robust starting point for the in vitro evaluation of this compound. It is imperative that each assay is performed with appropriate controls and replicated to ensure the reliability of the data. The results from these initial in vitro studies will be instrumental in guiding further preclinical development, including mechanism of action studies, in vivo efficacy models, and safety pharmacology.
VI. References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]
-
Mo, Y., et al. (2019). Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. ACS Infectious Diseases, 5(10), 1745-1756.
-
Kus, C., & Kuznik, N. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352.
-
Pokhodylo, N., et al. (2020). Selected 5-amino-1-aryl-1H-1,2,3-triazole scaffolds as promising antiproliferative agents. The Ukrainian Biochemical Journal, 92(5), 89-98.
-
ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. Retrieved from [Link]
-
Ali, M. M., et al. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-AminoT[7][8]riazole Derivatives. Journal of Heterocyclic Chemistry, 55(6), 1450-1462.
-
da Silva, A. M., et al. (2012). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 43(3), 1185-1189.
-
Clinical and Laboratory Standards Institute. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
-
Brand, S., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, 60(17), 7284-7299.
-
National Center for Biotechnology Information. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Retrieved from [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Retrieved from [Link]
-
London Centre for Neglected Tropical Disease Research. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Retrieved from [Link]
-
Li, Y., et al. (2022). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. European Journal of Medicinal Chemistry, 238, 114467.
-
Sharma, D. K., & Singh, S. (2024). 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 213-219.
-
ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]
-
MDPI. (2021). Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. Retrieved from [Link]
-
University of Washington. (2013). Enzyme Kinetics II MBI 527 2013. Retrieved from [Link]
-
Al-Sanea, M. M., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7208.
-
Dana Bioscience. (n.d.). 5-Amino-1-(4-methylbenzyl)-1h-1,2,3-triazole-4-carboxamide 5g. Retrieved from [Link]
-
MDPI. (2022). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Retrieved from [Link]
Sources
- 1. Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selected 5-amino-1-aryl-1H-1,2,3-triazole scaffolds as promising antiproliferative agents | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 3. ijpsdronline.com [ijpsdronline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi | LCNTDR [londonntd.org]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. clyte.tech [clyte.tech]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
techniques for purifying 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide
An In-Depth Guide to the Purification of 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Introduction
The this compound core is a privileged scaffold in modern medicinal chemistry. Its derivatives have been investigated for a wide range of biological activities, including as agents against Chagas disease and as modulators of the bacterial SOS response.[1][2][3] Given its role as a key building block in drug discovery and development, obtaining this compound in a state of high purity is not merely a procedural step but a prerequisite for generating reliable, reproducible biological and pharmacological data.
Impurities, whether they are unreacted starting materials, side products, or residual solvents, can confound experimental results, leading to false positives or negatives in bioassays and complicating structure-activity relationship (SAR) studies.[2][4] This application note provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on the robust purification techniques for this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving optimal purity.
Understanding the Molecule: Physicochemical Properties and Likely Impurities
Before selecting a purification strategy, it is crucial to understand the physicochemical nature of the target molecule and the context of its synthesis.
Molecular Characteristics:
-
Structure: The molecule possesses a combination of polar functional groups (a primary amine and a carboxamide) and a non-polar aromatic ring (phenyl group).
-
Polarity: This structural duality confers moderate polarity, making it poorly soluble in non-polar solvents like hexanes but soluble in more polar organic solvents and protic solvents.
-
pKa: The 5-amino group is basic and can be protonated under acidic conditions, a property that can be exploited for purification via extraction.
Common Synthetic Pathway & Potential Impurities: A prevalent synthesis for this class of compounds is the base-mediated [3+2] cycloaddition of an azide (phenyl azide) with a cyanoacetamide derivative.[2] This pathway informs the likely impurity profile:
-
Unreacted Starting Materials: Phenyl azide and 2-cyanoacetamide.
-
Side Products: Isomeric triazoles or products from incomplete cyclization.
-
Reagents: Residual base (e.g., sodium ethoxide, cesium carbonate) or catalysts used in the reaction.[2]
-
Solvents: High-boiling point reaction solvents such as ethanol or DMF.
Primary Purification Strategy: Recrystallization
Recrystallization is the most efficient and cost-effective method for purifying crystalline solids, especially on a large scale. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.
Causality of Solvent Selection
The ideal solvent will completely dissolve the compound at its boiling point but afford very low solubility at low temperatures (0-4°C), thereby maximizing recovery. Conversely, impurities should either be completely insoluble at high temperatures (allowing for hot filtration) or completely soluble at low temperatures (remaining in the mother liquor). Given the molecule's structure, polar protic solvents are excellent starting points.
Protocol 1: Systematic Solvent Screening
-
Place approximately 20-30 mg of the crude material into several separate test tubes.
-
To each tube, add a different solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, water, acetone) dropwise at room temperature, vortexing between additions, until a slurry is formed.
-
Heat the slurries to the boiling point of the respective solvent. If the solid dissolves completely, the solvent is a potential candidate.
-
If the solid dissolves, allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Observe the quality and quantity of crystal formation. An ideal solvent will yield a high recovery of crystalline solid.
Table 1: Example Solvent Screening Data
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation on Cooling | Assessment |
| Water | Insoluble | Sparingly Soluble | Poor | Unsuitable alone |
| Ethanol | Sparingly Soluble | Very Soluble | Good, crystalline solid | Excellent Candidate |
| Isopropanol | Sparingly Soluble | Soluble | Good, crystalline solid | Good Candidate |
| Ethyl Acetate | Sparingly Soluble | Soluble | Moderate, may need seeding | Viable Candidate |
| Hexane | Insoluble | Insoluble | N/A | Unsuitable (good anti-solvent) |
| Acetone | Soluble | Very Soluble | Poor, oils out | Unsuitable |
Protocol 2: Bulk Recrystallization from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal volume of ethanol and heat the mixture to boiling with stirring (e.g., on a hot plate stirrer). Continue adding ethanol in small portions until the solid is completely dissolved. Expert Tip: Adding excess solvent will significantly reduce your final yield.
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and boil for another 2-3 minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is critical to remove impurities that are insoluble in the hot solvent.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystal cake with a small amount of ice-cold ethanol to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under high vacuum, preferably in a vacuum oven at a temperature well below the compound's melting point, to remove all traces of solvent.
Secondary Purification Strategy: Column Chromatography
When recrystallization fails to remove closely related impurities or when the material is an amorphous solid or oil, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase while being carried by a mobile phase.
Workflow for Method Development
Sources
- 1. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC [pmc.ncbi.nlm.nih.gov]
dissolving 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide for cell culture
Application Notes & Protocols
Topic: Dissolving 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide for Cell Culture Applications
Introduction: The Challenge and Importance of Triazole Carboxamides
The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and ability to engage in diverse biological interactions.[1][2] Specifically, the 5-amino-1,2,3-triazole-4-carboxamide core has been identified as a promising hit series in phenotypic screens, notably in the search for new therapeutic agents against parasitic infections like Chagas' disease.[3][4] Researchers and drug development professionals frequently encounter this class of compounds. However, a significant challenge in their preclinical evaluation is their characteristically low aqueous solubility, a common trait for novel heterocyclic compounds.[4]
An improperly prepared compound solution can lead to precipitation in cell culture media, resulting in inaccurate concentration-response data and non-reproducible experimental outcomes. This document provides a comprehensive, field-proven guide for the solubilization, preparation, and application of this compound in cell-based assays, ensuring scientific rigor and data integrity.
Compound Profile: this compound
A thorough understanding of the compound's physicochemical properties is the foundation for developing a robust dissolution protocol. The key parameters for this molecule are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₉N₅O | PubChem[5] |
| Molecular Weight | 203.20 g/mol | PubChem[5] |
| CAS Number | 20317-25-3 | PubChem[5] |
| Predicted XLogP3 | 0.8 | PubChem[5] |
| Aqueous Solubility | Low (Predicted & Inferred) | Inferred from[3][4] |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | Inferred from[6][7] |
Note: The positive XLogP3 value, while not exceedingly high, along with data from structurally related compounds, suggests poor solubility in aqueous solutions like cell culture media.[3][4]
Principle & Rationale: The Master Stock Solution Strategy
To overcome the poor aqueous solubility of this compound, the standard and most reliable methodology is to first prepare a high-concentration master stock solution in a non-polar organic solvent.[8][9] Dimethyl sulfoxide (DMSO) is the solvent of choice for this purpose due to its high solubilizing power for a wide range of organic molecules and its general compatibility with most cell lines at low final concentrations.[6][10]
This master stock is then serially diluted into the final aqueous cell culture medium immediately before use. This two-step process ensures the compound remains in solution during the experiment and that the final concentration of the organic solvent is minimized to a non-toxic level.[11][12]
Experimental Protocols
Protocol 1: Preparation of a 50 mM Master Stock Solution in DMSO
This protocol details the preparation of a high-concentration, sterile-filtered master stock solution. The concentration (e.g., 50 mM) can be adjusted based on experimental needs, but preparing a concentrated initial stock is recommended.
Materials and Equipment:
-
This compound powder
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes (amber or covered in foil)
-
Calibrated micropipettes (P1000, P200)
-
Vortex mixer
-
Water bath or heat block (optional, set to 37°C)
-
Sonicator (optional, bath or probe type)
-
Sterile 0.22 µm syringe filter (PVDF or PES membrane recommended for low protein binding)
-
Sterile syringe (1 mL)
Step-by-Step Methodology:
-
Calculate Required Mass: Determine the mass of the compound needed. For 1 mL of a 50 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 50 mmol/L x 0.001 L x 203.20 g/mol = 10.16 mg
-
-
Weigh Compound: Accurately weigh 10.16 mg of this compound powder and place it into a sterile amber microcentrifuge tube.
-
Causality Check: Using an analytical balance is critical for accuracy. An amber or foil-covered tube protects the compound from potential photodegradation.
-
-
Add Solvent: Add 1.0 mL of sterile, cell culture-grade DMSO to the tube containing the compound.
-
Promote Dissolution: Securely cap the tube and vortex vigorously for 1-2 minutes.
-
Expert Insight: Many heterocyclic compounds require additional energy to fully dissolve. If particulates are still visible, proceed with the following, in order of preference:
-
Sonication: Place the tube in a bath sonicator for 5-10 minutes.
-
Gentle Warming: Place the tube in a 37°C water bath or heat block for 5-10 minutes, with intermittent vortexing. Avoid excessive heat, which can degrade the compound.
-
-
-
Visual Confirmation: Ensure the solution is clear and free of any visible precipitate. This is a critical quality control step.
-
Sterile Filtration: Draw the entire solution into a sterile 1 mL syringe. Attach a sterile 0.22 µm syringe filter. Dispense the solution through the filter into a new, sterile, and clearly labeled amber microcentrifuge tube.
-
Storage: Label the tube clearly with the compound name, concentration (50 mM in DMSO), and preparation date. Store the master stock at -20°C or -80°C for long-term stability.
Workflow for Master Stock Preparation
Caption: Workflow for preparing a sterile 50 mM master stock solution.
Protocol 2: Preparation of Working Solutions for Cell Treatment
This protocol describes the dilution of the DMSO master stock into cell culture medium to achieve the desired final concentration for treating cells. The primary goal is to keep the final DMSO concentration well below cytotoxic levels, typically ≤0.5%, with ≤0.1% being optimal for sensitive cell lines.[6][12]
Step-by-Step Methodology:
-
Thaw Master Stock: Thaw the 50 mM master stock solution at room temperature. Briefly vortex to ensure homogeneity.
-
Calculate Dilutions: Determine the volume of master stock needed. A common method is to perform an intermediate dilution before the final dilution into the cell culture wells.
-
Formula: C1V1 = C2V2 (where C=concentration, V=volume)
-
-
Serial Dilution Example: To treat cells in a 96-well plate (final volume 100 µL/well) with final concentrations of 100, 50, and 10 µM.
-
Step A (Intermediate Dilution): Prepare a 200X stock for each final concentration in sterile tubes. For a 100 µM final concentration, the 200X stock would be 20 mM.
-
Step B (Final Dilution): Add 0.5 µL of the 200X stock to 99.5 µL of media in the well. This 1:200 dilution ensures the final DMSO concentration is 0.5%.
Example Dilution Table (for a 1:1000 final dilution, yielding ≤0.1% DMSO):
-
| Final Compound Conc. (µM) | Master Stock (50 mM) | Intermediate Stock (1 mM, 20 µL) | Volume of Intermediate Stock to add to 1 mL of Media | Final DMSO Conc. |
| 10 | Dilute 1:50 in DMSO | 2 µL of 50 mM + 98 µL DMSO | 10 µL | 0.1% |
| 5 | Dilute 1:50 in DMSO | 2 µL of 50 mM + 98 µL DMSO | 5 µL | 0.05% |
| 1 | Dilute 1:50 in DMSO | 2 µL of 50 mM + 98 µL DMSO | 1 µL | 0.01% |
-
Add to Cells: Add the calculated volume of the diluted compound directly to the cell culture medium in your plate. Mix gently by pipetting or swirling the plate.
-
Expert Insight: Always add the small volume of concentrated compound to the large volume of aqueous medium while mixing. Never the other way around. This rapid dilution minimizes the risk of precipitation.
-
-
Vehicle Control: Crucially, prepare a "vehicle control" by adding the same final concentration of DMSO (e.g., 0.1% or 0.5%) without the compound to a set of control wells. This allows you to distinguish the effect of the compound from any potential effect of the solvent.[16]
Workflow for Working Solution Preparation
Caption: Workflow for preparing final working solutions for cell treatment.
Key Considerations & Best Practices
-
DMSO Cytotoxicity: While widely used, DMSO is toxic to cells at higher concentrations. Most cell lines tolerate up to 0.5% DMSO, but some, especially primary cells, can be sensitive even at 0.1%.[6][10][11] It is imperative to run a vehicle control experiment to determine the tolerance of your specific cell line.[16]
-
Stability: Store the powder in a desiccator at the recommended temperature. The DMSO master stock should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound or introduce water condensation.
-
Solubility Limit: If the compound precipitates when added to the culture medium, you have exceeded its aqueous solubility limit. The options are to either lower the final concentration or, if experimentally permissible, slightly increase the final DMSO concentration (e.g., from 0.1% to 0.2%).
-
Self-Validation: The ultimate test of this protocol is the generation of a clean, sigmoidal dose-response curve in a cell viability or functional assay. The absence of such a curve, or high variability between replicates, may indicate solubility issues.
References
-
Cell Culture FAQ: How does DMSO affect your cells? Eppendorf. [Link]
-
Using live-cell imaging in cell counting — The cytotoxicity of DMSO. KEYENCE Corporation. [Link]
-
Until what percentage does DMSO remain not toxic to cells.? ResearchGate. [Link]
-
DMSO usage in cell culture. LifeTein. [Link]
-
Sterile filtration and clarification. Cytiva. [Link]
-
Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]
-
Sartorius Sterile Filtration Solutions. Sartorius. [Link]
-
Sterile Filtration. Merck Millipore. [Link]
-
Preparing Stock Solutions. PhytoTech Labs. [Link]
-
Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]
-
Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry. [Link]
-
Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. PubMed Central, National Institutes of Health. [Link]
-
Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Longdom Publishing. [Link]
-
Preparation of Stock and Working Solutions | Cell & Molecular Biology (Practical). YouTube. [Link]
-
This compound. PubChem, National Institutes of Health. [Link]
-
Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online. [Link]
-
1,2,3-Triazole Derivatives as Novel Antifibrinolytic Drugs. PubMed Central, National Institutes of Health. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C9H9N5O | CID 253350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. phytotechlab.com [phytotechlab.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal [eppendorf.com]
- 11. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 12. researchgate.net [researchgate.net]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. Sterile Filter Selection for Cell Culture Media Preparation [sigmaaldrich.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. mdpi.com [mdpi.com]
use of 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide as a chemical intermediate
An In-Depth Technical Guide to the Application of 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide as a Chemical Intermediate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis, properties, and core applications of This compound , a highly versatile chemical intermediate. This document is intended for researchers, medicinal chemists, and drug development professionals. We will explore the molecule's strategic importance as a scaffold, detail its fundamental reactivity, and provide field-proven, step-by-step protocols for its conversion into complex heterocyclic systems of high value in pharmaceutical research. The causality behind experimental choices is explained, and all methodologies are grounded in authoritative scientific literature.
Introduction: The Strategic Value of the Aminotriazole Scaffold
The 5-amino-1,2,3-triazole-4-carboxamide (ATC) core is a privileged scaffold in modern medicinal chemistry. Its rigid, planar structure and dense arrangement of hydrogen bond donors and acceptors make it an excellent platform for mimicking peptide bonds and interacting with biological targets.[1] The N1-phenyl substituent of the target molecule, this compound, provides a key site for introducing lipophilic character and further aryl-based modifications.
This scaffold has been identified in high-throughput screening campaigns as a novel hit series against a range of challenging biological targets. Notably, derivatives have shown significant promise in:
-
Anti-parasitic Drug Discovery: As a core for compounds with potent activity against Trypanosoma cruzi, the parasite responsible for Chagas' disease.[2][3][4][5]
-
Antibacterial Adjuvants: Serving as a foundation for "DISARMERs" (Drugs to Inhibit SOS Activation to Repress Mechanisms Enabling Resistance), which can sensitize bacteria to existing antibiotics and reduce the emergence of resistance.[1]
-
Antimicrobial Agents: Demonstrating activity against pathogenic yeasts like Candida albicans.[6]
The synthetic utility of this intermediate stems directly from the vicinal (adjacent) arrangement of the C5-amino and C4-carboxamide groups. This ortho-amino-carboxamide functionality is a classic precursor for annulation reactions, allowing for the efficient construction of fused bicyclic and polycyclic heterocyclic systems.
Physicochemical & Structural Data
A thorough understanding of a starting material's properties is critical for reaction design and optimization. The key data for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 5-amino-1-phenyltriazole-4-carboxamide | PubChem |
| Molecular Formula | C₉H₉N₅O | [7] |
| Molecular Weight | 203.20 g/mol | [7] |
| CAS Number | 20317-25-3 | [7] |
| InChIKey | OHURUUSZJHIVTO-UHFFFAOYSA-N | [7] |
| Appearance | White to off-white solid (predicted) | General |
| Solubility | Sparingly soluble in water; soluble in DMSO, DMF, hot alcohols | Inferred |
Core Reactivity & Synthetic Potential
The primary synthetic value of this intermediate lies in its capacity to undergo cyclocondensation reactions to form fused pyrimidine rings, yielding the [1][2]triazolo[1,5-a]pyrimidine scaffold. This is achieved by reacting the C5-amino group, which acts as a nucleophile, with a 1,3-dielectrophile. The C4-carboxamide nitrogen can then participate in a subsequent intramolecular cyclization.
The diagram below illustrates the central role of this intermediate in accessing diverse and complex molecular architectures.
Application Protocol: Synthesis of a Fused[1][2][8]Triazolo[1,5-a]pyrimidine
This protocol details the synthesis of 5,7-dimethyl-2-phenyl-2H-[1][2]triazolo[1,5-a]pyrimidin-3-amine , a representative example of the fused heterocycles accessible from the title intermediate. The reaction is a classic cyclocondensation with acetylacetone (a 1,3-dicarbonyl compound).[8][9][10]
Causality & Mechanistic Insight
The reaction proceeds via initial nucleophilic attack of the C5-amino group onto one of the carbonyls of acetylacetone, forming an enamine intermediate after dehydration. The second, intramolecular cyclization occurs when the amide nitrogen attacks the remaining carbonyl group, followed by a final dehydration step to yield the aromatic fused ring system. Acetic acid serves as both the solvent and an acid catalyst to facilitate the dehydration steps.
Detailed Step-by-Step Methodology
Materials & Reagents:
-
This compound (2.03 g, 10.0 mmol, 1.0 eq)
-
Acetylacetone (1.10 g, 1.12 mL, 11.0 mmol, 1.1 eq)
-
Glacial Acetic Acid (20 mL)
-
Deionized Water
-
Ethanol
-
Round-bottom flask (100 mL) with reflux condenser
-
Magnetic stirrer and heating mantle
-
TLC plates (Silica gel 60 F254)
-
Vacuum filtration apparatus
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (2.03 g, 10.0 mmol).
-
Reagent Addition: Add glacial acetic acid (20 mL) followed by acetylacetone (1.12 mL, 11.0 mmol).
-
Heating: Heat the mixture to reflux (approx. 118 °C) with vigorous stirring.
-
Scientist's Note: The reaction mixture should become a clear, homogeneous solution upon heating. If not, a small amount of additional solvent may be required.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour. A suitable eluent for TLC is Ethyl Acetate/Hexane (e.g., 7:3 v/v). The reaction is complete upon full consumption of the starting aminotriazole. This typically takes 4-6 hours.
-
Work-up and Isolation: Once complete, allow the reaction to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water while stirring. A precipitate should form immediately.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with cold deionized water (2 x 30 mL) and then with a small amount of cold ethanol (1 x 15 mL) to remove residual acetic acid and impurities.
-
Drying: Transfer the solid to a watch glass and dry in a vacuum oven at 50 °C until a constant weight is achieved.
Expected Outcome & Characterization:
-
Yield: Typically >80%.
-
Appearance: A white or pale yellow crystalline solid.
-
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure. Expected ¹H NMR signals would include singlets for the two methyl groups, aromatic protons from the phenyl ring, and a singlet for the pyrimidine proton.
Alternative Synthetic Transformations
While cyclocondensation is the primary application, the intermediate's functional groups allow for other transformations:
-
N-Arylation/Alkylation: The C5-amino group can be further functionalized. While direct alkylation can be challenging, modern cross-coupling methods like the Buchwald-Hartwig amination could be employed to introduce diverse aryl or heteroaryl substituents, as has been demonstrated on similar triazole systems.[11]
-
Carboxamide Manipulation: The carboxamide can be hydrolyzed to the corresponding carboxylic acid or dehydrated to a nitrile, opening pathways to other classes of compounds.
Conclusion
This compound is a high-value, readily accessible chemical intermediate. Its true power lies in the strategic placement of its amino and carboxamide functional groups, which provides a direct and efficient entry into medicinally relevant fused heterocyclic scaffolds like the triazolo[1,5-a]pyrimidines. The protocols and insights provided in this guide are designed to empower researchers to leverage this versatile building block in their synthetic and drug discovery programs.
References
-
Guinto, C. D., et al. (2020). Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. ACS Infectious Diseases. [Link]
-
Alberca, L. N., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry. [Link]
-
Wang, Z., et al. (2021). Transition-metal-free synthesis of 5-amino-1,2,3-triazoles via nucleophilic addition/cyclization of carbodiimides with diazo compounds. Organic Chemistry Frontiers. [Link]
-
Alberca, L. N., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. The Use of Propargylamines to Synthesize Amino-1,2,3-triazoles via Cycloaddition of Azides with Allenamines. ResearchGate. [Link]
-
Kravchenko, D., et al. Primary discovery of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides as promising antimicrobial agents. ResearchGate. [Link]
-
University of Dundee. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. WCAIR - University of Dundee. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Saleh, M. N., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
-
ACS Publications. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry. [Link]
-
Gomha, S. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal. [Link]
-
Zhou, J., et al. (2018). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. European Journal of Medicinal Chemistry. [Link]
-
Abdel-Wahab, B. F., et al. (2008). Synthesis and antimicrobial activity of some new pyrazole, fused pyrazolo[3,4-d]-pyrimidine and pyrazolo[4,3-e][1][2][3]-triazolo[1,5-c]pyrimidine derivatives. Molecules. [Link]
-
PubChem. 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide. National Center for Biotechnology Information. [Link]
-
Radi, M., et al. (2016). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Expert Opinion on Drug Discovery. [Link]
-
Geleta, B., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules. [Link]
-
Starosotnikov, A. M., et al. (2021). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules. [Link]
-
ResearchGate. Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]
-
ResearchGate. (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. [Link]
-
ResearchGate. (PDF) Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via Cyclization of(het)aroylaminoguanidines in Aqueous Medium. ResearchGate. [Link]
Sources
- 1. Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. - WCAIR [wcair.dundee.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C9H9N5O | CID 253350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
solubility issues of 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide in DMSO
Welcome to the technical support center for 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the handling and solubility of this compound, particularly in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with the expertise and practical guidance to ensure the success and reproducibility of your experiments.
Understanding the Molecule: Physicochemical Properties
Before delving into troubleshooting, it's crucial to understand the key physicochemical properties of this compound. While extensive experimental data for this specific molecule is not always available, we can infer its behavior based on its structure and data from related compounds.
| Property | Value | Source |
| Molecular Formula | C₉H₉N₅O | [1] |
| Molecular Weight | 203.20 g/mol | [1] |
| Appearance | Typically a solid powder. | General knowledge of similar small molecules. |
| General Solubility Profile | Expected to have low aqueous solubility and be soluble in polar aprotic solvents like DMSO.[2][3] | Based on the 5-amino-1,2,3-triazole-4-carboxamide scaffold.[2][3] |
The presence of both polar (amino, carboxamide) and non-polar (phenyl) groups suggests that while DMSO is a suitable solvent, achieving high concentrations and maintaining stability, especially upon dilution into aqueous systems, can be challenging.
Frequently Asked Questions (FAQs)
Here we address the most common questions our users encounter when working with this compound.
Q1: My this compound is not dissolving in DMSO at room temperature. What should I do?
A1: This is a common first hurdle. Several factors could be at play:
-
Compound Purity and Form: The purity and crystalline form of your compound can significantly impact its dissolution rate. Amorphous forms tend to dissolve more readily than highly crystalline ones.
-
DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere. Even small amounts of water can reduce its solvating power for certain organic compounds. Always use anhydrous, high-purity DMSO from a freshly opened bottle or one that has been properly stored to minimize water absorption.
-
Insufficient Mechanical Agitation: Simple inversion or gentle swirling may not be enough.
Initial Troubleshooting Steps:
-
Vortexing: Vigorously vortex the solution for 2-5 minutes.
-
Sonication: Use a bath sonicator for 10-15 minutes. The ultrasonic waves can help break down compound aggregates.
-
Gentle Warming: Warm the solution in a water bath to 30-40°C. Do not exceed 40°C, as prolonged exposure to higher temperatures can risk compound degradation.
Q2: I've dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous buffer or cell culture medium. Why is this happening and how can I fix it?
A2: This phenomenon, often called "crashing out," occurs because the compound is poorly soluble in the aqueous environment of your final solution. The DMSO concentration is high enough to keep it in solution in the stock, but upon dilution, the solvating capacity of the DMSO is lost, and the compound precipitates.
Strategies to Prevent Precipitation:
-
Optimize Final DMSO Concentration: For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. However, you may need to empirically determine the lowest DMSO concentration that maintains your compound's solubility in your specific aqueous medium.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in the solvent environment can sometimes prevent immediate precipitation.
-
Use of Co-solvents or Excipients: For in vivo or other specialized applications, the use of co-solvents like PEG400, or solubilizing agents such as cyclodextrins or Tween 80 in the final aqueous solution can help maintain solubility.
Q3: What is the maximum concentration of this compound I can dissolve in DMSO?
A3: While a precise, universal value is not published, the solubility will depend on the specific lot of the compound and the quality of the DMSO. It is best practice to experimentally determine the approximate solubility for your specific materials. A general starting point for compounds of this class is to aim for a stock solution in the range of 10-50 mM.
Q4: How should I store my DMSO stock solution of this compound?
A4: To ensure the stability and integrity of your compound:
-
Storage Temperature: Store stock solutions at -20°C or -80°C.
-
Aliquoting: To avoid multiple freeze-thaw cycles, which can lead to compound degradation and precipitation, aliquot the stock solution into single-use volumes.
-
Moisture Protection: Ensure your storage vials have tight-fitting caps to prevent moisture from entering, which can compromise solubility over time.
Troubleshooting Guide: A Step-by-Step Approach to Solubility Issues
This section provides a systematic workflow to address solubility challenges with this compound in DMSO.
Caption: Troubleshooting workflow for solubilizing this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol provides a general method for preparing a stock solution. The final concentration may need to be adjusted based on your experimentally determined solubility.
Materials:
-
This compound (MW: 203.20 g/mol )
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Bath sonicator (optional)
-
Water bath (optional)
Methodology:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 203.20 g/mol * 1000 mg/g = 2.032 mg
-
-
Weigh Compound: Accurately weigh 2.032 mg of the compound and transfer it to a suitable vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolution:
-
Cap the vial tightly and vortex for 2-5 minutes.
-
Visually inspect for any undissolved particles.
-
If particles remain, sonicate in a water bath for 10-15 minutes.
-
If necessary, warm the solution in a water bath at 30-40°C for 5-10 minutes with intermittent vortexing.
-
-
Storage: Once fully dissolved, aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C.
Protocol 2: Serial Dilution into Aqueous Medium
This protocol describes a method to minimize precipitation when diluting the DMSO stock into an aqueous buffer or cell culture medium.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate
Methodology:
-
Prepare Intermediate Dilutions (in DMSO):
-
Prepare a 1 mM intermediate stock by diluting 10 µL of the 10 mM stock with 90 µL of DMSO.
-
Prepare a 100 µM intermediate stock by diluting 10 µL of the 1 mM intermediate stock with 90 µL of DMSO.
-
-
Final Dilution into Aqueous Medium:
-
To prepare a 1 µM final solution in 1 mL of aqueous medium (final DMSO concentration of 0.1%):
-
Add 1 µL of the 1 mM DMSO intermediate stock to 999 µL of the pre-warmed (if applicable) aqueous medium.
-
-
To prepare a 10 µM final solution in 1 mL of aqueous medium (final DMSO concentration of 1%):
-
Add 10 µL of the 1 mM DMSO intermediate stock to 990 µL of the pre-warmed aqueous medium.
-
-
-
Mixing: Immediately after adding the DMSO stock to the aqueous medium, gently vortex or pipette up and down to ensure rapid and uniform mixing.
-
Visual Inspection: Visually inspect the final solution for any signs of precipitation. If the solution appears cloudy, further optimization of the final DMSO concentration or the use of solubilizing agents may be necessary.
Visualizing the Causality of Solubility Issues
The interplay between the compound's properties, the solvent, and the final aqueous environment dictates its solubility.
Caption: Key factors influencing the solubility of the target compound.
By understanding these contributing factors, researchers can make more informed decisions when troubleshooting solubility challenges. For further assistance, please do not hesitate to contact our technical support team.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Brand, S., Ko, E. J., Viayna, E., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, 60(17), 7284–7299. [Link]
-
Brand, S., Ko, E. J., Viayna, E., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, 60(17), 7284–7299. [Link]
-
Wikipedia. Dimethyl sulfoxide. [Link]
-
ResearchGate. How do I make a stock solution of a substance in DMSO? [Link]
-
ResearchGate. DMSO wont dilute my pure compound. How to solve this? [Link]
Sources
Technical Support Center: Stability of 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide in Aqueous Solution
Welcome to the technical support guide for 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide. This document is intended for researchers, scientists, and drug development professionals who are working with this compound and may encounter stability issues in aqueous media during their experiments. Here, we provide troubleshooting guidance and frequently asked questions (FAQs) to help you understand and mitigate potential degradation.
Introduction
This compound and its derivatives are of growing interest in medicinal chemistry.[1][2] Understanding the stability of this molecule in aqueous solution is critical for obtaining reliable and reproducible experimental results, from in vitro assays to formulation development. This guide will walk you through potential stability challenges and provide protocols for assessing the stability of your compound.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a decrease in the concentration of my this compound stock solution over time. What could be the cause?
A1: A decrease in concentration is likely due to chemical degradation. The primary suspected routes of degradation in an aqueous environment are hydrolysis and photodecomposition. The amide functional group is susceptible to hydrolysis, especially under acidic or basic conditions, which would cleave the carboxamide to form the corresponding carboxylic acid. Additionally, many triazole derivatives can be sensitive to light.[3][4][5]
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is expected to be significantly influenced by pH. Generally, amide hydrolysis is catalyzed by both acid and base. Therefore, you may observe increased degradation at pH values below 4 and above 8. The compound is likely to be most stable in the neutral pH range (approximately 6-7.5). It is crucial to buffer your aqueous solutions appropriately for your experiments.
Q3: Can temperature impact the stability of my compound in solution?
A3: Yes, temperature is a critical factor. Like most chemical reactions, the rate of hydrolysis and other degradation pathways will increase with temperature. For short-term storage of aqueous solutions, it is advisable to keep them refrigerated (2-8 °C). For long-term storage, freezing (-20 °C or -80 °C) is recommended, but you should first confirm the compound's stability to freeze-thaw cycles.
Q4: Is this compound sensitive to light?
Q5: Could the triazole ring itself degrade?
A5: The 1,2,3-triazole ring is generally considered to be quite stable.[6] However, under harsh conditions, such as strong acid and high temperatures, ring-opening or rearrangement reactions, like the Dimroth rearrangement, could potentially occur, although this is less common for carboxamide derivatives compared to other substituted triazoles.[7] The primary point of instability is more likely the exocyclic amide group.
Troubleshooting Guide
If you are encountering unexpected results or suspect compound degradation, follow this troubleshooting guide.
Visualizing the Problem: A Potential Degradation Pathway
The following diagram illustrates a hypothesized primary degradation pathway for this compound in aqueous solution, focusing on amide hydrolysis.
Caption: Hypothesized hydrolytic degradation of the parent compound.
| Issue | Potential Cause | Recommended Action |
| Loss of potency in biological assays | Compound degradation in assay media. | 1. Prepare fresh solutions of the compound before each experiment. 2. Assess the stability of the compound in the specific assay buffer under the experimental conditions (e.g., 37 °C for 24 hours). 3. Quantify the compound concentration by HPLC before and after the incubation period. |
| Appearance of new peaks in HPLC chromatogram | Formation of degradation products. | 1. Conduct a forced degradation study (see protocol below) to tentatively identify the degradation products. 2. Use a mass spectrometer (LC-MS) to identify the mass of the new peaks and compare them to potential degradation products (e.g., the carboxylic acid metabolite).[8][9] |
| Poor reproducibility between experiments | Inconsistent storage and handling of solutions. | 1. Standardize your solution preparation, storage (temperature and light protection), and handling procedures. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Always use calibrated pipettes and high-purity solvents. |
| Precipitation of the compound in aqueous buffer | Poor aqueous solubility. | 1. Determine the kinetic aqueous solubility of your compound at the desired pH.[1][2] 2. Consider using a co-solvent (e.g., DMSO, ethanol) if compatible with your experimental system, but be mindful that organic solvents can also affect stability. |
Experimental Protocols
To quantitatively assess the stability of your compound, a stability-indicating analytical method, typically HPLC, is required.
Protocol 1: Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can separate the parent compound from its degradation products.
1. Instrumentation and Conditions (Starting Point):
-
Instrument: HPLC system with a UV-Vis detector.[10]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in water.
-
Example Gradient: 10% Acetonitrile to 90% Acetonitrile over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Scan for lambda max (likely around 254-260 nm based on the phenyl and triazole chromophores).[10]
2. Method Validation:
-
Inject a solution of the pure compound to determine its retention time.
-
Perform a forced degradation study (Protocol 2) and inject the stressed samples.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent compound peak.
Protocol 2: Forced Degradation Study
This study will help you understand the degradation pathways under various stress conditions.
1. Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at 1 mg/mL.
-
For each condition, dilute the stock solution into the stressor solution to a final concentration of ~50 µg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 2, 6, and 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2, 6, and 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 2, 6, and 24 hours.
-
Photolytic Degradation: Expose a solution in a quartz cuvette to a photostability chamber (ICH Q1B option) for a defined period. A control sample should be wrapped in foil.
-
Thermal Degradation: Heat the aqueous solution at 60 °C for 24 hours.
3. Analysis:
-
At each time point, withdraw an aliquot, neutralize if necessary (e.g., add an equivalent amount of base to the acid-stressed sample), and dilute to the analytical concentration.
-
Analyze by the stability-indicating HPLC method.
-
Calculate the percentage of degradation.
Visualizing the Workflow: Stability Assessment
The following diagram outlines the workflow for assessing the aqueous stability of the compound.
Caption: Experimental workflow for kinetic stability studies.
Quantitative Data Summary
The following table presents an example of how to summarize stability data for this compound in different aqueous buffers at 40 °C.
| pH of Buffer | Time (hours) | % Parent Compound Remaining | Appearance |
| 4.0 (Acetate) | 0 | 100.0 | Clear, colorless |
| 6 | 92.5 | Clear, colorless | |
| 12 | 85.3 | Clear, colorless | |
| 24 | 72.1 | Clear, colorless | |
| 7.4 (Phosphate) | 0 | 100.0 | Clear, colorless |
| 6 | 99.8 | Clear, colorless | |
| 12 | 99.5 | Clear, colorless | |
| 24 | 98.9 | Clear, colorless | |
| 9.0 (Borate) | 0 | 100.0 | Clear, colorless |
| 6 | 90.1 | Clear, colorless | |
| 12 | 81.2 | Clear, colorless | |
| 24 | 65.8 | Clear, colorless |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
By following the guidance and protocols in this document, researchers can better understand and control the stability of this compound in their experiments, leading to more reliable and accurate scientific outcomes.
References
- Zhu, L., et al. (2018). Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification.
- Chen, J., et al. (2021). Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption.
-
Brand, S., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry. [Link]
- Muhammad, S., & Ahmed, A. (2021). Synthesis, characterization and photostability study of triazole derivatives. GSC Advanced Research and Reviews.
-
Willems, S., et al. (2022). Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors. ACS Agricultural Science & Technology. [Link]
- Muhammad, S., & Ahmed, A. (2021). Synthesis, characterization and photostability study of triazole derivatives.
-
Brand, S., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. PubMed Central. [Link]
-
Burgess, E. M., et al. (1968). Photochemical decomposition of 1H-1,2,3-triazole derivatives. Journal of the American Chemical Society. [Link]
- Li, H., et al. (2016). Degradation of 1,2,4-Triazole fungicides in the environment.
- Gmeiner, P., et al. (2013). Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds: Beyond the Dimroth rearrangement. The Journal of Organic Chemistry.
- Söğüt, O. Ü., & Akgül, M. (2022).
- Ekiert, R. J., & Krzek, J. (2014).
-
Das, S., et al. (2024). Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. Molecules. [Link]
- Al-Adiwish, W. M., et al. (2020). 5-Aminotetrazole as A Building Block For Multicomponent Reactions (Review).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 253350, this compound. PubChem. [Link]
- Dolzhenko, A., et al. (2005). Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via Cyclization of(het)aroylaminoguanidines in Aqueous Medium.
- Chen, X., et al. (2007). Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS.
- BenchChem. (2025). Application Notes and Protocols for the Quantification of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea. BenchChem.
- Dar'in, D., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino.
- Chen, X., et al. (2007). Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS.
-
Chen, X., et al. (2007). Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS. PubMed. [Link]
- Li, Y., et al. (2022). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. European Journal of Medicinal Chemistry.
- Giallombardo, C. (2020). Innovative analytical methods for the study of low and high weight molecules involved in diseases. IRIS UniGe.
- Yin, C., et al. (2022). N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. Molecules.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization and photostability study of triazole derivatives | GSC Advanced Research and Reviews [gsconlinepress.com]
- 5. Jagiellonian University Repository [ruj.uj.edu.pl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. usiena-air.unisi.it [usiena-air.unisi.it]
- 8. researchgate.net [researchgate.net]
- 9. Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Common Side Reactions in Triazole Synthesis
Welcome to the Technical Support Center for triazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of 1,2,3-triazoles, particularly via the widely used Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This resource provides in-depth, experience-based answers to frequently encountered problems, focusing on the mechanistic origins of side reactions and offering validated protocols for their mitigation.
Troubleshooting Guide & FAQs
This guide is structured around common experimental failures. Select the problem that best describes your observation to find targeted troubleshooting advice.
Issue 1: Low or No Yield of the Desired Triazole Product
A low or nonexistent yield is one of the most common yet frustrating outcomes. The causes are often multifaceted, ranging from catalyst deactivation to suboptimal reaction conditions.
Q: My CuAAC reaction is sluggish or fails completely, with starting materials remaining. What are the primary causes?
A: This issue almost always points to a problem with the catalytic system. The active catalyst in CuAAC is Copper(I), which is notoriously unstable and prone to oxidation to the inactive Cu(II) state, or disproportionation to Cu(II) and Cu(0).[1]
-
Cause A: Catalyst Oxidation. The presence of dissolved oxygen in the reaction mixture is a primary culprit for oxidizing the active Cu(I) catalyst to the inactive Cu(II) species.[1][2]
-
Expert Insight: While the addition of a reducing agent like sodium ascorbate is standard practice to regenerate Cu(I) from Cu(II), its capacity can be overwhelmed by excessive oxygen.[1] Simply capping the vial is a rudimentary but useful step to minimize continuous oxygen exposure.[3]
-
Solution: Rigorously deoxygenate all solvents and solutions before use. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles. Perform the reaction under a positive pressure of an inert gas.
-
-
Cause B: Catalyst Poisoning. Certain functional groups, particularly free thiols (e.g., from cysteine residues in bioconjugation) or other strong chelating agents, can bind tightly to the copper catalyst, sequestering it and preventing it from participating in the catalytic cycle.[2][3]
-
Expert Insight: Tris buffers are also known to slow CuAAC reactions due to copper binding.[3][4] Similarly, high concentrations (>0.2 M) of chloride ions can compete for copper coordination.[3][4]
-
Solution:
-
If possible, protect problematic functional groups like thiols before the reaction.
-
Increase the concentration of both the copper catalyst and the stabilizing ligand to outcompete the inhibitor.[2]
-
Add a sacrificial metal ion, such as Zn(II) or Ni(II), which can occupy the chelating sites and leave the copper catalyst free to react.[2][3]
-
Switch to non-coordinating buffers like HEPES, MOPS, or phosphate (if the catalyst is pre-mixed with a ligand to prevent precipitation).[3][4]
-
-
-
Cause C: Ineffective Catalyst/Ligand System. The choice of copper source, ligand, and reducing agent can significantly impact reaction efficiency.
-
Expert Insight: Using Cu(I) halides like CuI is not always ideal, as the iodide ion itself is a good ligand for Cu(I) and can interfere with the formation of the crucial copper-acetylide intermediate.[3][4] While TCEP was used as a reducing agent in early reports, it is now known that phosphines can bind copper and reduce azides, interfering with the reaction.[3][4]
-
Solution: The most reliable system for general use involves a Cu(II) salt (like CuSO₄) that is reduced in situ by an excess of sodium ascorbate.[1] This should be paired with a copper-stabilizing ligand.
-
Issue 2: Significant Byproduct Formation & Purification Challenges
The formation of side products not only consumes starting materials, reducing the yield, but also complicates purification, sometimes leading to inseparable mixtures.
Q: I've isolated a major byproduct with a mass corresponding to a dimer of my alkyne. What is this and how can I prevent it?
A: You are observing the result of Oxidative Homocoupling , commonly known as the Glaser or Glaser-Hay coupling.[2][5] This is the most prevalent side reaction in CuAAC, where two terminal alkynes couple to form a symmetrical 1,3-diyne.[2][6][7] This reaction is also catalyzed by copper, particularly in the presence of an oxidant like oxygen.[6][8]
-
Mechanism: The reaction proceeds through the formation of a copper(I) acetylide, which then undergoes oxidation, leading to the coupling of two acetylide units to form the diyne.[6]
-
Preventative Measures:
-
Rigorous Deoxygenation: This is the most critical step. As with preventing catalyst oxidation, thoroughly deoxygenate all reaction components.[2]
-
Use of Excess Reducing Agent: Maintaining a highly reducing environment with an adequate excess of sodium ascorbate helps keep the copper in the +1 oxidation state and disfavors the oxidative pathway.[2]
-
Employ a Stabilizing Ligand: Ligands like TBTA or THPTA not only accelerate the desired CuAAC reaction but also help suppress the homocoupling side reaction.[1][2]
-
The following diagram illustrates the desired CuAAC catalytic cycle and the primary off-cycle pathway leading to the Glaser coupling byproduct.
Caption: The desired CuAAC catalytic cycle versus the competing Glaser homocoupling side reaction.
Q: In my bioconjugation experiment, I'm observing protein damage, precipitation, or off-target labeling. What's causing this?
A: When working with sensitive biomolecules like proteins, the CuAAC reaction cocktail itself can be a source of damage.
-
Cause A: Reactive Oxygen Species (ROS) Generation. The combination of Cu(I)/Cu(II), a reducing agent (ascorbate), and oxygen is a potent system for generating ROS (e.g., hydroxyl radicals).[2][5] These highly reactive species can oxidize sensitive amino acid residues like histidine, methionine, cysteine, and tyrosine, leading to protein damage or inactivation.[2][9]
-
Solution:
-
Work under anaerobic conditions to limit the formation of ROS.[2]
-
Use a copper-chelating and accelerating ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) . THPTA is highly recommended for bioconjugation as it stabilizes Cu(I), accelerates the reaction, and can act as a sacrificial reductant, protecting the biomolecule from oxidative damage.[2][3]
-
Consider adding radical scavengers like aminoguanidine to the reaction mixture.[3]
-
-
-
Cause B: Ascorbate Byproduct Reactivity. The oxidized form of ascorbate (dehydroascorbic acid) can react with protein side chains, particularly arginine and lysine, causing unwanted modifications.[5][9]
-
Solution: The addition of aminoguanidine can help suppress these specific side reactions, though it is not otherwise beneficial and should be omitted if this is not a concern.[3]
-
Issue 3: Unexpected Product Isomers or Structures
While CuAAC is known for its high regioselectivity for the 1,4-isomer, other triazole synthesis methods or specific substrates can lead to different outcomes.
Q: My reaction produced a mixture of 1,4- and 1,5-disubstituted triazoles. I thought this reaction was regioselective?
A: You are likely performing a thermal Huisgen 1,3-dipolar cycloaddition , not a copper-catalyzed one. The uncatalyzed reaction, which typically requires elevated temperatures, proceeds through a concerted mechanism that has a high activation barrier and poor regioselectivity, often yielding a mixture of 1,4- and 1,5-isomers.[1][10][11]
-
Expert Insight: The copper catalyst is what fundamentally changes the mechanism from a concerted cycloaddition to a stepwise process involving a copper-acetylide intermediate, which exclusively directs the formation of the 1,4-regioisomer.[1][11] If you desire the 1,5-isomer specifically, a Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is the method of choice.[1][10]
Q: I used a sulfonyl azide and did not get the expected triazole. What happened?
A: Sulfonyl azides are a special case. Under copper catalysis, the initially formed N-sulfonyl triazole can be unstable. The strong electron-withdrawing nature of the sulfonyl group can lead to a ring-chain isomerization, followed by the loss of dinitrogen gas (N₂) to form an N-sulfonyl ketenimine as the final product instead of the triazole.[1] Careful analysis of your product's spectral data is required to identify this alternative structure.
Experimental Protocols & Data
Protocol 1: General Procedure for a Robust CuAAC Reaction
This protocol is designed to minimize common side reactions and is suitable for a wide range of small molecule substrates.
-
Reagent Preparation:
-
Prepare stock solutions of your alkyne (100 mM in DMSO), azide (100 mM in DMSO), CuSO₄·5H₂O (50 mM in deionized H₂O), and Sodium Ascorbate (1 M in deionized H₂O). The ascorbate solution should be made fresh.
-
Prepare a stock solution of a suitable ligand (e.g., THPTA) at 250 mM in deionized H₂O.
-
-
Solvent Deoxygenation: Take the required volume of your primary reaction solvent (e.g., a t-BuOH/H₂O mixture) and sparge with argon gas for 20-30 minutes.
-
Reaction Assembly (for a 1 mL final volume, 10 mM reaction):
-
In a reaction vial under an argon atmosphere, add 100 µL of the alkyne stock solution and 100 µL of the azide stock solution.
-
Add the deoxygenated reaction solvent (e.g., 750 µL).
-
Premix the Catalyst: In a separate microfuge tube, mix 10 µL of the CuSO₄ stock solution (0.5 µmol, 0.5 mol%) and 10 µL of the THPTA ligand stock solution (2.5 µmol, 2.5 mol%). Allow this to complex for 1-2 minutes. This pre-mixing is crucial, especially in phosphate buffers, to prevent precipitation.[3][4]
-
Add the premixed catalyst-ligand solution to the main reaction vial.
-
Initiate the reaction by adding 20 µL of the fresh sodium ascorbate stock solution (20 µmol, 20 mol%).
-
-
Reaction Execution: Seal the vial and stir at room temperature. Monitor the reaction progress by TLC or LC-MS.
Troubleshooting Workflow
When a reaction fails, a systematic approach is key. Use this workflow to diagnose the issue.
Caption: A systematic workflow for troubleshooting common CuAAC reaction failures.
Table 1: Key Reagents in CuAAC and Their Roles
| Component | Example(s) | Primary Role | Common Issues & Considerations |
| Copper Source | CuSO₄, Cu(OAc)₂, CuI | Provides the catalytic Cu(I) species. | Cu(II) sources require an in situ reductant. Cu(I) halides can be inhibitory.[3][4] |
| Reducing Agent | Sodium Ascorbate | Reduces Cu(II) to the active Cu(I) state and maintains a reducing environment. | Must be in excess. Solution should be made fresh. Can generate ROS with O₂.[1][2] |
| Ligand | THPTA, TBTA | Stabilizes Cu(I), accelerates the reaction, prevents precipitation, and can protect biomolecules.[1][2][3] | Essential for bioconjugation and challenging reactions. The ligand:Cu ratio can be critical.[12] |
| Solvent | H₂O, t-BuOH, DMSO, DMF | Solubilizes reactants and influences reaction rate. | Must be deoxygenated. Protic solvents are often preferred. Some buffers (Tris) can inhibit the reaction.[3][4] |
| Azide Substrate | Alkyl, Aryl, Sulfonyl | 1,3-Dipole component. | Low molecular weight azides can be hazardous and explosive; handle with care.[13][14] Sulfonyl azides can undergo rearrangement.[1] |
| Alkyne Substrate | Terminal Alkynes | Dipolarophile component. | Prone to oxidative homocoupling (Glaser coupling).[2][5] |
References
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. [Link]
-
Hein, C. D., Liu, X. M., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459-2467. [Link]
-
Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology. Retrieved January 15, 2026, from [Link]
-
Wikipedia. (n.d.). Organic azide. Retrieved January 15, 2026, from [Link]
-
ACS Publications. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Retrieved January 15, 2026, from [Link]
-
ScienceDirect. (n.d.). Extent of the oxidative side-reactions to peptides and proteins during CuAAC reaction. Retrieved January 15, 2026, from [Link]
-
National Institutes of Health. (2014). Peptide Conjugation via CuAAC 'Click' Chemistry. Retrieved January 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved January 15, 2026, from [Link]
-
Royal Society of Chemistry. (2019). Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. Faraday Discussions. [Link]
-
National Institutes of Health. (2020). Vinyl azides in organic synthesis: an overview. Retrieved January 15, 2026, from [Link]
-
University of Pittsburgh. (2013). Safe Handling of Azides. Retrieved January 15, 2026, from [Link]
-
SciSpace. (2019). Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. Retrieved January 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved January 15, 2026, from [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved January 15, 2026, from [Link]
-
National Institutes of Health. (2010). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Retrieved January 15, 2026, from [Link]
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Click Chemistry [organic-chemistry.org]
- 11. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 12. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic azide - Wikipedia [en.wikipedia.org]
- 14. safety.pitt.edu [safety.pitt.edu]
Technical Support Center: Optimizing Phenyl-Triazole Formation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Welcome to the technical support center for the optimization of phenyl-triazole formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." Here, we will delve into the nuances of reaction optimization, addressing common challenges to enhance the efficiency and success of your synthetic endeavors.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is dedicated to resolving specific problems you may encounter during the synthesis of phenyl-triazoles using CuAAC.
Issue 1: Low or No Yield of the Desired Phenyl-Triazole Product
This is one of the most frequent challenges in CuAAC reactions. Several factors can contribute to a low or nonexistent yield.[1]
Possible Causes & Step-by-Step Solutions:
-
Inactive Catalyst: The CuAAC reaction relies on the Copper(I) oxidation state as the active catalyst.[2][3]
-
Solution: If you are using a Copper(II) salt, such as copper(II) sulfate (CuSO₄), it is crucial to add a reducing agent to generate Cu(I) in situ. Sodium ascorbate is the most common and effective reducing agent for this purpose.[2][4][5][6] Ensure that a slight excess of the reducing agent is used to counteract any dissolved oxygen that can re-oxidize Cu(I) to the inactive Cu(II) state.[3][7] If you are using a Cu(I) salt (e.g., CuI, CuBr), ensure it has not been visibly oxidized (often indicated by a green or blue discoloration) due to improper storage or exposure to air.[1]
-
-
Insufficient Catalyst or Ligand: In reactions involving complex molecules, particularly bioconjugation, substrates like proteins can sequester the copper catalyst, making it unavailable for the reaction.[8]
-
Solution: Increasing the concentration of both the copper salt and a suitable accelerating ligand can overcome this issue. For reactions with sensitive biomolecules, it is recommended to use at least five equivalents of a ligand like THPTA relative to the copper source. This not only protects the catalyst but also safeguards the biomolecules from potential oxidative damage.[7][8][9]
-
-
Inappropriate Solvent: While the CuAAC reaction is known for its tolerance to a wide range of solvents, the solubility of your specific phenyl azide and alkyne reactants is paramount.[1][4]
-
Solution: If your reactants are not fully dissolved, consider using a co-solvent system. Mixtures of water with organic solvents like DMSO, DMF, or t-BuOH are often effective.[1][4][10] For many applications, water is an excellent solvent, and its use can even accelerate the reaction rate.[1][3] However, avoid acetonitrile as it can strongly coordinate to Cu(I) and inhibit the reaction.[4][10]
-
-
Low Reaction Temperature: Many CuAAC reactions proceed efficiently at room temperature.[1][11] However, for less reactive substrates or when catalyst sequestration is suspected, gentle heating can be beneficial.[1]
-
Solution: Gradually increase the reaction temperature, for example, to 40-50°C, while monitoring the reaction progress. Be mindful of the thermal stability of your starting materials and product.[1]
-
-
Steric Hindrance: Bulky substituents near the azide or alkyne functional groups can sterically hinder the approach of the reactants and the catalyst.[1]
Issue 2: Formation of Side Products
The appearance of unexpected products can complicate purification and reduce the yield of your desired phenyl-triazole.
Possible Causes & Step-by-Step Solutions:
-
Oxidative Homocoupling (Glaser Coupling): In the presence of oxygen, the Cu(I) catalyst can promote the oxidative homocoupling of your terminal alkyne, leading to the formation of a diacetylene byproduct.[7]
-
Solution: Ensure your reaction is adequately protected from oxygen. While not always necessary to perform under a strictly inert atmosphere, capping the reaction vessel can minimize oxygen exposure.[7] The use of an excess of a reducing agent like sodium ascorbate is also critical to maintain the copper in the Cu(I) state and prevent this side reaction.[3][7]
-
-
Reaction with Ascorbate Byproducts: In bioconjugation reactions, byproducts of ascorbate oxidation can sometimes react with amine groups on proteins, leading to modifications or aggregation.[9][12]
Issue 3: Reaction Mixture Color Change and Precipitation
Observing a color change and the formation of a precipitate is common in CuAAC reactions.
Possible Causes & Explanations:
-
Color Change: The color of the reaction mixture can change as the oxidation state of the copper catalyst fluctuates. This is a normal observation.
-
Precipitation: The precipitate could be your desired phenyl-triazole product, which may be insoluble in the reaction solvent.[4] In some cases, it could also be an insoluble copper species.
-
Action: If you suspect the precipitate is your product, you can often isolate it by simple filtration, which is a significant advantage of click chemistry.[4] If the precipitate is not your product, further analysis will be needed to identify it and troubleshoot accordingly.
-
Frequently Asked Questions (FAQs)
This section addresses common questions about optimizing the reaction conditions for phenyl-triazole formation.
Q1: What is the optimal copper source for the CuAAC reaction?
While various copper sources can be employed, including Cu(I) salts like CuI and CuBr, the in situ generation of the Cu(I) catalyst from a Cu(II) salt like CuSO₄ and a reducing agent like sodium ascorbate is highly convenient and generally provides reproducible results.[4][5] This method also eliminates the need for a base in the reaction.[4]
Q2: Is a ligand always necessary for the CuAAC reaction?
While the reaction can proceed without a ligand, using a copper-stabilizing ligand is highly recommended.[5] Ligands play a crucial role in:
-
Stabilizing the Cu(I) catalyst: They protect the active Cu(I) from oxidation and disproportionation.[2][13]
-
Accelerating the reaction rate: Ligands can significantly increase the speed of the cycloaddition.[2][13][14]
-
Increasing solubility: They can help to solubilize the copper catalyst in the reaction medium.[2]
Commonly used ligands include TBTA (tris(benzyltriazolylmethyl)amine) for organic solvents and the water-soluble THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) for aqueous media, which is particularly useful for bioconjugation.[2][13][15]
Q3: How do I choose the right solvent for my reaction?
The choice of solvent depends on the solubility of your phenyl azide and alkyne. The CuAAC reaction is remarkably versatile and can be performed in a variety of solvents, including mixtures of water with alcohols, DMSO, and DMF.[4] In many instances, using water as a solvent or co-solvent can lead to a rate acceleration.[3] It is advisable to avoid nitrile-based solvents like acetonitrile due to their strong coordination with the copper catalyst.[4]
Q4: What is the ideal temperature for phenyl-triazole formation?
Many CuAAC reactions proceed efficiently at room temperature.[11] However, if the reaction is sluggish due to sterically hindered substrates or other factors, gentle heating (e.g., to 50°C) can be beneficial.[16] It's important to consider the thermal stability of your reactants and product when increasing the temperature.
Q5: How can I monitor the progress of my CuAAC reaction?
The progress of the reaction can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy by observing the disappearance of the starting materials and the appearance of the triazole product. For high-throughput screening or optimization, fluorogenic assays using a coumarin azide have proven to be invaluable.[9][12]
Experimental Protocols & Data
General Protocol for Phenyl-Triazole Synthesis
This protocol provides a general starting point for the synthesis of a 1,4-disubstituted phenyl-triazole.
-
To a solution of the phenyl azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in a suitable solvent (e.g., a 1:1 mixture of t-BuOH and water), add an aqueous solution of CuSO₄·5H₂O (0.01-0.1 eq).[11]
-
To this mixture, add a freshly prepared aqueous solution of sodium ascorbate (0.02-0.2 eq).[11]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, if the product precipitates, it can be isolated by filtration. Otherwise, the product can be extracted with an appropriate organic solvent. Further purification can be achieved by column chromatography if necessary.
| Parameter | Recommended Starting Conditions | Troubleshooting Considerations |
| Copper Source | CuSO₄·5H₂O (1-10 mol%) | Use fresh Cu(I) salts if preferred; ensure they are not oxidized. |
| Reducing Agent | Sodium Ascorbate (2-20 mol%) | Use a fresh solution; a slight excess is beneficial. |
| Ligand (Optional) | THPTA or BTTAA (for aqueous) | Highly recommended, especially for sensitive substrates. |
| TBTA (for organic) | Use 1-5 equivalents relative to copper. | |
| Solvent | t-BuOH/H₂O, DMSO/H₂O, DMF/H₂O | Ensure all reactants are soluble. Avoid acetonitrile.[4][10] |
| Temperature | Room Temperature | Increase to 40-60°C for slow reactions. |
| Reaction Time | 1-24 hours | Monitor by TLC/LC-MS to determine completion. |
Visualizing the CuAAC Catalytic Cycle and Troubleshooting
Catalytic Cycle of the CuAAC Reaction
Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Troubleshooting Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jenabioscience.com [jenabioscience.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lumiprobe.com [lumiprobe.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of Carboxamide Derivatives
Welcome to the Technical Support Center for Carboxamide Derivative Purification. Carboxamides are a cornerstone functional group in pharmaceuticals, agrochemicals, and materials science. However, their unique physicochemical properties—such as high polarity, hydrogen bonding capabilities, and varying stability—often present significant purification challenges.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice. Moving beyond simple protocols, we will explore the underlying chemical principles to empower you to make informed decisions during your purification workflows.
Structure of This Guide
This center is organized into the most common purification techniques and challenges. You can navigate directly to the section most relevant to your current issue:
-
Part 1: Frequently Asked Questions (FAQs) about Carboxamide Properties
-
Part 2: Troubleshooting Chromatographic Purification
-
Part 3: Overcoming Crystallization & Recrystallization Hurdles
-
Part 4: Optimizing Aqueous Work-ups & Extractions
-
Part 5: Managing Stability and Preventing Degradation
Part 1: FAQs - Understanding Your Carboxamide
A successful purification strategy begins with a solid understanding of the molecule's inherent properties.
Q1: Why is my carboxamide showing poor solubility in common organic solvents?
A1: The poor solubility of many carboxamides stems from the strong intermolecular hydrogen bonds formed between the N-H and C=O groups of adjacent molecules. This creates a stable crystal lattice that requires significant energy to disrupt.
-
Primary Amides (R-CONH₂): These are often the least soluble due to the presence of two N-H protons, allowing for extensive hydrogen-bonded networks.
-
Secondary Amides (R-CONHR'): Still capable of strong hydrogen bonding, their solubility is generally better than primary amides but highly dependent on the R and R' groups.
-
Tertiary Amides (R-CONR'R''): Lacking an N-H proton, they cannot act as hydrogen bond donors. Their polarity is dominated by the C=O group, making them significantly more soluble in a wider range of organic solvents.
For particularly stubborn compounds, consider solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as a last resort for techniques like crystallization, though their high boiling points can complicate removal.[1]
Q2: What are the most common impurities I should expect from an amide coupling reaction?
A2: The impurity profile heavily depends on the coupling reagents used. Being aware of these byproducts is crucial for designing an effective purification strategy.
| Coupling Reagent Class | Common Reagent(s) | Key Byproducts & Removal Strategy |
| Carbodiimides | DCC, DIC, EDC | Byproducts: Dicyclohexylurea (DCU), Diisopropylurea, Ethyl-(N',N'-dimethylamino)propyl urea.[2] Strategy: DCU is poorly soluble in many organic solvents and can often be removed by filtration. Byproducts from EDC (a water-soluble carbodiimide) are typically removed with an aqueous wash. |
| Aminium/Uronium | HATU, HBTU | Byproducts: Tetramethylurea, HOBt/HOAt-related species. Strategy: These are generally polar and can be removed by aqueous washes or silica gel chromatography. |
| Phosphonium | PyBOP, PyAOP | Byproducts: Hexamethylphosphoramide (HMPA), triphenylphosphine oxide. Strategy: These byproducts can be persistent. HMPA is water-soluble. Triphenylphosphine oxide can sometimes be removed by precipitation from nonpolar solvents or by chromatography. |
Additionally, unreacted starting materials (carboxylic acid and amine) and byproducts from side reactions like racemization are common impurities to consider.[3]
Part 2: Troubleshooting Chromatographic Purification
Chromatography is the workhorse of purification, but carboxamides can be challenging.
Q3: I'm seeing severe peak tailing for my basic carboxamide on a C18 column. What's happening and how do I fix it?
A3: This is a classic problem caused by secondary interactions between the basic nitrogen of your amide and acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[4] This leads to a mixed-mode retention mechanism, causing the peak to tail.
The Solution: Control the Ionization State.
The goal is to ensure a consistent interaction with the stationary phase. This is achieved by controlling the pH of the mobile phase.
Step-by-Step Protocol:
-
Determine Analyte pKa: If known, find the pKa of your basic carboxamide.
-
Adjust Mobile Phase pH: Add a mobile phase modifier to adjust the pH to be at least 2 pH units below the analyte's pKa.[4] This ensures your basic compound is fully protonated (ionized) and the silanol groups are non-ionized, minimizing unwanted interactions.[5]
-
Choose an Appropriate Modifier:
-
Formic Acid (0.1%): A common first choice, effective and volatile for easy removal.[6]
-
Trifluoroacetic Acid (TFA) (0.05-0.1%): A stronger acid, very effective at suppressing silanol interactions but can be difficult to remove and may suppress MS signal.[7]
-
Buffers: For precise pH control, use a buffer system like phosphate or formate, ensuring it is soluble in your mobile phase composition.
-
Visualizing the Troubleshooting Process:
Caption: Troubleshooting flowchart for HPLC peak tailing.
Q4: My highly polar carboxamide is not retaining on my C18 column (eluting in the void volume). What are my options?
A4: This is a common issue with polar molecules in reversed-phase chromatography, where the stationary phase is non-polar.[8][9] Your compound has a higher affinity for the polar mobile phase than the non-polar C18 chains.
Strategies for Retaining Polar Carboxamides:
-
Use a 100% Aqueous Mobile Phase: This is the most polar mobile phase possible in reversed-phase. However, standard C18 columns can suffer from "phase collapse" or "dewetting" under these conditions, leading to irreproducible retention times.[10]
-
Solution: Use an "aqueous stable" C18 column (with polar end-capping or a polar-embedded ligand) designed for these conditions.
-
-
Switch to HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC is designed specifically for highly polar compounds. It uses a polar stationary phase (like bare silica, amide, or cyano) and a mobile phase with a high percentage of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[11] In HILIC, increasing the aqueous portion of the mobile phase decreases retention.
-
Consider Normal Phase Chromatography: This technique uses a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/ethyl acetate).[12] It is excellent for compounds soluble in organic solvents but not in water.[13]
Q5: What is Supercritical Fluid Chromatography (SFC), and when should I consider it for my carboxamide?
A5: SFC is a powerful purification technique that uses supercritical CO₂ as the main mobile phase, often with a small amount of an organic co-solvent like methanol.[14] It is considered a "green" alternative to normal-phase HPLC, offering several advantages.
When to Use SFC for Carboxamides:
-
Chiral Separations: SFC is a leading technique for separating enantiomers of chiral carboxamides, often providing faster and more efficient separations than HPLC.[15][16]
-
High-Throughput Purification: SFC runs are significantly faster than HPLC due to the low viscosity of the mobile phase, allowing for rapid purification of compound libraries.[17]
-
Difficult Separations: Amide-based stationary phases in SFC can offer unique selectivity for complex mixtures of drug-like molecules that are difficult to resolve by HPLC.[18]
Part 3: Overcoming Crystallization & Recrystallization Hurdles
Crystallization can be the most effective method for achieving high purity, but it often requires patience and optimization.[19]
Q6: My carboxamide "oils out" instead of crystallizing. How can I promote crystal formation?
A6: "Oiling out" occurs when the compound's solubility decreases so rapidly that it comes out of solution as a liquid phase before it has time to form an ordered crystal lattice. This is common with impurities or when cooling a solution too quickly.
Troubleshooting Protocol for Oiling Out:
-
Re-heat the Solution: Add a small amount of additional solvent to fully re-dissolve the oil.
-
Slow Down the Cooling Process:
-
Allow the flask to cool slowly to room temperature on the benchtop.
-
Insulate the flask (e.g., with glass wool or by placing it in a large beaker of warm water) to slow the cooling rate further.
-
-
Use a More Dilute Solution: Oiling out is more common in supersaturated solutions. Start with a slightly larger volume of solvent.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, saturated solution to initiate crystallization.
Q7: I can't find a single solvent that works for recrystallization. What should I do?
A7: A two-solvent system is the answer. This is one of the most powerful techniques for recrystallization.[20]
The Principle: You need a pair of miscible solvents with opposing properties:
-
Solvent 1 ("Soluble"): A solvent in which your carboxamide is highly soluble, even at room temperature.
-
Solvent 2 ("Insoluble" or "Anti-solvent"): A solvent in which your carboxamide is poorly soluble, even when hot.
Step-by-Step Two-Solvent Recrystallization:
-
Dissolve your crude compound in the minimum amount of the hot "soluble" solvent.
-
While the solution is still hot, slowly add the "insoluble" solvent dropwise until you see persistent cloudiness (turbidity). This indicates you have reached the point of saturation.
-
Add one or two drops of the hot "soluble" solvent to just re-clarify the solution.
-
Allow the solution to cool slowly. Crystals should form as the solubility decreases.
Common Two-Solvent Systems:
| "Soluble" Solvent | "Insoluble" (Anti-Solvent) |
| Ethanol | Water |
| Acetone | Hexane |
| Ethyl Acetate | Hexane |
| Dichloromethane | Hexane |
| Tetrahydrofuran (THF) | Hexane |
Part 4: Optimizing Aqueous Work-ups & Extractions
Liquid-liquid extraction is a critical step for removing bulk impurities after a reaction.[21]
Q8: How do I effectively remove an unreacted carboxylic acid starting material from my neutral carboxamide product?
A8: This is achieved by an acid-base extraction. The goal is to chemically modify the impurity to make it soluble in the aqueous layer, while your desired product remains in the organic layer.
Protocol for Removing Acidic Impurities:
-
Dissolve the crude reaction mixture in an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash with a weak base: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) solution of sodium hydroxide (NaOH).
-
Shake and Separate: Stopper the funnel, invert, and vent frequently to release any CO₂ gas that may form. Shake gently, then allow the layers to separate.
-
Drain the Aqueous Layer: The deprotonated carboxylic acid (now a carboxylate salt) will be in the aqueous layer. Drain and discard it.
-
Repeat: Perform the basic wash one or two more times to ensure complete removal of the acid.
-
Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water before drying with a drying agent (e.g., MgSO₄ or Na₂SO₄).
Sources
- 1. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. hepatochem.com [hepatochem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. labveda.com [labveda.com]
- 8. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 9. chromtech.com [chromtech.com]
- 10. hplc.eu [hplc.eu]
- 11. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 12. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 13. youtube.com [youtube.com]
- 14. Evaluation of an amide-based stationary phase for supercritical fluid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chiral separation of amides using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. researchgate.net [researchgate.net]
- 19. scs.illinois.edu [scs.illinois.edu]
- 20. Purification [chem.rochester.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
troubleshooting failed 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide reactions
<Technical Support Center: 5-Amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide Synthesis >
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this specific synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible reaction.
Section 1: The Core Synthesis Pathway & Mechanism
The most common and reliable route to synthesizing the this compound core involves the base-promoted cyclization of phenyl azide with 2-cyanoacetamide.[1][2] This reaction is a variation of the Dimroth rearrangement, a powerful tool in heterocyclic chemistry for the synthesis of 5-aminotriazoles.[3]
Understanding the mechanism is critical for effective troubleshooting. The reaction proceeds via a nucleophilic attack of the deprotonated 2-cyanoacetamide on the terminal nitrogen of the phenyl azide, followed by an intramolecular cyclization and tautomerization to yield the stable aromatic triazole ring.
Caption: Generalized mechanism for the synthesis of the target triazole.
Section 2: Frequently Asked Questions (FAQs)
Q1: My reaction has failed to produce any product. What are the most common initial checks?
A1: When faced with a complete reaction failure, systematically verify the fundamentals:
-
Reagent Integrity: Confirm the purity and stability of your phenyl azide and 2-cyanoacetamide. Phenyl azide can decompose over time, especially if exposed to light or heat. 2-cyanoacetamide can hydrolyze.
-
Base Activity: Ensure your base is not expired or deactivated. Sodium ethoxide (NaOEt) and sodium methoxide (NaOMe) are hygroscopic and will lose potency if improperly stored. Use freshly prepared or properly stored base.
-
Solvent Quality: The solvent (typically ethanol or methanol) must be anhydrous. Water can interfere with the base and quench the necessary carbanion intermediate.
Q2: The yield of my reaction is consistently low (<30%). What factors have the largest impact on yield?
A2: Low yields are a frequent challenge and often point to suboptimal reaction conditions or competing side reactions.[4][5] Key areas to investigate include:
-
Reaction Temperature: While the reaction is often run at reflux, excessively high temperatures can lead to the decomposition of the azide starting material and the triazole product.[4] Consider running the reaction at a lower temperature for a longer period.
-
Stoichiometry: Ensure an appropriate molar ratio of reactants. A slight excess of the azide or cyanoacetamide may be beneficial, but a large excess can complicate purification.
-
Base-Catalyzed Side Reactions: The Dimroth rearrangement itself can be influenced by the reaction medium.[6][7] The choice and amount of base are critical. Too much base can promote side reactions, such as the hydrolysis of the carboxamide or cyano group.
Q3: My final product is impure, showing multiple spots on TLC. What are the likely side products?
A3: Impurities often arise from unreacted starting materials or the formation of isomers and side products.
-
Unreacted Starting Materials: Phenyl azide and 2-cyanoacetamide can persist if the reaction does not go to completion.
-
Hydrolysis Products: If water is present, 2-cyanoacetamide can hydrolyze to cyanoacetic acid or malonamide. The final product's carboxamide group can also be hydrolyzed to a carboxylic acid under harsh basic conditions.
-
Isomeric Triazoles: While the desired 5-amino isomer is generally the thermodynamic product, kinetic formation of other isomers is possible, though less common in this specific synthesis. The Dimroth rearrangement is a key pathway that helps ensure the formation of the 5-amino substituted triazole.[3]
Section 3: Detailed Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving specific experimental failures.
Problem 1: No Product Formation or Incomplete Conversion
If initial checks from the FAQ section don't resolve the issue, a more detailed investigation is required.
Potential Cause A: Ineffective Base or Deprotonation The first step, the deprotonation of 2-cyanoacetamide, is critical. If the carbanion is not formed efficiently, the reaction will not proceed.
-
Troubleshooting Steps:
-
Select an Appropriate Base: The pKa of the base's conjugate acid should be significantly higher than that of the α-proton on 2-cyanoacetamide (~pKa 11).
-
Verify Base Strength: Use a fresh, anhydrous base. If using a solution, titrate it to confirm its concentration.
-
Optimize Base Stoichiometry: Use at least one full equivalent of the base. A slight excess (1.1-1.2 eq) can help drive the initial deprotonation.
-
| Base | Common Solvent | pKa of Conjugate Acid | Notes |
| Sodium Ethoxide (NaOEt) | Ethanol | ~16 | Classic choice, highly effective when anhydrous. |
| Sodium Methoxide (NaOMe) | Methanol | ~15.5 | Similar to NaOEt, effective and common. |
| Potassium tert-Butoxide | THF, Dioxane | ~17 | A stronger, non-nucleophilic base. Useful if ester side reactions are a concern. |
| Cesium Carbonate (Cs₂CO₃) | DMF, DMSO | ~10.3 (first diss.) | A milder base, known to be effective in promoting similar cycloadditions.[8] |
Potential Cause B: Phenyl Azide Instability Aryl azides are energetic compounds and can decompose, especially under thermal stress or in the presence of acid/metal contaminants.
-
Troubleshooting Steps:
-
Analytical Confirmation: Before use, run a quick ¹H NMR or IR spectrum of your phenyl azide to confirm its integrity. Look for the characteristic azide stretch in the IR spectrum (~2100 cm⁻¹).
-
Controlled Addition: Instead of adding all the phenyl azide at the beginning, consider a slow, portion-wise, or syringe-pump addition to the reaction mixture at reflux. This keeps the instantaneous concentration of the azide low, minimizing decomposition.
-
Problem 2: Low Yield and Formation of Byproducts
When the reaction works but the yield is poor, the focus shifts to optimizing conditions and minimizing side reactions.
Caption: A decision tree for troubleshooting low reaction yields.
Potential Cause A: The Dimroth Rearrangement Equilibrium The Dimroth rearrangement is often reversible and can be influenced by factors like pH, solvent, and temperature.[6][9] While the 5-amino isomer is typically the most stable, harsh conditions could potentially lead to an unfavorable equilibrium or decomposition.
-
Troubleshooting Steps:
-
Moderate Temperature: Avoid prolonged heating at very high temperatures. Refluxing in ethanol (~78°C) is generally sufficient.
-
Controlled pH during Work-up: When neutralizing the reaction, do so carefully. Extreme pH in either direction can promote unwanted side reactions. Aim for a near-neutral pH before extraction.
-
Potential Cause B: Inefficient Work-up and Purification The target molecule has both a primary amine and a carboxamide group, which can impart some water solubility, leading to loss during aqueous extraction.
-
Troubleshooting Steps:
-
Minimize Aqueous Washes: If possible, reduce the number of water washes during the work-up.
-
Brine Wash: Use a saturated NaCl (brine) solution for the final wash to help "salt out" the product from the aqueous layer and reduce its solubility.
-
Purification Method: While column chromatography can be effective, recrystallization is often a better method for this type of compound to obtain high purity.[10] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).
-
Section 4: Standardized Protocols
Protocol 1: Recommended Synthesis of this compound
This protocol is a robust starting point for optimization.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous ethanol (10 mL per 10 mmol of limiting reagent).
-
Add Base: Add sodium ethoxide (1.1 equivalents) to the ethanol and stir until dissolved.
-
Add Cyanoacetamide: Add 2-cyanoacetamide (1.0 equivalent) to the basic solution and stir for 15 minutes at room temperature to ensure complete deprotonation.
-
Add Azide: Add phenyl azide (1.05 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to a gentle reflux (~78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexanes eluent).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly add water to quench the reaction, which may cause the product to precipitate.
-
Neutralize the mixture carefully with dilute HCl (e.g., 1M) to a pH of ~7.
-
If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry.
-
If no precipitate forms, remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate (3x volumes).
-
-
Purification:
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol) to yield the pure product.
-
Protocol 2: Analytical Characterization
-
¹H NMR: Expect characteristic signals for the phenyl protons, a broad singlet for the amino (-NH₂) protons, and two distinct broad singlets for the carboxamide (-CONH₂) protons.
-
¹³C NMR: Look for the characteristic signals of the triazole ring carbons (~140-150 ppm) and the carbonyl carbon of the carboxamide (~160-170 ppm).
-
Mass Spectrometry (MS): Confirm the molecular weight of the product via ESI-MS to verify the [M+H]⁺ ion.
-
Infrared (IR) Spectroscopy: Key peaks include N-H stretches for the amine and amide (~3100-3400 cm⁻¹), a C=O stretch for the amide (~1650 cm⁻¹), and the absence of the strong azide peak (~2100 cm⁻¹) from the starting material.
References
-
Dimroth, O. (1909). Ueber intramolekulare Umlagerungen. Umlagerungen in der Reihe des 1, 2, 3-Triazols. Justus Liebig's Annalen der Chemie, 364(2), 183-226. Available from: [Link]
-
Krasnova, E. A., & Shiryaev, G. V. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds, 57, 1-22. Available from: [Link]
-
Wang, Y., et al. (2020). Transition-metal-free synthesis of 5-amino-1,2,3-triazoles via nucleophilic addition/cyclization of carbodiimides with diazo compounds. Organic Chemistry Frontiers, 7(1), 78-83. Available from: [Link]
-
De Rycker, M., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, 60(13), 5585–5597. Available from: [Link]
-
Rashad, A. E., et al. (2026). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Current Organic Chemistry, 30(4), 233-244. Available from: [Link]
-
De Rycker, M., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, 60(13), 5585–5597. Available from: [Link]
-
ResearchGate. (n.d.). Base-catalyzed Dimroth rearrangement mechanism. Available from: [Link]
-
Zhang, J., et al. (2021). Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. Journal of Materials Chemistry A, 9, 13076-13083. Available from: [Link]
-
Mo, A. H., et al. (2019). Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. Frontiers in Chemistry, 7, 773. Available from: [Link]
-
ResearchGate. (2015). Can anyone tell me what is the problem in the synthesis of 1,2,4 triazole from aminoguanidinium hydrogen carbonate but the yield is much low? Available from: [Link]
-
Baxendale, I. R., et al. (2011). A fully automated, multistep flow synthesis of 5-amino-4-cyano-1,2,3-triazoles. Organic & Biomolecular Chemistry, 9, 1945-1953. Available from: [Link]
-
Fathalla, W., et al. (2021). Dimroth rearrangement-based synthesis of novel derivatives of[3][6]selenazolo[5,4-e][3][4]triazolo[1,5-c]pyrimidine as a new class of selenium-containing heterocyclic architecture. Amino Acids, 53, 821–833. Available from: [Link]
-
ResearchGate. (n.d.). Base-catalyzed Dimroth rearrangement mechanism of compound (6). Available from: [Link]
-
Ilkin, V. G., et al. (2020). The Dimroth Rearrangement of 5-Amino-1-Aryl-1,2,3-Triazole-4-Carbothioamides. Chemistry of Heterocyclic Compounds, 56, 1290-1295. Available from: [Link]
-
Glushkov, D. S., et al. (2022). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 27(19), 6271. Available from: [Link]
-
Chen, Y.-C., et al. (2019). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 84(15), 9695–9705. Available from: [Link]
Sources
- 1. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dimroth rearrangement-based synthesis of novel derivatives of [1,3]selenazolo[5,4-<i>e</i>][1,2,4]triazolo[1,5-<i>c</i>]pyrimidine as a new class of selenium-containing heterocyclic architecture - ProQuest [proquest.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Prevention of Triazole Compound Degradation
Welcome to the technical support center for the handling and storage of triazole compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile heterocyclic molecules. The stability of your triazole compound is paramount for the accuracy and reproducibility of your experiments and the efficacy of potential therapeutic agents. This resource provides in-depth, field-proven insights into preventing degradation, complete with troubleshooting guides and validated protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause triazole degradation?
The degradation of triazole compounds is primarily influenced by environmental and chemical factors. The main pathways include:
-
Oxidation: Radical-mediated oxidation is a significant degradation pathway, especially for amorphous or solid-state compounds exposed to air.[1] This often involves the abstraction of a hydrogen atom, followed by the addition of molecular oxygen to form hydroperoxides.[1]
-
Photodegradation: Exposure to UV-Vis radiation can cause considerable degradation, with the extent depending heavily on the specific chemical structure of the triazole derivative.[2][3] Some triazoles, like itraconazole and posaconazole, are particularly susceptible.[2][3]
-
Thermal Degradation: High temperatures can initiate decomposition. The thermal stability varies between isomers; for instance, 1,2,4-triazole is generally more thermally stable than 1,2,3-triazole.[4][5]
-
Hydrolysis: While the triazole ring itself is relatively stable against hydrolysis, substituents on the ring can be susceptible, particularly under non-neutral pH conditions.[6]
Q2: What are the ideal general storage conditions for triazole compounds?
For optimal stability, triazole compounds should be stored in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines for stability testing.[7][8][9][10]
| Parameter | Recommended Condition | Rationale |
| Temperature | Controlled Room Temperature (20-25°C) or Refrigerated (2-8°C) | Minimizes thermal degradation and slows down other chemical reactions. |
| Humidity | Low humidity (<60% RH) | Reduces the risk of hydrolysis and physical state changes in solid samples. |
| Light | Protected from light (Amber vials/containers) | Prevents photodegradation from UV and visible light sources.[2][3] |
| Atmosphere | Inert gas (Argon or Nitrogen) for highly sensitive compounds | Prevents oxidative degradation by displacing oxygen.[1] |
Q3: How can I tell if my triazole compound has degraded?
Degradation can be identified through several observations:
-
Visual Changes: Discoloration, caking, or changes in the physical appearance of a solid powder.
-
Analytical Detection: The most reliable method is chromatography, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[11][12][13] The appearance of new peaks or a decrease in the area of the main compound peak in the chromatogram indicates the presence of degradation products.[13][14]
Q4: Are all triazole derivatives equally stable?
No. Stability is highly dependent on the molecular structure. The type of isomer (e.g., 1,2,3-triazole vs. 1,2,4-triazole), the nature and position of substituents on the ring, and the overall molecular geometry significantly influence thermal stability and susceptibility to other degradation pathways.[4][15] For example, structurally similar compounds like itraconazole and posaconazole show considerable photodegradation, while fluconazole and voriconazole are less affected under the same conditions.[3]
Troubleshooting Guides: Specific Degradation Issues
This section addresses specific problems you might encounter, providing insights into the mechanisms and actionable protocols for investigation and prevention.
Problem 1: My compound is showing new peaks on the chromatogram after exposure to air or long-term storage in a solid state. Could this be oxidation?
Answer: Yes, this is a strong indication of oxidative degradation, a common issue for many organic molecules, including triazoles.[1]
Causality & Mechanism: Oxidative degradation is often a radical-mediated chain reaction. The process typically begins when an initiator (like trace metal ions or light) facilitates the abstraction of a labile hydrogen atom from the triazole molecule, creating a radical intermediate.[1] This radical can then react with molecular oxygen (O₂) to form a peroxide radical, which can propagate the chain reaction by abstracting a hydrogen from another triazole molecule, leading to the formation of hydroperoxides and other degradation products like epoxides or hydroxylated forms.[1] Amorphous (non-crystalline) solids are often more susceptible than their crystalline counterparts due to higher molecular mobility.
Experimental Workflow: Investigating Oxidation
Caption: Workflow for identifying oxidative degradation products.
Step-by-Step Investigative Protocol:
-
Sample Preparation:
-
Prepare a solution of your suspect (degraded) triazole compound in a suitable solvent (e.g., acetonitrile/water).
-
Prepare a control solution using a fresh, unopened batch of the same compound or one that has been stored under ideal conditions (e.g., under inert gas, protected from light).
-
-
LC-MS/MS Analysis:
-
Analyze both samples using a validated LC-MS/MS method.[11][12] A gradient elution on a C18 column is often a good starting point.
-
Mobile Phase Example: Solvent A: 0.1% Formic Acid in Water; Solvent B: 0.1% Formic Acid in Acetonitrile.
-
Detection: Use both a UV detector (e.g., PDA) and a mass spectrometer.
-
-
Data Interpretation:
-
Compare the chromatograms. Note any new peaks in the suspect sample that are absent or significantly smaller in the control.
-
Examine the mass spectrum of each new peak. Look for mass-to-charge ratios (m/z) that are 16 Da or 32 Da higher than the parent compound. This corresponds to the addition of one or two oxygen atoms, respectively, a hallmark of oxidation.
-
Prevention Strategies:
| Strategy | Action | Technical Rationale |
| Inert Atmosphere | Store solid samples and solutions under an inert gas like argon or nitrogen. | Displaces oxygen, preventing the initiation and propagation of radical-mediated oxidation.[1] |
| Use of Antioxidants | For solutions, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) or ascorbic acid. | Antioxidants act as radical scavengers, terminating the degradation chain reaction. Compatibility must be verified. |
| Solvent Choice | Use freshly degassed, high-purity solvents for preparing solutions. | Removes dissolved oxygen from the solvent, reducing its availability for oxidative reactions. |
| Control Physical Form | If possible, use the crystalline form of the compound rather than the amorphous form for long-term storage. | Crystalline lattices reduce molecular mobility, which can significantly slow down solid-state degradation reactions.[1] |
Problem 2: My solid-state or solution-based triazole is changing color or losing potency after being left on the benchtop. What's happening?
Answer: This is a classic sign of photodegradation. Many heterocyclic compounds are susceptible to degradation upon exposure to ambient lab lighting or sunlight, which contain UV radiation.[2][3]
Causality & Mechanism: Photodegradation is initiated when a molecule absorbs photons of a specific wavelength, promoting it to an excited electronic state. This excess energy can be dissipated through various pathways, including bond cleavage, rearrangement, or reaction with other molecules (like oxygen), leading to the formation of photoproducts. The specific degradation pathway is highly dependent on the chemical structure of the triazole.[2][3] Studies on antifungal triazoles have shown that some compounds can degrade by more than 75% after 72 hours of continuous irradiation.[2]
Experimental Workflow: Assessing Photostability
Caption: A simple workflow for confirming photosensitivity.
Step-by-Step Investigative Protocol (ICH Q1B Confirmatory Test):
This protocol is a simplified version based on the principles of the ICH Q1B guideline for photostability testing.[8][10]
-
Sample Preparation:
-
Accurately weigh two samples of your solid compound into clear glass vials.
-
Alternatively, prepare two identical solutions of your compound in a suitable solvent in clear glass or quartz cuvettes.
-
-
Control Setup:
-
Completely wrap one sample (the "dark control") in aluminum foil to protect it from all light.
-
-
Exposure:
-
Place the unwrapped sample and the dark control side-by-side.
-
Expose them to a controlled light source that provides both cool white fluorescent and near-UV light. For a basic lab test, exposure to direct sunlight for a few hours or leaving it on a benchtop under fluorescent lighting for 24-48 hours can also provide an indication.
-
-
Analysis:
-
After the exposure period, prepare solutions from both the exposed and dark control samples.
-
Analyze both solutions, along with a time-zero reference sample, by HPLC-UV.
-
-
Interpretation:
-
If the parent peak area in the exposed sample is significantly lower than in the dark control, the compound is photosensitive. The appearance of new peaks in the exposed sample represents photoproducts.
-
Prevention Strategies:
| Strategy | Action | Technical Rationale |
| Protective Containers | Always store and handle triazole compounds in amber glass vials or containers that block UV radiation. | Amber glass effectively filters out the most damaging wavelengths of light, preventing the initiation of photochemical reactions. |
| Controlled Environment | When working with solutions on the bench, wrap flasks and beakers in aluminum foil. | Foil provides a complete barrier to light, offering maximum protection during experimental manipulations. |
| Minimize Exposure Time | Plan experiments to minimize the time the compound is exposed to any light source. | Reduces the total photonic energy the compound absorbs, thereby limiting the extent of potential degradation. |
| Photostability Screening | For new or critical compounds, perform a formal photostability study as part of the initial characterization. | Proactively identifies liabilities and establishes necessary handling procedures early in the development process.[7] |
References
-
Ueyama, E., et al. (2012). Mechanistic study of the oxidative degradation of the triazole antifungal agent CS-758 in an amorphous form. Journal of Pharmaceutical Sciences. Available at: [Link]
-
European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Available at: [Link]
-
Bamberger, J., et al. (2022). Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors. ACS Agricultural Science & Technology. Available at: [Link]
-
Ekiert, R. J., & Krzek, J. (2013). Photostability of triazole antifungal drugs in the solid state. Farmacja Polska. Available at: [Link]
-
Le, T. H., et al. (2022). Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. PubMed Central. Available at: [Link]
-
Lu, M., et al. (2020). Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. The Journal of Physical Chemistry A. Available at: [Link]
-
Ekiert, R. J., & Krzek, J. (2013). Photostability of triazole antifungal drugs in the solid state. Current Issues in Pharmacy and Medical Sciences. Available at: [Link]
-
Lu, M., et al. (2020). The Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. ResearchGate. Available at: [Link]
-
Ekiert, R. J., & Krzek, J. (2013). Photostability of triazole antifungal drugs in the solid state. ResearchGate. Available at: [Link]
-
Guran, C., et al. (2006). Thermal Behavior of Some New Triazole Derivative Complexes. Journal of Thermal Analysis and Calorimetry. Available at: [Link]
-
Bavishi, B. (2012). Ich guidelines for stability studies 1. Slideshare. Available at: [Link]
-
ICH. (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. Available at: [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. Available at: [Link]
-
Varadwaj, A., et al. (2021). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. RSC Publishing. Available at: [Link]
-
Blondel, A., et al. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. PubMed. Available at: [Link]
-
AMSbio. (n.d.). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available at: [Link]
-
Muhammad, S., & Ahmed, A. (2021). Synthesis, characterization and photostability study of triazole derivatives. GSC Advanced Research and Reviews. Available at: [Link]
-
Yamakawa, T., et al. (2017). Thermal decomposition properties of 1,2,4-triazole-3-one and guanidine nitrate mixtures. ResearchGate. Available at: [Link]
-
Golsteijn, L., et al. (2021). Degradation of 1,2,4-Triazole fungicides in the environment. ResearchGate. Available at: [Link]
-
Thondorisamy, R., et al. (2023). Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. National Institutes of Health. Available at: [Link]
-
Wang, Y., et al. (2025). Regioisomerism effects on the thermal decomposition mechanism of fused triazole-based high-nitrogen compounds: a DFT study. Journal of Molecular Modeling. Available at: [Link]
-
Li, B., et al. (2021). Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification. Environmental Science and Pollution Research. Available at: [Link]
-
Muhammad, S., & Ahmed, A. (2021). Synthesis, characterization and photostability study of triazole derivatives. ResearchGate. Available at: [Link]
-
Poláková, M., & Konečný, V. (1982). 4(H)-1,2,4-triazole derivatives with expected biological activity. Collection of Czechoslovak Chemical Communications. Available at: [Link]
-
Blondel, A., et al. (2018). Validation of an analytical method for 1,2,4-triazole in soil using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and monitoring of propiconazole degradation in a batch study. ResearchGate. Available at: [Link]
-
Thondorisamy, R., et al. (2023). Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. ACS Omega. Available at: [Link]
-
Sannino, F., et al. (2021). Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Alprazolam. Wikipedia. Available at: [Link]
-
Anastassiades, M., et al. (2018). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry-MS/MS. EURL-SRM. Available at: [Link]
-
Belgacem, Z., et al. (2019). Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from D-galactose. RSC Publishing. Available at: [Link]
-
Zhang, M., et al. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. Available at: [Link]
-
Zhang, M., et al. (2022). (PDF) Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. ResearchGate. Available at: [Link]
-
Zhang, M., et al. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. PubMed Central. Available at: [Link]
-
Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Triazole. Wikipedia. Available at: [Link]
-
El-Sherief, H. A. M., et al. (2018). Synthesis of 1,2,4-triazole derivatives and evaluation of their antioxidant activity. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Sources
- 1. Mechanistic study of the oxidative degradation of the triazole antifungal agent CS-758 in an amorphous form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jagiellonian University Repository [ruj.uj.edu.pl]
- 3. Photostability of triazole antifungal drugs in the solid state | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 9. database.ich.org [database.ich.org]
- 10. database.ich.org [database.ich.org]
- 11. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regioisomerism effects on the thermal decomposition mechanism of fused triazole-based high-nitrogen compounds: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 5-Amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide Analogs
The 5-amino-1,2,3-triazole-4-carboxamide core is a privileged scaffold in modern medicinal chemistry, demonstrating a remarkable versatility across a spectrum of therapeutic targets. Analogs built upon this framework have been identified as potent agents against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas' disease, and have also shown promise as anticancer agents and modulators of the Pregnane X Receptor (PXR).[1][2][3][4] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) within this compound class, offering insights into the chemical features that govern their biological activity. By dissecting the impact of various structural modifications, we aim to provide a valuable resource for researchers engaged in the design and optimization of novel therapeutics based on this versatile scaffold.
I. The Indispensable Core: Analyzing the 5-Amino-1,2,3-triazole-4-carboxamide Scaffold
The foundational structure of these analogs consists of a 1,2,3-triazole ring substituted at the 1, 4, and 5 positions. Our analysis of multiple studies reveals that the integrity of this core is paramount for biological activity.
-
The 5-Amino Group: This functional group is a critical pharmacophoric element. Attempts to replace the primary amine with hydrogen, methyl, chloro, or dimethylamino groups have consistently resulted in a complete loss of activity.[2][5] This suggests that the amino group may be involved in a crucial hydrogen bond interaction with the biological target or is essential for maintaining a bioactive conformation, possibly through an intramolecular hydrogen bond with the amide carbonyl oxygen.[2][5]
-
The 1,2,3-Triazole Ring: The triazole core itself is not readily interchangeable. Modifications that replaced the central triazole with either an imidazole or a pyrazole ring also led to inactive compounds.[2][5] This underscores the specific spatial and electronic contributions of the 1,2,3-triazole moiety to the overall pharmacophore.
-
The 4-Carboxamide Linker: The amide linkage at the 4-position serves as a versatile anchor for introducing a wide array of substituents. The nature of the group attached to the amide nitrogen is a primary determinant of potency and selectivity, as will be detailed in the subsequent sections.
II. Structure-Activity Relationship (SAR) Analysis: A Tale of Three Positions
Optimization of this series has largely focused on the peripheral substituents around the conserved 5-amino-1,2,3-triazole-4-carboxamide core. The SAR can be systematically explored by examining the impact of modifications at three key areas: the N-1 substituent on the triazole ring, and the substituents on the carboxamide nitrogen. A visual summary of these key modification points is presented below.
Caption: General synthetic workflow for the analogs.
Step-by-Step Methodology:
-
Synthesis of the Azide Intermediate: Phenyl azides can be prepared from the corresponding anilines via diazotization followed by reaction with sodium azide, or from aryl halides via nucleophilic substitution with sodium azide.
-
Cycloaddition Reaction: The substituted phenyl azide is reacted with an appropriate α-cyano amide in the presence of a base, such as sodium ethoxide in ethanol. This reaction proceeds via a [3+2] cycloaddition to form the 5-amino-1,2,3-triazole-4-carboxamide core. [2][5]3. Alternative Amidation: In some synthetic routes, an ethyl 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylate intermediate is first synthesized via the cycloaddition of the azide with ethyl 2-cyanoacetate. [2][5]This ester is then converted to the desired carboxamide through Lewis acid-catalyzed (e.g., AlMe3) amination with the appropriate amine. [2][5]4. Purification and Characterization: The crude product is purified using standard techniques such as recrystallization or column chromatography. The structure and purity of the final compound are confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry.
A common method for evaluating the efficacy of these compounds against T. cruzi is a phenotypic high-content imaging screen using infected host cells.
Step-by-Step Methodology:
-
Cell Culture: VERO cells (or another suitable host cell line) are cultured in appropriate media and seeded into multi-well plates.
-
Infection: The host cells are infected with trypomastigotes of a reporter strain of T. cruzi (e.g., expressing β-galactosidase).
-
Compound Treatment: After allowing the parasites to invade the host cells, the media is replaced with fresh media containing the test compounds at various concentrations. A known anti-trypanosomal drug (e.g., benznidazole) is used as a positive control, and DMSO is used as a negative control.
-
Incubation: The plates are incubated for a sufficient period (e.g., 48-72 hours) to allow for parasite replication in the untreated wells.
-
Assay Readout: The assay is terminated, and the level of parasite infection is quantified. For reporter strains, this can be done by adding a substrate that produces a detectable signal (e.g., colorimetric or fluorescent) upon enzymatic cleavage. High-content imaging systems can also be used to automatically count the number of infected cells and parasites per cell.
-
Data Analysis: The percentage of parasite inhibition for each compound concentration is calculated relative to the controls. The half-maximal effective concentration (EC50) or the pEC50 (-logEC50) is then determined by fitting the dose-response data to a suitable model.
IV. Conclusion
The this compound scaffold represents a highly tractable platform for the development of novel therapeutic agents. The structure-activity relationship studies conducted to date have established a clear set of guiding principles for the design of new analogs. The 5-amino group and the 1,2,3-triazole core are essential for activity and should be conserved. The primary points for optimization are the N-1 phenyl ring and, most critically, the substituent on the 4-carboxamide nitrogen. By strategically modifying these positions, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds to address a range of diseases, from neglected tropical diseases like Chagas' to complex multifactorial conditions like cancer. Future work in this area will likely focus on leveraging these SAR insights to develop clinical candidates with improved efficacy and safety profiles.
References
- Zhang, J., et al. (2022). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. National Institutes of Health.
- Brand, S., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry.
- Krasavin, M., et al. (2022). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry.
-
Brand, S., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry. Available at: [Link]
-
Yaremchuk, Y., et al. (2022). Synthesis and anticancer activity evaluation of new 1,2,3-triazole-4-carboxamide derivatives. ResearchGate. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-AminoT[1][2][5]riazole Derivatives. Journal of Heterocyclic Chemistry. Available at:
-
Krasavin, M., et al. (2022). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. PubMed Central. Available at: [Link]
- Lovell, S., et al. (2018). Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. National Institutes of Health.
-
Brand, S., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. LCNTDR. Available at: [Link]
Sources
- 1. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi | LCNTDR [londonntd.org]
- 5. pubs.acs.org [pubs.acs.org]
A Strategic Guide to Cross-Reactivity Profiling of 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,2,3-Triazole Scaffold and the Imperative for Profiling
The subject of our investigation, 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide, belongs to a class of compounds containing the 1,2,3-triazole ring system. This scaffold is considered "privileged" in medicinal chemistry due to its favorable physicochemical properties and its ability to engage with a wide variety of biological targets through hydrogen bonding and dipole interactions.[1][2][3][4] The versatility of the 1,2,3-triazole moiety means that derivatives have been developed as anticancer, antiviral, antibacterial, and antifungal agents, among others.[2][4][5][6][7][8]
However, this inherent biological activity also presents a significant challenge: the potential for off-target interactions, or cross-reactivity. Undesirable off-target binding can lead to toxicity and adverse drug reactions, which are major causes of late-stage clinical trial failures. Therefore, a thorough and early assessment of a compound's cross-reactivity profile is not merely a regulatory requirement but a cornerstone of strategic drug development. This guide will compare and contrast various methodologies to build a comprehensive selectivity profile for this compound, enabling a data-driven assessment of its therapeutic potential.
A Multi-Tiered Approach to Cross-Reactivity Profiling
We advocate for a tiered approach, beginning with broad, cost-effective in silico and in vitro screens, followed by more focused and physiologically relevant assays for promising candidates. This strategy allows for early identification of potential liabilities and conserves resources.
Caption: A tiered workflow for cross-reactivity profiling.
Tier 1: In Silico and Broad Panel In Vitro Screening
The initial phase of profiling focuses on casting a wide net to identify potential areas of concern. This involves a combination of computational prediction and broad-panel biochemical screening.
Computational (In Silico) Profiling
Before committing to expensive and time-consuming wet-lab experiments, in silico tools can provide valuable initial predictions of potential off-target interactions and absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[9][10][11][12]
Methodology Comparison:
| Tool/Platform | Primary Function | Key Features |
| ADMET-AI, SwissADME, pkCSM | ADMET Prediction | Predicts properties like solubility, permeability, CYP inhibition, and toxicity endpoints.[10][13] |
| Off-Target Safety Assessment (OTSA)-like approaches | Off-Target Prediction | Utilizes machine learning and large compound databases to predict interactions with a wide range of proteins.[14][15] |
| KinasePred | Kinase Target Prediction | Specifically designed to predict inhibitory activity against kinase targets.[16] |
Experimental Protocol: In Silico ADMET and Off-Target Prediction
-
Obtain the SMILES string for this compound.
-
Submit the SMILES string to a selection of open-access web servers such as ADMET-AI and SwissADME to generate initial ADMET predictions.[10][13]
-
Utilize computational services that employ machine learning algorithms trained on large bioactivity datasets to predict a broader range of potential off-targets.[14][15][17] These services can provide a ranked list of potential interacting proteins.
-
Analyze the predictions , paying close attention to any predicted interactions with proteins known to be associated with adverse effects (e.g., hERG, key metabolic enzymes, kinases involved in critical signaling pathways).
Broad Panel In Vitro Screening
Following in silico analysis, broad-panel in vitro screening provides the first experimental evidence of cross-reactivity. This typically involves screening the compound against large panels of kinases and other safety-relevant targets.
Methodology Comparison:
| Service/Platform | Target Class | Principle |
| KINOMEscan™ (Eurofins DiscoverX) | Kinases | Active site-directed competition binding assay; measures binding affinity (Kd).[18][19] |
| SafetyScreen Panels (Eurofins Discovery/Cerep) | GPCRs, Ion Channels, Transporters, Enzymes | Radioligand binding assays and functional assays to assess activity at a wide range of safety-relevant targets.[20][21][22] |
| Kinase Profiling Services (e.g., Reaction Biology, BOC Sciences) | Kinases | Typically measure enzymatic activity inhibition (IC50).[][24] |
Experimental Workflow: Kinome and Safety Panel Screening
Caption: Workflow for broad-panel in vitro screening.
A typical screening concentration for these panels is 10 µM. Hits are generally defined as compounds that cause >50% inhibition of binding or activity.[25]
Tier 2: Focused Confirmatory Assays for Key Off-Targets
Any significant "hits" identified in the broad panel screens must be confirmed and quantified in Tier 2. This involves generating dose-response curves to determine the potency (IC50 or Kd) of the interaction. Of particular importance are assays for hERG channel inhibition, cytochrome P450 (CYP) enzyme inhibition, and potential mutagenicity.
hERG Channel Inhibition Assay
Inhibition of the hERG potassium channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia.[26][27][28] Therefore, early assessment of hERG liability is critical.
Experimental Protocol: Automated Patch Clamp hERG Assay
-
Cell Culture: Stably transfected HEK293 cells expressing the hERG channel are cultured to an appropriate density.
-
Assay Preparation: Cells are harvested and prepared for use in an automated patch-clamp system (e.g., QPatch or SyncroPatch).[27]
-
Compound Application: A range of concentrations of this compound are prepared. The automated system applies these concentrations sequentially to individual cells.
-
Electrophysiological Recording: The hERG current is measured using a specific voltage protocol.[28][29]
-
Data Analysis: The percentage inhibition of the hERG current is calculated for each concentration, and an IC50 value is determined by fitting the data to a dose-response curve. A known hERG inhibitor, such as E-4031, is used as a positive control.[27]
Cytochrome P450 (CYP) Inhibition Assays
CYP enzymes are crucial for the metabolism of most drugs.[30][31] Inhibition of these enzymes can lead to drug-drug interactions. The major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) should be assessed.[5][32]
Experimental Protocol: In Vitro CYP Inhibition Assay (LC-MS/MS based)
-
Incubation: Human liver microsomes are incubated with a probe substrate specific for each CYP isoform in the presence of varying concentrations of the test compound.[32]
-
Metabolite Formation: The reaction is allowed to proceed, and the formation of the specific metabolite is monitored.
-
Quantification: The reaction is stopped, and the amount of metabolite formed is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to a vehicle control to determine the percent inhibition. An IC50 value is then calculated.[32]
Ames Test for Mutagenicity
The Ames test is a widely used method to assess the mutagenic potential of a compound.[2][6][33][34][35]
Experimental Protocol: Ames Test (Plate Incorporation Method)
-
Bacterial Strains: Several strains of Salmonella typhimurium with mutations in the histidine operon are used.[2][33]
-
Metabolic Activation: The test compound is incubated with and without a liver extract (S9 fraction) to assess the mutagenicity of both the parent compound and its metabolites.[34]
-
Exposure: The bacterial strains are exposed to various concentrations of the test compound.
-
Plating: The treated bacteria are plated on minimal glucose agar plates lacking histidine.[33][34]
-
Incubation and Counting: The plates are incubated for 48-72 hours. The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.
-
Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Data Summary Table (Hypothetical Data):
| Assay | Target | Result (IC50/EC50) | Comparison to Positive Control |
| Kinase Screen Hit | Kinase X | 5 µM | - |
| hERG Patch Clamp | KCNH2 | > 30 µM | E-4031: 10 nM |
| CYP Inhibition | CYP3A4 | 15 µM | Ketoconazole: 50 nM |
| Ames Test | - | Negative | 2-Nitrofluorene: Positive |
Tier 3: Cell-Based and In Vivo Profiling
For compounds that demonstrate a promising selectivity profile in Tiers 1 and 2, further characterization in more physiologically relevant systems is warranted.
Cell-Based Assays
Cell-based assays can confirm whether the off-target effects observed in biochemical assays translate to a cellular context. For example, if an off-target kinase was identified, a cell-based assay measuring the phosphorylation of a known substrate of that kinase would be appropriate.
Tissue Cross-Reactivity (TCR) Studies
For biologics, TCR studies using immunohistochemistry (IHC) on a panel of human tissues are a regulatory expectation to identify unintended binding.[36][37][38] While less common for small molecules, if a specific off-target is of high concern and has tissue-specific expression, a similar targeted approach could be considered.
Conclusion and Future Directions
The cross-reactivity profiling of this compound is a critical step in its evaluation as a potential therapeutic agent. The multi-tiered approach outlined in this guide, progressing from broad in silico and in vitro screening to focused mechanistic and cell-based assays, provides a robust framework for identifying and quantifying potential off-target interactions.
By systematically comparing different methodologies and adhering to rigorous experimental protocols, researchers can build a comprehensive selectivity profile. This data is essential for making informed decisions about the continued development of this and other novel chemical entities, ultimately de-risking the path to the clinic and contributing to the development of safer and more effective medicines.
References
-
Microbial Mutagenicity Assay: Ames Test. (2018, March 20). Bio-protocol. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 17). ACS Publications. [Link]
-
KINOMEscan Technology. Eurofins Discovery. [Link]
-
The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. (2022, October 5). PubMed. [Link]
-
Open access in silico tools to predict the ADMET profiling of drug candidates. (2020, July 31). PubMed. [Link]
-
Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Microbiology Info.com. [Link]
-
Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (2023, October 12). ResearchGate. [Link]
-
Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm. [Link]
-
The Ames Test. (n.d.). University of California, Davis. [Link]
-
hERG Assay. (n.d.). SlideShare. [Link]
-
ADMET-AI. (n.d.). [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 17). National Institutes of Health. [Link]
-
Microbial Mutagenicity Assay: Ames Test. (2018, March 20). National Institutes of Health. [Link]
-
Predictive ADMET Modeling. BHSAI. [Link]
-
I.In Silico Tools for Pharmacokinetic and Toxicological Predictions. (n.d.). AYUSH CoE. [Link]
-
hERG Safety. (n.d.). Cyprotex. [Link]
-
Cell-based hERG Channel Inhibition Assay in High-throughput Format. (n.d.). National Institutes of Health. [Link]
-
Triazoles: a privileged scaffold in drug design and novel drug discovery. (n.d.). DOI. [Link]
-
ADMET Predictor®. Simulations Plus. [Link]
-
CYP Inhibition Assay. (n.d.). LifeNet Health LifeSciences. [Link]
-
hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology. [Link]
-
Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]
-
KINOMEscan® Kinase Screening & Profiling Services. (n.d.). Technology Networks. [Link]
-
Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019, September 18). FDA. [Link]
-
Cytochrome P450 Assay Services. Reaction Biology. [Link]
-
KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (n.d.). MDPI. [Link]
-
ADVANCEMENTS AND FUTURE PERSPECTIVES OF 1, 2, 3 TRIAZOLE SCAFFOLD AS PROMISING ANTIVIRAL AGENT IN DRUG DISCOVERY. (2022, December 1). [Link]
-
Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification. (2015, October 5). National Institutes of Health. [Link]
-
Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. (2016, November 1). [Link]
-
Kinome Profiling Service. MtoZ Biolabs. [Link]
-
Reactivity-Based Screening for Natural Product Discovery. (2023, January 1). National Institutes of Health. [Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (n.d.). National Institutes of Health. [Link]
-
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (n.d.). National Institutes of Health. [Link]
-
Safety screening in early drug discovery: An optimized assay panel. ResearchGate. [Link]
-
Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels). (2020, July 1). bioRxiv. [Link]
-
A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. (n.d.). OracleBio. [Link]
-
Tissue Cross-Reactivity Studies. Charles River Laboratories. [Link]
-
A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2007, December 18). PNAS. [Link]
-
Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. (2016, March 9). National Institutes of Health. [Link]
-
Discovering Cross-Reactivity in Urine Drug Screening Immunoassays Through Large-Scale Analysis of Electronic Health Records. (2019, October 2). PubMed. [Link]
-
Safety screening in early drug discovery: An optimized assay panel. (2019, July 5). PubMed. [Link]
-
SafetyScreen44 Panel - TW. Eurofins Discovery. [Link]
-
Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. (n.d.). PubMed. [Link]
-
In Vitro Safety Panels in Pharmacology Profiling. Eurofins Discovery. [Link]
-
Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. (2018, December 5). PNAS. [Link]
Sources
- 1. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. ijpsr.com [ijpsr.com]
- 5. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 6. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 7. Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ADMET-AI [admet.ai.greenstonebio.com]
- 11. Predictive ADMET Modeling - BHSAI [bhsai.org]
- 12. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 13. ayushcoe.in [ayushcoe.in]
- 14. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 20. researchgate.net [researchgate.net]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 22. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 24. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 25. biorxiv.org [biorxiv.org]
- 26. hERG Assay | PPTX [slideshare.net]
- 27. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 28. reactionbiology.com [reactionbiology.com]
- 29. fda.gov [fda.gov]
- 30. lnhlifesciences.org [lnhlifesciences.org]
- 31. criver.com [criver.com]
- 32. enamine.net [enamine.net]
- 33. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 34. bio-protocol.org [bio-protocol.org]
- 35. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 36. histologix.com [histologix.com]
- 37. criver.com [criver.com]
- 38. Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro vs. In Vivo Efficacy of Triazole-Based Compounds
Triazole-based compounds are a cornerstone of modern medicinal chemistry, representing a versatile class of molecules with significant therapeutic applications, particularly as antifungal agents.[1][2] Their development hinges on a critical, yet often complex, relationship: the correlation between their potency in controlled laboratory assays (in vitro) and their therapeutic effectiveness in a living organism (in vivo). This guide provides an in-depth comparison of the in vitro and in vivo performance of triazole compounds, explaining the causality behind experimental choices and bridging the translational gap with field-proven insights into pharmacokinetics and pharmacodynamics.
The Core Mechanism: Targeting Ergosterol Biosynthesis
The primary mechanism of action for most antifungal triazoles is the inhibition of lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51, encoded by the ERG11 gene) that is crucial for the biosynthesis of ergosterol.[3][4] Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and fluidity, leading to the inhibition of fungal growth or cell death.[4] This targeted action forms the basis for initial in vitro screening.
Caption: The inhibitory action of triazole compounds on the fungal ergosterol biosynthesis pathway.
Part 1: The In Vitro Evaluation - Quantifying Potency
In vitro testing provides the foundational data on a compound's intrinsic antifungal activity. The goal is to determine the lowest concentration of the drug that can inhibit the visible growth of a fungus, a value known as the Minimum Inhibitory Concentration (MIC).
The broth microdilution method is the standardized reference standard for susceptibility testing.[5] This assay involves challenging a standardized fungal inoculum with serial dilutions of the triazole compound in a 96-well plate format. While the concept is straightforward, the causality behind the specific conditions is critical for generating reproducible and clinically relevant data. Factors such as the type of growth medium, pH, inoculum size, and incubation temperature can significantly affect MIC values.[6][7]
Caption: A standardized workflow for determining the Minimum Inhibitory Concentration (MIC).
Part 2: The In Vivo Assessment - Evaluating True Efficacy
A promising MIC value is only the first step. In vivo studies are essential to determine if a compound can exert its antifungal effect within the complex environment of a living organism. Murine models, particularly those using immunosuppressed mice, are critical for mimicking the conditions of invasive fungal infections in at-risk patient populations.[4][8]
The primary endpoints in these models shift from simple growth inhibition to more clinically relevant outcomes, such as survival rate and the reduction of fungal burden in target organs (e.g., kidneys, lungs, brain).[9][10] These studies inherently account for the compound's absorption, distribution, metabolism, and excretion (ADME) profile—factors that are completely absent in an in vitro setting.[11]
Caption: Timeline of a typical murine model for systemic fungal infection.
Part 3: Bridging the Gap - The In Vitro-In Vivo Correlation (IVIVC)
The central challenge in triazole development is understanding the correlation, and frequent divergence, between in vitro potency and in vivo efficacy. A compound with an excellent MIC may fail in an animal model, while another with a moderate MIC may prove highly effective. This discrepancy is largely explained by pharmacokinetics (PK) and pharmacodynamics (PD).
For triazoles, the most critical PK/PD parameter predictive of efficacy is the ratio of the 24-hour Area Under the Concentration-Time Curve (AUC) to the MIC (AUC/MIC).[12][13] This index demonstrates that the total drug exposure over a 24-hour period, relative to its potency against the specific pathogen, is what drives the therapeutic outcome. Studies have consistently shown that a free-drug AUC/MIC ratio of 20 to 25 is predictive of treatment success in murine models of candidiasis.[5][12]
Key Reasons for In Vitro vs. In Vivo Discrepancies:
-
Pharmacokinetics (ADME): Poor oral bioavailability, rapid metabolism, or inefficient distribution to the site of infection can render a potent compound ineffective in vivo.[11]
-
Protein Binding: Triazoles can be highly protein-bound in serum. Only the unbound, or "free," fraction of the drug is microbiologically active. A high degree of protein binding can significantly reduce the effective concentration of the drug at the target site.[12]
-
Host Immune Status: The efficacy of a fungistatic agent like a triazole can be heavily dependent on a functional host immune system to clear the infection. This is why immunosuppressed animal models are so crucial for preclinical evaluation.[6][8]
-
Resistance Development: The complex in vivo environment can sometimes promote the development of resistance mechanisms, such as the overexpression of efflux pumps, that may not be observed under standard in vitro conditions.[3][14]
Caption: The PK/PD relationship bridges the gap between in vitro potency and in vivo efficacy.
Quantitative Data Summary
The following table summarizes comparative data for novel triazole compounds against the standard drug, fluconazole, illustrating the relationship between in vitro MIC values and in vivo outcomes. Note that a lower MIC indicates higher in vitro potency, while a lower fungal burden or higher survival rate indicates greater in vivo efficacy.
| Compound | Target Organism | In Vitro Efficacy (MIC in µg/mL) | In Vivo Model | In Vivo Efficacy (Outcome) | Reference |
| Fluconazole | C. albicans | 0.5 | Murine Systemic Candidiasis | 0% survival at 0.5 mg/kg | [1] |
| Novel Triazole 6c | C. albicans | 0.0625 | Murine Systemic Candidiasis | Reduced kidney fungal burden at 1.0 mg/kg | [15][16] |
| Novel Triazole 5k | C. albicans | 0.125 | Murine Systemic Candidiasis | Data not shown, but identified as a promising lead | [15][16] |
| Fluconazole | C. neoformans | 4.0 | N/A | N/A | [1] |
| Novel Triazole 6c | C. neoformans | 0.0625 | N/A | N/A | [15][16] |
| Itraconazole | T. mentagrophytes | N/A | Guinea Pig Dermatophytosis | ED₅₀ > 10 mg/kg | [17] |
| Novel Triazole R126638 | T. mentagrophytes | N/A | Guinea Pig Dermatophytosis | ED₅₀ of 1.2 mg/kg | [17] |
Part 4: Experimental Protocols
In Vitro Broth Microdilution Assay (Adapted from CLSI M27)
-
Inoculum Preparation: Culture the fungal isolate on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.[1]
-
Drug Dilution: Dissolve the triazole compound in dimethyl sulfoxide (DMSO). Perform a two-fold serial dilution in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired final concentration range. Include a drug-free growth control well.
-
Inoculation & Incubation: Add the standardized fungal inoculum to each well. Incubate the plate at 35°C for 24 to 48 hours.[1]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant reduction in turbidity (typically ≥50% or ≥80%) compared to the drug-free control well, determined visually or with a spectrophotometer.[1]
In Vivo Murine Model of Systemic Candidiasis
-
Animal Model: Use female ICR or BALB/c mice (6-8 weeks old).[1][9]
-
Immunosuppression (Optional but Recommended): To establish a robust infection, induce neutropenia by administering cyclophosphamide intraperitoneally on days -4 and -1 relative to infection. This mimics the immunocompromised state of many patients with invasive fungal disease.[6]
-
Infection: Prepare a standardized inoculum of Candida albicans (e.g., SC5314 strain) in sterile saline. Infect mice via intravenous (lateral tail vein) injection with approximately 5 x 10⁵ CFU per mouse.[16]
-
Treatment: Begin treatment 2 hours post-infection. Administer the triazole compound (formulated in a vehicle like 0.5% carboxymethylcellulose) orally once daily for a specified period (e.g., 7 days).[9] Include a vehicle control group and a positive control group (e.g., fluconazole).
-
Efficacy Assessment:
-
Survival: Monitor mice daily for up to 21 days post-infection and record mortality. Plot survival using a Kaplan-Meier curve.[9]
-
Fungal Burden: On a predetermined day (e.g., day 3 or 5 post-infection), humanely sacrifice a subset of mice from each group. Aseptically remove target organs (kidneys), homogenize them in sterile saline, and perform serial dilutions for plating on SDA to determine the number of colony-forming units (CFU) per gram of tissue.[16]
-
Conclusion
The evaluation of triazole-based compounds requires a dual approach that respects the distinct yet interconnected insights from in vitro and in vivo models. While in vitro MIC assays are indispensable for initial screening and determining a compound's intrinsic potency, they cannot predict clinical success in isolation. The transition to in vivo models is a mandatory step to understand the compound's behavior within a complex biological system. For researchers and drug developers, the key to successful translation lies in integrating these datasets through the lens of PK/PD principles. The AUC/MIC ratio, in particular, serves as the most reliable predictor of triazole efficacy, providing a rational basis for dose selection and bridging the critical gap between the laboratory bench and potential clinical application.[5][12]
References
-
Andes, D., Marchillo, K., Lowery, R., et al. (2003). In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Andes, D., et al. (2003). In vivo pharmacokinetics and pharmacodynamics of a new triazole, voriconazole, in a murine candidiasis model. PubMed. Available at: [Link]
-
Cowen, L. E., & Sanglard, D. (2022). Experimental and in-host evolution of triazole resistance in human pathogenic fungi. Frontiers in Fungal Biology. Available at: [Link]
-
Revie, N. M., & Robbins, N. (2020). Mechanisms of Triazole Resistance in Aspergillus fumigatus. Frontiers in Fungal Biology. Available at: [Link]
-
Cowen, L. E., & Sanglard, D. (2022). Experimental and in-host evolution of triazole resistance in human pathogenic fungi. frontiersin.org. Available at: [Link]
-
Resztak, M., & Główka, F. K. (2021). The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. MDPI. Available at: [Link]
-
Wieder, A. M., & Patterson, T. F. (2017). Animal Models for Studying Triazole Resistance in Aspergillus fumigatus. Oxford Academic. Available at: [Link]
-
Odds, F. C., et al. (2004). In Vitro and In Vivo Activities of the Novel Azole Antifungal Agent R126638. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Fromtling, R. A. (1993). In vitro and in vivo antifungal activities of D0870, a new triazole agent. PubMed. Available at: [Link]
-
Troke, P. F., & Odds, F. C. (1989). In Vitro Susceptibilities of Yeasts to a New Antifungal Triazole, SCH 39304: Effects of Test Conditions and Relation to in Vivo Efficacy. PubMed. Available at: [Link]
-
Resztak, M., & Główka, F. K. (2021). The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. PubMed. Available at: [Link]
-
Al-Obaid, A. M., & Kontoyiannis, D. P. (2017). Changes in In Vitro Susceptibility Patterns of Aspergillus to Triazoles and Correlation With Aspergillosis Outcome in a Tertiary Care Cancer Center, 1999–2015. Clinical Infectious Diseases. Available at: [Link]
-
Semantic Scholar. (2003). Pharmacokinetics and pharmacodynamics of antifungals. Semantic Scholar. Available at: [Link]
-
Wang, Y., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. PubMed Central. Available at: [Link]
-
Krcmery, V. Jr. (2000). Is there in vivo-in vitro correlation between antifungal susceptibility, species of Candida spp. and clinical outcome?. PubMed. Available at: [Link]
-
Fehrentz, J. A., et al. (2007). Synthesis and pharmacological in vitro and in vivo evaluations of novel triazole derivatives as ligands of the ghrelin receptor. 1. PubMed. Available at: [Link]
-
Denning, D. W., & Hope, W. W. (1998). Correlation between in-vitro susceptibility testing to itraconazole and in-vivo outcome of Aspergillus fumigatus Infection. UKHSA Research Portal. Available at: [Link]
-
Pfaller, M. A., et al. (1998). In Vitro Activities of the New Antifungal Triazole SCH 56592 against Common and Emerging Yeast Pathogens. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
ResearchGate. (2007). (PDF) Synthesis and in Vitro and in Vivo Structure−Activity Relationships of Novel Antifungal Triazoles for Dermatology. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. MDPI. Available at: [Link]
-
Field, M., & Horn, D. (2024). Progress and Prospects of Triazoles in Advanced Therapies for Parasitic Diseases. MDPI. Available at: [Link]
-
ResearchGate. (2022). (PDF) Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. ResearchGate. Available at: [Link]
-
ResearchGate. (2008). In vitro and in vivo (animal models) antifungal activity of posaconazole. ResearchGate. Available at: [Link]
-
ResearchGate. (2024). Exploring Triazole-Based Drugs: Synthesis, Application, FDA Approvals, and Clinical Trial Updates - A Comprehensive Review | Request PDF. ResearchGate. Available at: [Link]
-
International Journal of Trend in Scientific Research and Development. (2022). Triazole Compounds: Recent Advances in Medicinal Research. ijtsrd.com. Available at: [Link]
-
Andes, D., et al. (2003). In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model. ASM Journals. Available at: [Link]
-
Pharmacy Times. (2024). Unlocking New Defenses: The Changing Landscape of Candida auris Management. Pharmacy Times. Available at: [Link]
-
ResearchGate. (2024). In- vitro antifungal susceptibility profile of medical triazoles and triazole fungicides against environmental and clinical Aspergillus fumigatus isolated in India. ResearchGate. Available at: [Link]
-
ResearchGate. (2021). Recent Researches in Triazole Compounds as Medicinal Drugs. ResearchGate. Available at: [Link]
-
da Silva, C., et al. (2024). Understanding the mechanisms of resistance to azole antifungals in Candida species. Frontiers in Microbiology. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Experimental and in-host evolution of triazole resistance in human pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Triazole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. In vitro and in vivo antifungal activities of D0870, a new triazole agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro susceptibilities of yeasts to a new antifungal triazole, SCH 39304: effects of test conditions and relation to in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo pharmacokinetics and pharmacodynamics of a new triazole, voriconazole, in a murine candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In Vitro and In Vivo Activities of the Novel Azole Antifungal Agent R126638 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Biological Target of 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Introduction: The Therapeutic Potential of Targeting Nucleotide Synthesis
In the landscape of modern therapeutics, the enzyme Inosine-5'-monophosphate dehydrogenase (IMPDH) stands out as a pivotal and well-validated target.[1][2] IMPDH catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), which is the rate-limiting step in the de novo biosynthesis of guanine nucleotides.[3] These nucleotides are essential building blocks for DNA and RNA. Consequently, rapidly proliferating cells, such as activated lymphocytes, cancer cells, and virus-infected cells, are highly dependent on this pathway to sustain their growth and replication.[2][3] This dependency makes IMPDH an attractive strategic target for developing a range of therapies, including immunosuppressive, anticancer, and antiviral agents.[1][4]
The 1,2,3-triazole scaffold is recognized in medicinal chemistry as a "privileged structure" due to its metabolic stability and ability to engage in diverse biological interactions. The specific compound, 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide, belongs to a class of molecules that has shown promise in various therapeutic areas, including anticancer and antiviral applications.[5][6] While direct, conclusive evidence for this specific phenyl-substituted derivative is emerging, the broader family of 1,2,3-triazole-4-carboxamides has been associated with multiple biological activities.[7][8][9][10][11] Given the established role of related heterocyclic compounds as IMPDH inhibitors, this guide will focus on the hypothesis that IMPDH is a primary target for this compound.
This guide provides a framework for researchers to validate this hypothesis. We will objectively compare the potential performance of this compound with two well-established, clinically relevant IMPDH inhibitors: Mycophenolic Acid (MPA) and Ribavirin . We will provide the foundational scientific logic, detailed experimental protocols to confirm target engagement and cellular activity, and a comparative analysis based on existing data for these alternatives.
Core Mechanism: Inhibition of the Guanine Nucleotide Biosynthesis Pathway
The de novo purine synthesis pathway is the sole route for producing guanine nucleotides, which are critical for a myriad of cellular processes beyond DNA and RNA synthesis, including signal transduction and energy transfer.[12][13] IMPDH's role as the gatekeeper of this pathway makes its inhibition a powerful method for inducing a cytostatic (growth-inhibiting) effect on highly proliferative cells.[12]
Inhibitors of IMPDH typically fall into distinct mechanistic classes.
-
Mycophenolic Acid (MPA) is a potent, selective, and uncompetitive inhibitor of IMPDH.[14][15] It binds to the enzyme-substrate complex, trapping it in an inactive state and preventing the release of the product, XMP.[15]
-
Ribavirin , a guanosine analogue, acts as a prodrug.[4][16] It is phosphorylated intracellularly to ribavirin-5'-monophosphate (RMP), which then acts as a competitive inhibitor, mimicking the natural substrate IMP to bind to the enzyme's active site.[4][17]
The inhibition of IMPDH leads to a depletion of the intracellular guanosine triphosphate (GTP) pool, which in turn arrests DNA and RNA synthesis, leading to cell cycle arrest and, in some cases, apoptosis.[16][18]
Caption: The IMPDH-catalyzed step in guanine nucleotide synthesis and points of inhibition.
Comparative Performance of Reference IMPDH Inhibitors
To establish a benchmark for evaluating this compound, it is essential to review the performance of our selected alternatives. The inhibitory concentration (IC50) and inhibition constant (Ki) are key metrics for quantifying the potency of an inhibitor.
| Compound | Target | Mechanism | Potency (IC50 / Ki) | Cell-Based Activity |
| This compound | IMPDH (Hypothesized) | To Be Determined | To Be Determined | To Be Determined |
| Mycophenolic Acid (MPA) | IMPDH Type I & II | Uncompetitive, Reversible | Ki: 11 nM (Type I), 6 nM (Type II)IC50 (GTP depletion): 0.5 µM[19] | EC50 (Antiviral): 0.24 µM[14]IC50 (CEM cells): <1 µM[14] |
| Ribavirin | IMPDH | Competitive (as RMP) | Ki (RMP): 250 nM[17]IC50 (GTP depletion): 18 µM[19] | IC50 (CEM cells): 19 µM[20]IC50 (L1210 cells): 1 µM[21] |
Note: IC50 and Ki values can vary based on assay conditions, enzyme source, and cell type.
Experimental Protocols for Target Validation
The following protocols provide a self-validating system to first confirm direct enzyme inhibition and then verify the downstream biological consequences in a cellular context.
In Vitro Enzymatic Assay: Direct Confirmation of IMPDH Inhibition
Causality: This assay directly measures the compound's ability to inhibit the catalytic activity of purified recombinant human IMPDH. By monitoring the production of NADH, a direct product of the IMPDH reaction, we can precisely quantify the rate of the reaction and how it is affected by an inhibitor. A dose-dependent decrease in NADH production is strong evidence of on-target activity.
Caption: Workflow for the in vitro IMPDH enzymatic activity assay.
Detailed Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer of 50 mM Tris, pH 8.0, containing 300 mM NaCl, 1 mM EDTA, and 1 mM DTT.
-
Substrate Stocks: Prepare concentrated stock solutions (e.g., 100 mM) of Inosine 5'-monophosphate (IMP) and β-Nicotinamide adenine dinucleotide (NAD+) in deionized water.
-
Compound Dilution Series: Prepare a serial dilution of this compound in DMSO, followed by a final dilution in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Enzyme Solution: Dilute purified recombinant human IMPDH2 to a working concentration (e.g., 20 µg/mL) in ice-cold Assay Buffer just before use.
-
-
Assay Execution (96-well UV-transparent plate):
-
To each well, add 50 µL of a substrate mixture containing Assay Buffer, IMP (to a final concentration of 500 µM), and NAD+ (to a final concentration of 1 mM).
-
Add the test compound dilutions (and a vehicle control, e.g., buffer with DMSO).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the diluted IMPDH2 enzyme solution to each well.
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, the concentration at which the compound inhibits enzyme activity by 50%.
-
Cell-Based Proliferation Assay: Validating Biological Effect
Causality: This assay validates that the enzymatic inhibition observed in vitro translates into a functional biological outcome—specifically, the inhibition of cell proliferation. Because IMPDH inhibition depletes GTP pools necessary for DNA replication, a potent inhibitor should effectively halt the growth of rapidly dividing cells. This assay also allows for the determination of cytotoxicity and a preliminary therapeutic index.
Caption: Workflow for a cell-based proliferation (CCK-8/MTT) assay.
Detailed Step-by-Step Methodology:
-
Cell Culture:
-
Seed a rapidly proliferating cell line (e.g., human T-lymphoblast CEM or hepatoblastoma HepG2) into a 96-well flat-bottom plate at an appropriate density (e.g., 5,000-10,000 cells/well).[18]
-
Allow cells to adhere and resume logarithmic growth for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound and the positive control (MPA) in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plate for an additional 48-72 hours.
-
-
Proliferation Measurement (using CCK-8 kit as an example):
-
Add 10 µL of the CCK-8 solution to each well.[18]
-
Incubate the plate for 1-4 hours, allowing viable cells to convert the WST-8 tetrazolium salt into a colored formazan product.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank absorbance from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion and Future Directions
This guide outlines a logical and experimentally robust pathway to confirm the primary biological target of this compound. By leveraging the known pharmacology of the broader 1,2,3-triazole scaffold, we hypothesize that IMPDH is a high-probability target. The provided protocols for direct enzymatic inhibition and cell-based proliferation assays offer a clear, two-pronged approach to validate this hypothesis. Comparing the resulting IC50 and GI50 values against established IMPDH inhibitors like Mycophenolic Acid and Ribavirin will provide crucial context for the compound's potency and potential therapeutic relevance. Successful validation through these methods would ground future drug development efforts in a solid mechanistic understanding, enabling further optimization for potency, selectivity, and pharmacokinetic properties.
References
-
NOVOCIB. (2025). Active Human IMPDH Type 2 Enzyme. Retrieved from novocib.com. [Link]
-
U.S. National Library of Medicine. (n.d.). Effect of mycophenolic acid glucuronide on inosine monophosphate dehydrogenase activity. National Center for Biotechnology Information. [Link]
-
BioVision Inc. (2000). Inosine-5′-monophosphate Dehydrogenase (IMPDH) Assay Kit. Retrieved from biovision.com. [Link]
-
Wang, X., et al. (2018). Mycophenolic Acid Derivatives with Immunosuppressive Activity from the Coral-Derived Fungus Penicillium bialowiezense. Marine Drugs, 16(7), 230. [Link]
-
Biomedical Research Service Center. (n.d.). BMR Inosine-5-phosphate Dehydrogenase (IMPDH) Assay Kit. Retrieved from bmres.com. [Link]
-
Pokhodylo, N., et al. (2020). Selected 5-amino-1-aryl-1H-1,2,3-triazole scaffolds as promising antiproliferative agents. The Ukrainian Biochemical Journal, 92(5), 107-115. [Link]
-
Debing, Y., et al. (2014). Ribavirin Inhibits In Vitro Hepatitis E Virus Replication through Depletion of Cellular GTP Pools and Is Moderately Synergistic with Alpha Interferon. Antimicrobial Agents and Chemotherapy, 58(1), 267-273. [Link]
-
Markland, W., et al. (2000). Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon. Antimicrobial Agents and Chemotherapy, 44(4), 859-866. [Link]
-
Liu, K., et al. (2024). IMPDH2 suppression impedes cell proliferation by instigating cell cycle arrest and stimulates apoptosis in pediatric hepatoblastoma. Cancer Cell International, 24(1), 133. [Link]
-
Fares, M., et al. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-Amino[12][13][14]Triazole Derivatives. Journal of Heterocyclic Chemistry, 55(6), 1450-1464. [Link]
-
Brand, S., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, 60(17), 7284-7299. [Link]
-
Zhao, C., et al. (2012). Design, synthesis, and in vitro biological evaluation of 1H-1,2,3-triazole-4-carboxamide derivatives as new anti-influenza A agents targeting virus nucleoprotein. Journal of Medicinal Chemistry, 55(5), 2105-2115. [Link]
-
ResearchGate. (n.d.). The mechanism of action of ribavirin. IMPDH, inosine-5′-monophosphate... [Diagram]. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). The inhibition of inosine 5′‐monophosphate dehydrogenase (IMPDH) by... [Diagram]. Retrieved from ResearchGate. [Link]
-
Sharma, D. K., & Singh, S. (2024). 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 213-219. [Link]
-
Brand, S., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. ACS Publications. [Link]
-
Ke, H., et al. (2022). Maturation and Assembly Stages of IMPDH-Cytoophidia Induced by IMPDH Inhibition. Cell Journal (Yakhteh), 24(12), 701-709. [Link]
-
Li, Y., et al. (2022). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. European Journal of Medicinal Chemistry, 243, 114757. [Link]
-
Al-Salama, Z., & Al-Obaid, A. (2021). Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story. Molecules, 26(23), 7111. [Link]
-
London Centre for Neglected Tropical Disease Research. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Retrieved from lcntdr.ac.uk. [Link]
-
Taylor & Francis Online. (n.d.). Synthesis of the inosine 5′-monophosphate dehydrogenase (IMPDH) inhibitors. Retrieved from tandfonline.com. [Link]
-
Al-Masoudi, N., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7203. [Link]
-
U.S. National Library of Medicine. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. National Center for Biotechnology Information. [Link]
-
Mo, C., et al. (2020). Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. Frontiers in Chemistry, 8, 589. [Link]
-
MDPI. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Retrieved from mdpi.com. [Link]
-
ResearchGate. (2023). (PDF) Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Retrieved from ResearchGate. [Link]
-
U.S. National Library of Medicine. (2021). Design, synthesis and biological evaluation of glycolamide, glycinamide, and β-amino carbonyl 1,2,4-triazole derivatives as DPP-4 inhibitors. National Center for Biotechnology Information. [Link]
Sources
- 1. Effect of mycophenolic acid glucuronide on inosine monophosphate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 3. Mycophenolic Acid Derivatives with Immunosuppressive Activity from the Coral-Derived Fungus Penicillium bialowiezense - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selected 5-amino-1-aryl-1H-1,2,3-triazole scaffolds as promising antiproliferative agents | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 6. Design, synthesis, and in vitro biological evaluation of 1H-1,2,3-triazole-4-carboxamide derivatives as new anti-influenza A agents targeting virus nucleoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsdronline.com [ijpsdronline.com]
- 8. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi | LCNTDR [londonntd.org]
- 10. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Active Human IMPDH Type 2 Enzyme [novocib.com]
- 13. bmrservice.com [bmrservice.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 18. IMPDH2 suppression impedes cell proliferation by instigating cell cycle arrest and stimulates apoptosis in pediatric hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. medchemexpress.com [medchemexpress.com]
- 21. selleckchem.com [selleckchem.com]
A Senior Application Scientist's Guide to Benchmarking New Triazole Derivatives Against Existing Antifungal Drugs
Authored for Researchers, Scientists, and Drug Development Professionals
The rise of invasive fungal infections, coupled with the growing threat of antifungal resistance, necessitates a robust pipeline of new therapeutic agents. Triazole antifungals have long been a cornerstone of treatment, but their efficacy is being challenged. This guide provides a comprehensive, technically grounded framework for the preclinical benchmarking of novel triazole derivatives, ensuring a rigorous and objective comparison against established drugs. Our focus is on generating a holistic data package that evaluates potency, selectivity, and preliminary in vivo efficacy.
The Triazole Antifungal Landscape: A Mechanistic Overview
Triazole antifungals, both first-generation (e.g., Fluconazole, Itraconazole) and second-generation (e.g., Voriconazole, Posaconazole), share a common mechanism of action. They inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] By disrupting this pathway, triazoles compromise the structural integrity and function of the fungal cell membrane, leading to a fungistatic or, at higher concentrations, fungicidal effect.[3]
New-generation triazole derivatives often aim to overcome the limitations of existing drugs, such as targeting resistant fungal strains, broadening the spectrum of activity, or improving the safety profile.[4][5] A successful benchmarking program must therefore assess these compounds not just for raw potency, but for a superior overall therapeutic profile.
Caption: Ergosterol biosynthesis pathway and the point of triazole inhibition.
A Multi-tiered Benchmarking Framework
A rigorous evaluation of a new drug candidate requires a phased approach, moving from high-throughput in vitro screening to more complex in vivo models. This ensures that resources are focused on the most promising compounds. Our framework is built on three sequential tiers: in vitro potency and spectrum assessment, in vitro selectivity profiling, and in vivo efficacy modeling.
Caption: A three-tiered workflow for benchmarking new triazole derivatives.
Tier 1: In Vitro Antifungal Potency & Spectrum Assessment
Objective: The primary goal is to determine the intrinsic antifungal activity of the new triazole derivatives against a clinically relevant panel of fungal pathogens and to compare this directly with existing drugs.
Methodology: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the standards developed by the Clinical and Laboratory Standards Institute (CLSI), specifically documents M27 for yeasts and M38 for filamentous fungi, which are recognized by regulatory bodies like the FDA.[6][7][8]
Step-by-Step Protocol:
-
Prepare Fungal Inoculum: Culture fungal isolates on appropriate agar plates. Suspend fresh colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to a specific cell density, which is then further diluted in RPMI-1640 medium to achieve the final target inoculum concentration as specified by CLSI.[9]
-
Drug Dilution Series: Prepare a two-fold serial dilution of the new triazole derivatives and comparator drugs (e.g., Fluconazole, Voriconazole) in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts or longer for filamentous fungi, as per CLSI guidelines.[10]
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This is usually determined by visual inspection or using a spectrophotometric plate reader.
Data Presentation: The results should be summarized in a table, presenting the MIC50 and MIC90 values (the MIC required to inhibit 50% and 90% of the isolates, respectively) for a panel of fungi.
| Compound | C. albicans (MIC50, µg/mL) | C. glabrata (MIC50, µg/mL) | A. fumigatus (MIC50, µg/mL) | Fluconazole-Resistant C. albicans (MIC50, µg/mL) |
| New Derivative 1 | 0.06 | 0.5 | 0.25 | 1.0 |
| New Derivative 2 | 0.125 | 1.0 | 0.5 | 2.0 |
| Fluconazole | 1.0 | 16.0 | >64 | >64 |
| Voriconazole | 0.03 | 0.25 | 0.25 | 0.5 |
Tier 2: In Vitro Selectivity & Safety Profiling
Objective: A potent antifungal is only useful if it is not equally toxic to the host.[11] This tier assesses the cytotoxicity of the derivatives against mammalian cells to determine their therapeutic window.
Methodology: MTT Assay for Mammalian Cell Cytotoxicity
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
Step-by-Step Protocol:
-
Cell Culture: Seed human cell lines, such as HepG2 (liver) and HEK293 (kidney), into 96-well plates at a density of 1x10⁴ cells/well and allow them to adhere overnight.[9] The choice of cell lines should reflect potential sites of drug metabolism or toxicity.
-
Compound Exposure: Treat the cells with a serial dilution of the new triazole derivatives and comparator drugs for 24 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the drug concentration that reduces cell viability by 50% compared to untreated controls.
Data Presentation: The key metric derived from this tier is the Selectivity Index (SI), calculated as SI = CC50 / MIC. A higher SI value indicates greater selectivity for the fungal target over host cells.
| Compound | C. albicans MIC50 (µg/mL) | HepG2 CC50 (µg/mL) | Selectivity Index (SI) |
| New Derivative 1 | 0.06 | >100 | >1667 |
| New Derivative 2 | 0.125 | 80 | 640 |
| Fluconazole | 1.0 | >100 | >100 |
| Voriconazole | 0.03 | 60 | 2000 |
Tier 3: In Vivo Efficacy Assessment
Objective: To evaluate the therapeutic efficacy of the most promising candidates from in vitro testing in a relevant animal model of systemic fungal infection.[12][13]
Methodology: Murine Model of Disseminated Candidiasis
Mouse models are widely used in mycology as they can mimic many aspects of human fungal diseases.[14][15]
Conceptual Protocol:
-
Immunosuppression (if required): To establish a robust infection, mice are often temporarily rendered neutropenic using agents like cyclophosphamide.
-
Infection: Mice are infected via intravenous (tail vein) injection with a standardized inoculum of Candida albicans.[12]
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated. The new triazole derivatives and a standard-of-care control (e.g., Fluconazole) are administered, typically orally or intraperitoneally, once or twice daily for a set period (e.g., 7 days).[4]
-
Endpoint Measurement:
-
Survival: A cohort of animals is monitored for a period (e.g., 21 days) to generate survival curves.
-
Fungal Burden: A separate cohort is euthanized at a specific time point (e.g., 4 days post-infection). Organs, particularly the kidneys, are harvested, homogenized, and plated on agar to quantify the fungal load (Colony Forming Units per gram of tissue).[4][16]
-
Data Presentation: In vivo data provides the most compelling preclinical evidence of a drug's potential.
| Treatment Group (Dose) | Mean Survival (Days) | Kidney Fungal Burden (log10 CFU/gram ± SD) at Day 4 |
| Vehicle Control | 8 | 6.5 ± 0.4 |
| New Derivative 1 (10 mg/kg) | >21 (100% survival) | 3.2 ± 0.3 |
| Fluconazole (10 mg/kg) | 15 | 4.5 ± 0.5 |
Conclusion
This structured, multi-tiered approach provides a robust framework for benchmarking new triazole derivatives. By systematically evaluating in vitro potency and spectrum, assessing selectivity through cytotoxicity profiling, and validating efficacy in a relevant in vivo model, researchers can generate a comprehensive data package. This allows for an objective, evidence-based comparison against existing drugs, ultimately identifying candidates with the greatest potential to address the urgent clinical need for new and improved antifungal therapies.
References
- Advances in synthetic approach to and antifungal activity of triazoles.PubMed Central - NIH.
- Overview of Vertebrate Animal Models of Fungal Infection.PMC - PubMed Central.
- M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts.CLSI.
- Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress.Symbiosis Online Publishing.
- Animal models of fungal infections.
- Animal models: an important tool in mycology.PMC - PubMed Central.
- Host Pathogen Relations: Exploring Animal Models for Fungal P
- Antifungal Drug In Vitro Cytotoxicity Assessment Service.
- Triazole antifungals.Research Starters - EBSCO.
- New Antifungal Document Editions.CLSI.
- Animal models: an important tool in mycology.Unknown Source.
- A Comparative Guide to the In Vitro and In Vivo Evaluation of Novel Triazole Compounds.Benchchem.
- Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent.PubMed Central.
- Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains.PubMed Central.
- Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods.Unknown Source.
- Triazole antifungals.Altmeyers Encyclopedia - Department Internal medicine.
- Antimicrobial Susceptibility Testing.CLSI.
- Performance Benchmark of Novel Triazole Derivatives in Oncology and Mycology.Benchchem.
- Antifungal Susceptibility Test Interpretive Criteria.FDA.
- Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evalu
- Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains.PubMed.
- A Comparative Guide to the In Vitro and In Vivo Efficacy of Triazole-Based Compounds.Benchchem.
- New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies.ACS Omega.
- In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide.PMC.
- Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Deriv
- In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide.ASM Journals.
- Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins.PMC - NIH.
- Design and evaluation of novel triazole derivatives as potential anti-gout inhibitors: a comprehensive molecular modeling study.Unknown Source.
- Synthesis, Cytotoxicity Evaluation, and Antifungal Activity of Novel Nitroglycerin Derivatives against Clinical Candida albicans Isol
- Triazole Compounds: Recent Advances in Medicinal Research.Unknown Source.
Sources
- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 3. altmeyers.org [altmeyers.org]
- 4. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 7. New Antifungal Document Editions | News | CLSI [clsi.org]
- 8. fda.gov [fda.gov]
- 9. Synthesis, Cytotoxicity Evaluation, and Antifungal Activity of Novel Nitroglycerin Derivatives against Clinical Candida albicans Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods | Semantic Scholar [semanticscholar.org]
- 11. Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 12. Overview of Vertebrate Animal Models of Fungal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal models of fungal infections | Laboratory Animals for Science [labanimalsjournal.ru]
- 14. Animal models: an important tool in mycology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Statistical Analysis of Bioactivity Data for Triazole Compounds
Introduction: The Versatility of Triazole Compounds and the Imperative of Rigorous Bioactivity Analysis
Triazole derivatives stand as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3][4] This class of five-membered heterocyclic compounds, containing three nitrogen atoms, is the structural foundation for numerous clinically significant drugs with antifungal, antiviral, anticancer, and anticonvulsant properties.[3][4][5] The therapeutic potential of triazoles is vast, but unlocking it requires a deep and quantitative understanding of how subtle changes in their molecular structure influence their biological function. This is where the statistical analysis of bioactivity data becomes not just a procedural step, but the very lens through which we can discern meaningful structure-activity relationships, validate therapeutic hypotheses, and guide the rational design of next-generation therapeutics.[3][6][7]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the statistical methodologies and computational tools essential for the robust analysis of triazole bioactivity data. We will delve into the causality behind experimental and analytical choices, offering field-proven insights to ensure the scientific integrity and trustworthiness of your findings.
Pillar 1: Quantitative Structure-Activity Relationship (QSAR) – Decoding the Molecular Blueprint of Bioactivity
QSAR represents a pivotal computational modeling technique in drug discovery that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity.[3][7][8] The fundamental principle of QSAR is that the biological activity of a molecule is a function of its physicochemical properties, which are in turn determined by its molecular structure.
The 'Why' Behind QSAR: Predictive Power and Mechanistic Insight
The primary driver for employing QSAR is its predictive capability. Once a statistically robust QSAR model is developed and validated, it can be used to predict the bioactivity of novel, untested triazole compounds. This in silico screening significantly reduces the time and cost associated with synthesizing and testing a large number of derivatives, allowing researchers to prioritize the most promising candidates.[3][9] Furthermore, the descriptors that are found to be significant in a QSAR model can provide valuable insights into the mechanism of action of the triazole compounds.[8] For instance, if a descriptor related to hydrophobicity is positively correlated with activity, it suggests that increasing the lipophilicity of a particular region of the triazole scaffold may enhance its interaction with the biological target.
Experimental Workflow for a 2D-QSAR Study
The following diagram and protocol outline a typical workflow for a two-dimensional QSAR study.
Caption: A typical workflow for a 2D-QSAR study.
Step-by-Step Protocol for 2D-QSAR Model Development:
-
Data Collection: Assemble a dataset of triazole compounds with their corresponding experimentally determined biological activity data (e.g., IC50, EC50, Ki). Ensure the data is from a consistent assay to minimize variability.
-
Molecular Structure Preparation: Draw the 2D structures of the triazole derivatives using chemical drawing software. It is crucial to ensure structural accuracy.
-
Descriptor Calculation: Utilize molecular descriptor calculation software to generate a wide range of 2D descriptors for each molecule. These can include constitutional, topological, and electronic descriptors.
-
Data Splitting: Divide the dataset into a training set (typically 70-80% of the data) for model building and a test set (20-30%) for external validation.
-
Model Generation: Employ statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build the QSAR model using the training set. The goal is to find the best correlation between the calculated descriptors and the observed biological activity.
-
Model Validation:
-
Internal Validation: Use techniques like leave-one-out cross-validation (Q²) on the training set to assess the model's robustness and predictive ability.
-
External Validation: Use the developed model to predict the activity of the compounds in the test set. The predictive power is often evaluated using the squared correlation coefficient (R²pred).
-
-
Interpretation: Analyze the descriptors included in the final QSAR model to gain insights into the structural requirements for optimal bioactivity.
Comparison of QSAR Methodologies
| Feature | 2D-QSAR | 3D-QSAR (CoMFA/CoMSIA) |
| Principle | Correlates 2D structural descriptors with bioactivity. | Correlates 3D molecular fields (steric and electrostatic) with bioactivity. |
| Data Input | 2D structures and bioactivity data. | 3D aligned structures and bioactivity data. |
| Key Descriptors | Topological, constitutional, electronic indices. | Steric and electrostatic field values at grid points. |
| Computational Cost | Relatively low. | High. |
| Insights Provided | General structural requirements (e.g., size, polarity). | Spatially-specific insights into favorable and unfavorable interactions. |
| Software Examples | Gretl, Matlab, R | SYBYL-X, MOE |
Pillar 2: Molecular Docking – Visualizing the Triazole-Target Interaction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., a triazole compound) when bound to a second (the receptor, e.g., a target protein).[1][10] This method provides a three-dimensional view of the binding mode and allows for the estimation of the binding affinity.
The 'Why' Behind Molecular Docking: Binding Mode and Affinity Estimation
The primary reason to perform molecular docking is to understand how a triazole derivative interacts with its biological target at an atomic level.[2][11] By visualizing the binding pose, researchers can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the compound's potency and selectivity. This information is invaluable for structure-based drug design, where the goal is to modify the ligand to improve its fit and interactions within the target's binding site.[9] Docking programs also employ scoring functions to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol), which can be used to rank and prioritize compounds for experimental testing.[2]
Experimental Workflow for Molecular Docking
The following diagram illustrates a standard molecular docking workflow.
Caption: A standard workflow for a molecular docking study.
Step-by-Step Protocol for Molecular Docking:
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
-
Ligand Preparation:
-
Generate the 3D structures of the triazole compounds.
-
Assign proper atom types and charges.
-
-
Binding Site Definition:
-
Identify the binding pocket on the receptor. This can be based on the location of a co-crystallized ligand or predicted using binding site prediction algorithms.
-
Define a grid box that encompasses the binding site to guide the docking simulation.
-
-
Docking Simulation:
-
Run the docking program using the prepared receptor and ligands. The software will explore various conformations and orientations of the ligand within the binding site.
-
-
Results Analysis:
-
Visualize the predicted binding poses of the triazole compounds in the active site of the protein.
-
Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein residues.
-
Use the docking scores or estimated binding energies to rank the compounds.
-
Interpreting Docking Results: A Comparative Example
The following table presents hypothetical docking results for two triazole compounds against a target protein.
| Compound | Docking Score (kcal/mol) | Key Interactions | Interpretation |
| Triazole A | -9.8 | Hydrogen bond with Ser-122; Pi-pi stacking with Phe-256 | The strong negative docking score suggests high binding affinity. The specific interactions identified can be targeted for optimization. |
| Triazole B | -7.2 | Hydrophobic interactions with Leu-89 and Val-93 | The lower docking score indicates a weaker predicted binding affinity compared to Triazole A. The lack of specific hydrogen bonds may be a reason for the lower score. |
Pillar 3: Statistical Analysis of In Vitro Bioactivity Data
The 'Why' Behind Rigorous Statistical Analysis of Experimental Data: Confidence and Significance
The primary purpose of applying statistical tests to experimental data is to determine if the observed effects are real or simply due to chance. Statistical analysis allows us to quantify the confidence we have in our results and to determine if the differences in bioactivity between compounds or between a compound and a control are statistically significant. This is crucial for making informed decisions in a drug discovery pipeline, such as selecting a lead compound for further development.[12]
Common Statistical Tests and Their Applications
| Statistical Test | When to Use | Example Application |
| t-test | Comparing the means of two groups. | Comparing the mean IC50 value of a triazole compound to that of a standard drug. |
| ANOVA (Analysis of Variance) | Comparing the means of three or more groups. | Comparing the cytotoxic effects of several triazole derivatives against a cancer cell line. |
| Non-parametric tests (e.g., Mann-Whitney U test) | When the data does not follow a normal distribution. | Comparing the bioactivity of two compounds when the sample size is small.[5] |
| Regression Analysis | Modeling the relationship between a dependent variable and one or more independent variables. | Determining the dose-response relationship of a triazole compound. |
Workflow for Statistical Analysis of In Vitro Data
Caption: A workflow for the statistical analysis of in vitro bioactivity data.
Software and Tools for the Analysis of Bioactivity Data
A variety of software packages are available to aid in the statistical analysis of triazole bioactivity data. The choice of software often depends on the specific analysis being performed, the user's programming skills, and institutional licenses.
| Software/Tool | Primary Use | Key Features | User Profile |
| GraphPad Prism | Statistical analysis and graphing of experimental data. | Intuitive interface, wide range of statistical tests, high-quality graphing capabilities.[13] | Bench scientists, biologists. |
| SPSS | Comprehensive statistical analysis. | Broad range of statistical procedures, data management capabilities.[13][14] | Statisticians, social scientists, health researchers. |
| R | Statistical computing and graphics. | Free and open-source, highly extensible with numerous packages (e.g., for QSAR).[13] | Bioinformaticians, statisticians, researchers comfortable with scripting. |
| AutoDock | Molecular docking. | Widely used, free and open-source docking software.[2] | Computational chemists, structural biologists. |
| MOE (Molecular Operating Environment) | Integrated drug discovery software suite. | QSAR, molecular docking, pharmacophore modeling, and more in a single package. | Medicinal chemists, computational chemists. |
Conclusion: An Integrated Approach for Deeper Insights
The statistical analysis of bioactivity data for triazole compounds is a multifaceted endeavor that benefits from an integrated approach. By combining the predictive power of QSAR, the mechanistic insights from molecular docking, and the empirical validation from rigorously analyzed in vitro experiments, researchers can build a comprehensive and trustworthy understanding of their compounds. This integrated strategy not only accelerates the discovery of novel triazole-based therapeutics but also ensures that the path from hit identification to lead optimization is guided by robust, data-driven decisions.
References
-
Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. (n.d.). International Journal of Modern Thearpeutic and Lopharmacology. Retrieved January 15, 2026, from [Link]
-
Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents. (n.d.). International Journal of Chemico-Legal Studies. Retrieved January 15, 2026, from [Link]
-
Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. (2025). Indian Journal of Pharmaceutical Education and Research, 59(1s), s375-s389. Retrieved January 15, 2026, from [Link]
-
Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors. (n.d.). Cal-Tek. Retrieved January 15, 2026, from [Link]
-
Malo, N., Hanley, J. A., Cerquozzi, S., Pelletier, J., & Nadon, R. (2006). Statistical practice in high-throughput screening data analysis. Nature Biotechnology, 24(2), 167-175. Retrieved January 15, 2026, from [Link]
-
Review and QSAR study of substituted 1,2,4-triazole nucleus. (2024). World Journal of Pharmaceutical and Life Sciences. Retrieved January 15, 2026, from [Link]
-
Computational Modeling of Triazole Derivatives: QSAR, Docking, and AI Perspective. (2026). Iraqi Journal of Bioscience and Biomedical. Retrieved January 15, 2026, from [Link]
-
User-friendly biology and medicine oriented statistical software. (n.d.). AnalystSoft. Retrieved January 15, 2026, from [Link]
-
Development a QSAR Model of 1,3,4-Triazole Derivatives for Antioxidant Activity Prediction. (2018). IEEE Xplore. Retrieved January 15, 2026, from [Link]
-
Which statistical software is most useful and easy to handle for biological data interpretation? (2013). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Computational Modeling of Triazole Derivatives: QSAR, Docking, and AI Perspective. (n.d.). Iraqi Journal of Bioscience and Biomedical. Retrieved January 15, 2026, from [Link]
-
Characterization, Molecular Docking, and in vitro Evaluation of Triazole Derivatives as Potential Anti-Cancer Agents. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved January 15, 2026, from [Link]
-
Bioconductor - Home. (n.d.). Bioconductor. Retrieved January 15, 2026, from [Link]
-
Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W., Jr. (2014). Computational Methods in Drug Discovery. Pharmacological Reviews, 66(1), 334-395. Retrieved January 15, 2026, from [Link]
-
Calculated QSAR model for the observed triazole derivatives. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Casey, A. N. (2016). Quantitative high-throughput screening data analysis: challenges and recent advances. Drug Discovery Today, 21(8), 1338-1345. Retrieved January 15, 2026, from [Link]
-
Biological Research Databases & Software. (n.d.). Boster Bio. Retrieved January 15, 2026, from [Link]
-
Data analysis approaches in high throughput screening. (2014). SlideShare. Retrieved January 15, 2026, from [Link]
-
Malo, N., Hanley, J. A., Cerquozzi, S., Pelletier, J., & Nadon, R. (2006). Statistical practice in high-throughput screening data analysis. Semantic Scholar. Retrieved January 15, 2026, from [Link]
-
Statistical techniques for handling high content screening data. (2007). Drug Discovery World. Retrieved January 15, 2026, from [Link]
-
Statistical Methods for Drug Discovery. (2016). Basicmedical Key. Retrieved January 15, 2026, from [Link]
-
Drug design. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
Steps of Drug Development and Biostatistics. (n.d.). Medium. Retrieved January 15, 2026, from [Link]
-
Statistical Methods for Drug Discovery. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
2D-Quantitative Structure-Activity Relationship and Molecular Docking study of triazole compounds against trichophytonrubrum. (2021). RHAZES: Green and Applied Chemistry. Retrieved January 15, 2026, from [Link]
-
Quantitative Structure-Activity Relationships and Molecular Docking studies of 1.2.4 triazole derivatives as antifungal activity. (2020). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. (2023). Molecules, 28(9), 3801. Retrieved January 15, 2026, from [Link]
-
Efficient Synthesis and Bioactivity of Novel Triazole Derivatives. (2018). Molecules, 23(3), 706. Retrieved January 15, 2026, from [Link]
-
Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (n.d.). Pharmaceutical Journal of Ukraine. Retrieved January 15, 2026, from [Link]
Sources
- 1. ijmtlm.org [ijmtlm.org]
- 2. ijcrcps.com [ijcrcps.com]
- 3. Review and QSAR study of substituted 1,2,4-triazole nucleus. [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational Modeling of Triazole Derivatives: QSAR, Docking, and AI Perspective | Iraqi Journal of Bioscience and Biomedical [ijbbuon.edu.iq]
- 7. ijbbuon.edu.iq [ijbbuon.edu.iq]
- 8. Development a QSAR Model of 1,3,4-Triazole Derivatives for Antioxidant Activity Prediction | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 9. Drug design - Wikipedia [en.wikipedia.org]
- 10. ijpbs.com [ijpbs.com]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. biostatistics.ca [biostatistics.ca]
- 13. researchgate.net [researchgate.net]
- 14. Statistical Analysis Software Programs in Biomedical Research [labome.com]
Comparative Efficacy of 5-Amino-1,2,3-triazole-4-carboxamide Derivatives as Novel Antiparasitic Agents
A Technical Guide for Drug Development Professionals
The emergence of novel therapeutic agents is paramount in the global fight against neglected tropical diseases. One such disease, Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, continues to pose a significant health threat in endemic regions.[1][2][3] Current treatments, namely benznidazole and nifurtimox, are fraught with limitations, including significant side effects and variable efficacy, particularly in the chronic phase of the disease.[1][2][3] This underscores the urgent need for safer and more effective therapeutic alternatives.
Recent high-throughput screening efforts have identified the 5-amino-1,2,3-triazole-4-carboxamide (ATC) scaffold as a promising starting point for the development of novel trypanocidal agents.[1][2][3] This guide provides a comparative analysis of the efficacy of derivatives based on this scaffold, drawing upon peer-reviewed studies to inform researchers, scientists, and drug development professionals.
The 5-Amino-1,2,3-triazole-4-carboxamide Scaffold: A Novel Hit
Phenotypic high-content screening against intracellular T. cruzi in VERO cells led to the identification of a novel hit series of 5-amino-1,2,3-triazole-4-carboxamides.[1][2][3] The initial hit compound, though moderately potent, exhibited high ligand efficiency and selectivity against host cells, marking it as a prime candidate for optimization.[2]
Comparative In Vitro Efficacy Against Trypanosoma cruzi
The primary measure of a compound's potential is its in vitro activity against the parasite. The following table summarizes the efficacy of a representative initial hit compound and its optimized analogs compared to the standard of care, benznidazole.
| Compound ID | Structure | pEC50 (T. cruzi) | Selectivity Index (VERO/T. cruzi) | Reference |
| Initial Hit (Compound 3) | 5-amino-1-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide | >6 | >100 | [2][3] |
| Optimized Analog (Compound 58) | Structure not fully disclosed, but an optimized ATC derivative | 7.1 | >100 | [2] |
| Optimized Analog (Compound 59) | Structure not fully disclosed, but an optimized ATC derivative | 7.4 | >100 | [2] |
| Benznidazole | N-benzyl-2-nitro-1H-imidazole-1-acetamide | - | - | [3] |
| Nifurtimox | (E)-3-methyl-4-((5-nitrofuran-2-yl)methyleneamino)thiomorpholine 1,1-dioxide | - | - | [3] |
pEC50 is the negative logarithm of the EC50 value. A higher value indicates greater potency.
As evidenced by the data, optimization of the initial ATC scaffold led to compounds with significantly improved potency while maintaining high selectivity.[2]
Mechanism of Action: A Departure from the Norm
A critical aspect of drug development is understanding the mechanism of action. While many antifungal and antiparasitic agents, such as posaconazole, target the sterol biosynthesis enzyme lanosterol-14α-demethylase (CYP51), the ATC series appears to operate through a different pathway.[2][3] Studies have shown that the trypanocidal activity of the ATC series does not correlate with the inhibition of T. cruzi CYP51 (TcCYP51).[3] This suggests a novel mechanism of action, which is highly desirable in combating potential drug resistance.
Experimental Workflow: In Vitro Anti-T. cruzi Assay
The following diagram outlines a typical workflow for assessing the in vitro efficacy of compounds against intracellular T. cruzi.
Caption: Workflow for in vitro screening of anti-T. cruzi compounds.
In Vivo Efficacy in a Murine Model of Chagas Disease
The ultimate test of a drug candidate's potential is its efficacy in a living organism. Select optimized compounds from the ATC series were advanced to a mouse model of Chagas disease, where they demonstrated significant suppression of parasite burden.[1][2][3] This successful transition from in vitro to in vivo activity highlights the therapeutic promise of this chemical scaffold.
Beyond Parasites: The Versatility of the 1,2,3-Triazole-4-Carboxamide Scaffold
The utility of the 1,2,3-triazole-4-carboxamide core is not limited to antiparasitic applications. Peer-reviewed studies have demonstrated the efficacy of derivatives in other therapeutic areas:
-
Antiviral Agents: 1H-1,2,3-triazole-4-carboxamide derivatives have been designed as inhibitors of the influenza A virus nucleoprotein, with some compounds showing potent inhibition of various influenza strains, including resistant ones.[4][5]
-
Anticancer Agents: Scaffolds based on 5-amino-1-aryl-1H-1,2,3-triazoles have shown promising antiproliferative activity against several human tumor cell lines.[6] Additionally, related pyrazole-based compounds, such as 5-amino-1-phenyl-1H-pyrazole-4-carboxamide derivatives, have been identified as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, a known driver in various cancers.
-
Antimicrobial Agents: Derivatives of 1,2,3-triazoles have been synthesized and evaluated for their antimicrobial activities against both bacterial and fungal strains.[7]
-
SOS Response Inhibitors: The 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide scaffold has been identified as an inhibitor of the bacterial SOS response, a pathway involved in DNA repair and the development of antibiotic resistance.[8]
This broad spectrum of activity underscores the privileged nature of the 1,2,3-triazole-4-carboxamide scaffold in medicinal chemistry.
Signaling Pathway: Inhibition of FGFR by a Related Scaffold
The following diagram illustrates the mechanism of action for the closely related 5-amino-1-phenyl-1H-pyrazole-4-carboxamide derivatives in cancer.
Caption: Inhibition of the FGFR signaling pathway.
Conclusion and Future Directions
The 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide scaffold and its derivatives represent a promising and versatile class of compounds with demonstrated efficacy in antiparasitic, antiviral, anticancer, and antimicrobial research. The successful optimization of this scaffold for the treatment of Chagas disease provides a compelling case for its continued development. Further investigation into the precise mechanism of action of the trypanocidal compounds is warranted and will be crucial for overcoming potential resistance mechanisms. The broad applicability of this scaffold suggests that libraries of related compounds could be valuable tools for discovering novel therapeutics for a range of diseases.
References
-
Design, synthesis, and in vitro biological evaluation of 1H-1,2,3-triazole-4-carboxamide derivatives as new anti-influenza A agents targeting virus nucleoprotein. PubMed. Available from: [Link]
-
Design, Synthesis, and in Vitro Biological Evaluation of 1H-1,2,3-Triazole-4-carboxamide Derivatives as New Anti-influenza A Agents Targeting Virus Nucleoprotein. ACS Publications. Available from: [Link]
-
Synthesis and biological activity of certain 1,2,3-triazole carboxamide nucleosides related to bredinin and pyrazofurin. PubMed. Available from: [Link]
-
Synthesis and biological evaluation of series of 1,4-disubstituted 1,2,3-triazole derivatives as possible antimicrobial agents. ResearchGate. Available from: [Link]
-
Selected 5-amino-1-aryl-1H-1,2,3-triazole scaffolds as promising antiproliferative agents. The Ukrainian Biochemical Journal. Available from: [Link]
-
Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. LCNTDR. Available from: [Link]
-
Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry. Available from: [Link]
-
Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. PubMed Central. Available from: [Link]
-
Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. PMC - NIH. Available from: [Link]
-
Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. NIH. Available from: [Link]
-
How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guide. Swolverine. Available from: [Link]
-
Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. PMC - PubMed Central. Available from: [Link]
-
Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. NIH. Available from: [Link]
-
Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. PubMed. Available from: [Link]
Sources
- 1. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi | LCNTDR [londonntd.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and in vitro biological evaluation of 1H-1,2,3-triazole-4-carboxamide derivatives as new anti-influenza A agents targeting virus nucleoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selected 5-amino-1-aryl-1H-1,2,3-triazole scaffolds as promising antiproliferative agents | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 7. researchgate.net [researchgate.net]
- 8. Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide for Laboratory Professionals
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents is a cornerstone of this principle. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide, a compound of interest in various research applications. Adherence to these procedures is crucial for ensuring personnel safety and minimizing environmental impact.
Understanding the Hazard Profile
Key Hazard Information:
Based on available data, this compound is classified with the following hazards[1]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.
Furthermore, safety data for related aminotriazole compounds indicate potential for long-term environmental persistence and advise against release into the environment[2]. Thermal decomposition of similar nitrogen-rich heterocyclic compounds can produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2)[3].
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉N₅O | PubChem[1] |
| Molecular Weight | 203.20 g/mol | PubChem[1] |
| Appearance | Solid (assumed) | General chemical knowledge |
| InChIKey | OHURUUSZJHIVTO-UHFFFAOYSA-N | PubChem[1] |
The Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for the proper disposal of this compound waste. This workflow is designed to ensure that all waste streams are correctly identified, segregated, and prepared for final disposal.
Caption: Disposal decision workflow for this compound.
Step-by-Step Disposal Protocol
This protocol is a comprehensive guide for the safe handling and disposal of this compound from the point of generation to final collection.
Part A: Personal Protective Equipment (PPE)
Given the compound's irritant properties, appropriate PPE is mandatory.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required. For handling larger quantities, consider a chemical-resistant apron.
-
Respiratory Protection: If there is a risk of generating dust, work in a well-ventilated area or use a fume hood. For significant dust generation, a NIOSH-approved respirator with a particulate filter may be necessary[3].
Part B: Waste Segregation and Collection
Proper segregation at the source is critical to prevent dangerous reactions and to facilitate compliant disposal.
-
Do Not Dispose Down the Drain: Due to its potential environmental persistence and hazardous nature, this compound must not be disposed of in the sanitary sewer system.
-
Solid Waste Collection:
-
Place all solid waste contaminated with this compound (e.g., excess solid compound, contaminated weigh paper, gloves, and other disposable labware) into a clearly labeled, leak-proof container with a secure lid.
-
The container should be labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Liquid Waste Collection:
-
Collect all liquid waste containing this compound in a dedicated, sealed, and chemically compatible container (e.g., a high-density polyethylene (HDPE) carboy).
-
Segregate halogenated and non-halogenated solvent waste streams.
-
Label the container as "Hazardous Waste" and list all chemical constituents, including solvents and an approximate concentration of the triazole compound.
-
-
Incompatible Materials: Avoid mixing this waste with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides to prevent potentially vigorous or exothermic reactions[3].
Part C: Storage in a Satellite Accumulation Area (SAA)
Designated storage areas for hazardous waste are a regulatory requirement.
-
Location: The SAA must be at or near the point of waste generation.
-
Container Management: Keep waste containers securely closed except when adding waste.
-
Secondary Containment: Place waste containers in a secondary containment bin to prevent the spread of material in case of a leak.
Part D: Final Disposal
The ultimate disposal of this compound waste must be handled by trained professionals.
-
Professional Disposal: The recommended method for the final disposal of this compound is through a licensed hazardous waste disposal facility.
-
Incineration: High-temperature incineration is the preferred method for the destruction of organic compounds of this nature, as it minimizes the potential for environmental release.
-
Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup from your laboratory's SAA by the Environmental Health & Safety (EHS) department.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Control the Source: If it is safe to do so, stop the source of the spill.
-
Containment: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container, avoiding the creation of dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the liquid.
-
Cleanup: Place all contaminated absorbent materials and cleaning supplies into a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
Sources
A Senior Application Scientist's Guide to Handling 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and handling protocols for 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS No: 20317-25-3).[1] As a compound frequently utilized in medicinal chemistry and drug discovery, understanding its hazard profile is paramount to ensuring laboratory safety and experimental integrity.[2][3][4] This guide moves beyond a simple checklist, offering a procedural and causal framework for risk mitigation, from initial preparation to final disposal.
Core Hazard Profile: Understanding the "Why" Behind the Precautions
A thorough risk assessment begins with understanding the intrinsic hazards of the material. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate our handling procedures.[1] The primary risks are associated with direct contact and inhalation, making the control of solid particulates (dust) a key safety objective.
Table 1: GHS Hazard Classification
| Hazard Class | GHS Code | Description | Implication for Handling |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | Avoid ingestion; no eating/drinking in the lab. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | Mandates the use of chemical-resistant gloves and a lab coat. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | Requires the use of chemical safety goggles. |
| STOT - Single Exposure | H335 | May cause respiratory irritation | Necessitates handling in a ventilated enclosure and using respiratory protection. |
Source: PubChem CID 253350[1]
Personal Protective Equipment (PPE): Your Final Barrier Against Exposure
While engineering controls like fume hoods are the first line of defense, a robust PPE protocol is mandatory. The selection of PPE is directly informed by the hazards identified above.
Primary Protective Measures
-
Eye/Face Protection: To mitigate the risk of serious eye irritation (H319), chemical safety goggles that conform to EU EN166 or US NIOSH standards are required.[1][5][6] Standard safety glasses with side shields offer insufficient protection against fine dusts or splashes.
-
Skin and Body Protection:
-
Gloves: Chemical-resistant gloves are essential to prevent skin irritation (H315).[1][7] Nitrile gloves are a suitable choice, offering good chemical resistance.[7] Always inspect gloves for defects before use and employ the proper removal technique to avoid contaminating your skin.[5]
-
Lab Coat: A fully buttoned lab coat or other protective clothing must be worn to prevent incidental skin contact.[6]
-
-
Respiratory Protection: Due to the risk of respiratory irritation (H335) from airborne particles, all handling of the solid compound must be performed in a well-ventilated area, preferably a certified chemical fume hood.[1][5][6] For any tasks with a higher risk of dust generation, a NIOSH/MSHA or EN 149 approved respirator (e.g., an N95 dust mask) is required.[5][6]
Table 2: PPE Summary for Routine Handling
| Protection Type | Specific Equipment | Standard/Rationale |
|---|---|---|
| Eye/Face | Chemical Safety Goggles | Conforms to EN166 or NIOSH standards to protect from dust and splashes causing serious eye irritation.[5][6] |
| Skin | Nitrile Chemical-Resistant Gloves | Protects against skin irritation.[7] Must be inspected before use. |
| Body | Lab Coat / Protective Clothing | Prevents skin exposure and contamination of personal clothing.[5][6] |
| Respiratory | Work within a Chemical Fume Hood | Primary engineering control to minimize inhalation of dust which can cause respiratory irritation.[5][6] |
| Respiratory (Supplemental) | N95 Respirator or equivalent | Required if dust generation is unavoidable, even within a hood.[5] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic workflow minimizes risk at every stage. The following protocol outlines the essential steps from preparation to cleanup.
Step 1: Pre-Handling Preparations
-
Review the SDS: Before any work begins, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly.
-
Assemble and Don PPE: Put on all required PPE as detailed in Table 2.
-
Prepare Workspace: Ensure the work area inside the fume hood is clean and uncluttered. Locate the nearest emergency eyewash station and safety shower before starting.[5]
Step 2: Handling the Compound
-
Minimize Dust: Handle the solid material carefully to avoid generating dust.[5][6] Use a micro-spatula for transfers and avoid pouring the powder.
-
Weighing: If weighing is required, perform this task inside the fume hood or in a dedicated weighing enclosure to contain any airborne particles.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
Step 3: Post-Handling Decontamination
-
Clean Workspace: Decontaminate all surfaces where the compound was handled using an appropriate cleaning agent.
-
Doff PPE: Remove PPE in the correct order (gloves first, followed by lab coat, then eye protection) to prevent cross-contamination.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.[8]
Caption: Safe Handling Workflow Diagram.
Emergency Procedures: Immediate Response Protocol
In the event of an exposure or spill, a rapid and correct response is critical.
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes.[6] If skin irritation persists, seek medical attention.[6]
-
Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or symptoms occur, get medical attention.[6]
-
Ingestion: If swallowed, rinse the mouth with water. Call a poison control center or doctor for treatment advice.[8]
-
Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed, labeled container for disposal. Clean the spill area thoroughly. For large spills, evacuate the area and follow institutional emergency procedures.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal is a critical final step. Some triazole derivatives are classified as toxic to aquatic life with long-lasting effects, mandating responsible waste management.
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and contaminated paper towels, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Container Management: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Surplus Compound: Unused or expired compound must be disposed of as hazardous chemical waste.
-
Final Disposal: All waste must be disposed of through an approved waste disposal plant, in accordance with all local, state, and federal regulations.[6][8]
Caption: Chemical Waste Disposal Workflow.
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring personal safety and the integrity of their work while maintaining full regulatory compliance.
References
- Vertex AI Search. (2025, November 19). What are the safety precautions when using Triazole? - Blog.
-
PubChem. (n.d.). This compound. Retrieved January 15, 2026, from [Link]
- Thermo Fisher Scientific. (2025, December 22).
- OSHA. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
-
ChemSynthesis. (2025, May 20). 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide. Retrieved January 15, 2026, from [Link]
-
Journal of Medicinal Chemistry. (n.d.). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Retrieved January 15, 2026, from [Link]
-
Health Care Technology. (n.d.). Personal Protective Equipment is PPE. Retrieved January 15, 2026, from [Link]
-
PubMed Central. (n.d.). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Retrieved January 15, 2026, from [Link]
-
National Institutes of Health. (n.d.). Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. Retrieved January 15, 2026, from [Link]
-
PubMed Central. (2010, April 20). Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections. Retrieved January 15, 2026, from [Link]
-
PubMed. (2018, December 18). Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. Retrieved January 15, 2026, from [Link]
-
PubMed. (2017, September 14). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Retrieved January 15, 2026, from [Link]
-
National Institutes of Health. (n.d.). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl). Retrieved January 15, 2026, from [Link]
Sources
- 1. This compound | C9H9N5O | CID 253350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. What are the safety precautions when using Triazole? - Blog [zbwhr.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
